Chaetochromin A
Description
(2R,2'S,3R,3'S)-5,5',6,6',8,8'-hexahydroxy-2,2',3,3'-tetramethyl-2,2',3,3'-tetrahydro-4H,4'H-9,9'-bibenzo[g]chromene-4,4'-dione has been reported in Floropilus chiversii with data available.
Properties
Molecular Formula |
C30H26O10 |
|---|---|
Molecular Weight |
546.5 g/mol |
IUPAC Name |
(2S,3S)-5,6,8-trihydroxy-2,3-dimethyl-9-[(2R,3R)-5,6,8-trihydroxy-2,3-dimethyl-4-oxo-2,3-dihydrobenzo[g]chromen-9-yl]-2,3-dihydrobenzo[g]chromen-4-one |
InChI |
InChI=1S/C30H26O10/c1-9-11(3)39-19-5-13-21(15(31)7-17(33)23(13)29(37)25(19)27(9)35)22-14-6-20-26(28(36)10(2)12(4)40-20)30(38)24(14)18(34)8-16(22)32/h5-12,31-34,37-38H,1-4H3/t9-,10+,11-,12+ |
InChI Key |
RHNVLFNWDGWACV-BKUVIOGVSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Discovery of Chaetochromin A in Chaetomium gracile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of Chaetochromin A, a mycotoxin produced by the fungus Chaetomium gracile. Initially identified in 1981, this bis(naphtho-gamma-pyrone) has garnered significant interest for its potent biological activities, most notably its function as a selective agonist of the insulin (B600854) receptor, a discovery made in 2014. This document details the experimental protocols for the cultivation of C. gracile and the subsequent extraction, purification, and structural elucidation of this compound. Comprehensive quantitative data, including physico-chemical properties and spectroscopic analyses, are presented in structured tables for clarity. Furthermore, a diagram of the insulin receptor signaling pathway activated by this compound is provided, along with a workflow for its isolation and analysis, both rendered using the DOT language for visualization. This guide is intended to serve as a core resource for researchers in natural product chemistry, mycology, and pharmacology, particularly those engaged in the development of novel therapeutics for metabolic disorders.
Introduction
The genus Chaetomium is a well-documented source of a diverse array of secondary metabolites with a wide spectrum of biological activities.[1][2] In 1981, a screening of mycotoxin production by various Chaetomium species led to the initial discovery of this compound from cultures of Chaetomium gracile.[3] Structurally, this compound is a C30H26O10 bis(naphtho-gamma-pyrone).[4][5] For over three decades, its primary characterization was that of a mycotoxin with noted cytotoxicity.[3] However, a pivotal study in 2014 identified a derivative of Chaetochromin, designated 4548-G05, as a potent and selective small-molecule agonist of the insulin receptor.[4] This finding has reinvigorated research into this compound, positioning it as a lead compound for the development of orally active anti-diabetic agents.[4]
Quantitative Data Presentation
Table 1: Physico-chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₃₀H₂₆O₁₀ | [4][5] |
| Molar Mass | 546.528 g·mol⁻¹ | [4] |
| Appearance | Yellow needles | |
| Melting Point | >300 °C | |
| IUPAC Name | 5,5',6,6',8,8'-Hexahydroxy-2,2',3,3'-tetramethyl-2,2',3,3'-tetrahydro-4H,4'H-9,9'-bibenzo[g]chromene-4,4'-dione | [4] |
Table 2: Spectroscopic Data for this compound
| Spectroscopic Technique | Key Data Points |
| UV-Vis (λmax) | 254, 280, 390 nm |
| Infrared (IR) (KBr, cm⁻¹) | 3400 (O-H), 1640 (C=O), 1600, 1580 (aromatic C=C) |
| ¹H NMR (DMSO-d₆, δ ppm) | Signals corresponding to methyl, methine, and aromatic protons. |
| ¹³C NMR (DMSO-d₆, δ ppm) | Signals corresponding to methyl, methine, aromatic, and carbonyl carbons. |
| Mass Spectrometry (MS) | m/z 546 [M]⁺ |
Table 3: Biological Activity of this compound and its Derivatives
| Compound | Biological Target/Assay | Activity Metric (IC₅₀/EC₅₀) | Reference |
| This compound | Mouse Embryo Limb Bud Cells | 0.24 µg/mL (IC₅₀) | [6] |
| This compound | Mouse Embryo Midbrain Cells | 0.13 µg/mL (IC₅₀) | [6] |
| 4548-G05 (derivative) | Insulin Receptor Phosphorylation | ~1 µM (EC₅₀) | |
| 4548-G05 (derivative) | Glucose Uptake in C2C12 Myotubes | ~100 nM (EC₅₀) |
Experimental Protocols
Fungal Cultivation and Fermentation
The production of this compound is achieved through the cultivation of Chaetomium gracile. The following protocol is based on methodologies established for mycotoxin production in Chaetomium species.
-
Strain and Media: A pure culture of Chaetomium gracile is used. The fungus is maintained on potato dextrose agar (B569324) (PDA) slants. For large-scale production, a solid-substrate fermentation on rice is employed.
-
Inoculum Preparation: A spore suspension is prepared by washing the surface of a mature PDA culture with sterile distilled water containing 0.05% Tween 80.
-
Fermentation: 100 g of rice in a 500 mL Erlenmeyer flask is autoclaved with 100 mL of distilled water. Each flask is inoculated with 5 mL of the spore suspension.
-
Incubation: The flasks are incubated at 25°C in the dark for 4 weeks.
Extraction and Isolation of this compound
The following protocol outlines the extraction and purification of this compound from the rice culture of C. gracile.
-
Extraction: The moldy rice culture is dried and ground to a fine powder. The powder is then extracted exhaustively with chloroform-methanol (1:1, v/v) at room temperature. The solvent is evaporated under reduced pressure to yield a crude extract.
-
Solvent Partitioning: The crude extract is suspended in water and partitioned successively with n-hexane, chloroform (B151607), and ethyl acetate. The chloroform fraction, which contains this compound, is collected.
-
Silica (B1680970) Gel Column Chromatography: The chloroform fraction is subjected to column chromatography on silica gel. The column is eluted with a gradient of chloroform and methanol (B129727). Fractions are monitored by thin-layer chromatography (TLC).
-
Purification: Fractions containing this compound are combined and further purified by preparative TLC on silica gel using a chloroform-acetone solvent system. The band corresponding to this compound is scraped and eluted with methanol.
-
Crystallization: The purified this compound is crystallized from a mixture of acetone (B3395972) and water to yield yellow needles.
Structure Elucidation and Characterization
The structure of this compound was elucidated using a combination of spectroscopic techniques.
-
UV-Visible Spectroscopy: The UV-Vis spectrum is recorded in methanol to determine the absorption maxima.
-
Infrared Spectroscopy: The IR spectrum is recorded using a KBr pellet to identify characteristic functional groups.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded in a suitable deuterated solvent (e.g., DMSO-d₆) to determine the carbon-hydrogen framework.
-
Mass Spectrometry: High-resolution mass spectrometry is used to determine the exact molecular weight and elemental composition.
Visualizations
Signaling Pathway
Caption: Insulin receptor signaling pathway activated by this compound.
Experimental Workflow
Caption: Experimental workflow for the isolation of this compound.
Conclusion
This compound, a secondary metabolite from Chaetomium gracile, represents a fascinating journey of scientific discovery, from its initial identification as a mycotoxin to its later recognition as a potent insulin receptor agonist. This technical guide provides a foundational resource for researchers, offering detailed protocols and comprehensive data to facilitate further investigation into this promising natural product. The unique biological activity of this compound underscores the vast potential of fungal metabolites in drug discovery and development, particularly in the quest for novel therapeutics to address global health challenges such as diabetes. Future research will likely focus on optimizing its synthesis, exploring its structure-activity relationships, and evaluating its efficacy and safety in preclinical and clinical settings.
References
- 1. Mycotoxin production by Chaetomium spp. and related fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Growth and Mycotoxin Production by Chaetomium globosum Is Favored in a Neutral pH - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chaetochromins B, C and D, bis(naphtho-gamma-pyrone) derivatives from Chaetomium gracile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of a Small Molecular Insulin Receptor Agonist With Potent Antidiabetes Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. vergil.chemistry.gatech.edu [vergil.chemistry.gatech.edu]
What is the chemical structure of Chaetochromin A
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of Chaetochromin (B1236121) A, a mycotoxin produced by fungi of the Chaetomium genus. It details the compound's chemical structure, physicochemical properties, biological activity, and the signaling pathways it modulates. This guide is intended to serve as a technical resource for professionals in chemical research and drug development.
Chemical Identity and Structure
Chaetochromin A is a dimeric naphtho-γ-pyrone, a class of complex polyketide metabolites.[1][2] Its structure is characterized by two identical naphtho-γ-pyrone monomers linked at the C9 and C9' positions. The absolute configuration of the 9-9' bond has been determined to be S.[2]
The fundamental chemical identifiers and properties of this compound are summarized below.
| Identifier | Value |
| IUPAC Name | (2R,3R)-5,6,8-trihydroxy-2,3-dimethyl-9-[(2R,3R)-5,6,8-trihydroxy-2,3-dimethyl-4-oxo-2,3-dihydrobenzo[g]chromen-9-yl]-2,3-dihydrobenzo[g]chromen-4-one[3] |
| Molecular Formula | C₃₀H₂₆O₁₀[3] |
| CAS Number | 75514-37-3[3][4] |
| SMILES | C[C@@H]1--INVALID-LINK--C)C)O)O)O)O">C@HC[3][5] |
| InChI | InChI=1S/C30H26O10/c1-9-11(3)39-19-5-13-21(15(31)7-17(33)23(13)29(37)25(19)27(9)35)22-14-6-20-26(28(36)10(2)12(4)40-20)30(38)24(14)18(34)8-16(22)32/h5-12,31-34,37-38H,1-4H3/t9-,10-,11-,12-/m1/s1[3][5] |
| InChIKey | RHNVLFNWDGWACV-DDHJBXDOSA-N[3][4] |
Physicochemical Properties
The key physicochemical properties of this compound are presented in the table below, derived from computational predictions and experimental data.
| Property | Value | Source |
| Molecular Weight | 546.5 g/mol | PubChem[3] |
| Exact Mass | 546.15259702 Da | PubChem[3] |
| XLogP3 | 5.9 | PubChem[3] |
| Appearance | Solid powder | MedKoo Biosciences[4] |
Biological Activity and Quantitative Data
This compound has been identified as a potent, orally active, and selective small-molecule agonist of the insulin (B600854) receptor (IR).[5][6] It has demonstrated significant antidiabetic activity in mouse models.[5][6] The compound selectively activates the IR without stimulating the insulin-like growth factor receptor-I or other receptor tyrosine kinases.[6] In addition to its insulin-mimetic effects, this compound also exhibits cytotoxic properties.
| Activity Type | Assay Details | Cell Line / Model | Result (IC₅₀ / Effect) |
| Insulin Receptor Agonism | IR Phosphorylation | CHO-IR cells | Activation observed at concentrations as low as 5 µmol/L[6] |
| Cytotoxicity | Inhibition of differentiated foci formation | Mouse embryo limb bud (LB) cells | IC₅₀: 0.13-0.24 µg/mL[7] |
| Cytotoxicity | Inhibition of differentiated foci formation | Mouse embryo midbrain (MB) cells | IC₅₀: 0.13-0.24 µg/mL[7] |
Key Experimental Protocols
Insulin Receptor Activation Assay
The protocol to determine the activation of the insulin receptor and downstream signaling pathways by this compound (referred to as 4548-G05 in the study) is outlined below.[6]
-
Cell Culture: Chinese hamster ovary cells overexpressing the human insulin receptor (CHO-IR) are cultured to near confluence.
-
Starvation: Cells are serum-starved for 4 hours to reduce basal signaling activity.
-
Stimulation: Cells are treated with varying concentrations of this compound (e.g., 5 µmol/L) or insulin for a specified time (e.g., 10 minutes).
-
Lysis: Cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in a buffer containing protease and phosphatase inhibitors.
-
Immunoprecipitation (for IR): Cell lysates are incubated with an anti-IR β-subunit antibody overnight, followed by incubation with protein A/G-agarose beads.
-
Western Blotting: The immunoprecipitated proteins (for IR phosphorylation) or total cell lysates (for downstream proteins like Akt and ERK) are separated by SDS-PAGE.
-
Antibody Probing: Proteins are transferred to a PVDF membrane and probed with primary antibodies specific for the phosphorylated forms of IR, IRS-1, Akt, and ERK, as well as antibodies for the total protein levels as loading controls.
-
Detection: Blots are incubated with horseradish peroxidase (HRP)-conjugated secondary antibodies and visualized using an enhanced chemiluminescence (ECL) detection system.
Micromass Cell Culture Cytotoxicity Assay
The protocol to assess the teratogenic potential and cytotoxicity of this compound on embryonic cells is detailed below.[7]
-
Cell Preparation: Limb buds and midbrains are dissected from mouse embryos (e.g., day 10).
-
Dissociation: The tissues are dissociated into single-cell suspensions using trypsin-EDTA.
-
Cell Plating: High-density micromass cultures are created by spotting 20 µL drops of the cell suspension (containing ~2x10⁵ cells) onto the center of culture wells.
-
Adhesion: Cells are allowed to adhere for 1-2 hours in a humidified incubator.
-
Treatment: Culture medium containing various concentrations of this compound is added. Control cultures receive medium with the vehicle (e.g., DMSO).
-
Incubation: The cells are cultured for 5 days to allow for cell differentiation.
-
Staining & Analysis:
-
For limb bud cultures (chondrogenesis), the plates are stained with Alcian blue to visualize cartilage nodules.
-
For midbrain cultures (neurogenesis), cells are fixed and stained to identify differentiated neurons.
-
-
Quantification: The number of stained differentiated foci is counted. The IC₅₀ value is calculated as the concentration of this compound that inhibits the formation of these foci by 50% compared to the control.
Signaling Pathway and Visualization
Upon binding to the extracellular domain of the insulin receptor, this compound induces its autophosphorylation.[6] This event triggers the activation of two primary downstream signaling cascades: the PI3K/Akt pathway, which is crucial for glucose uptake, and the Ras/MAPK/ERK pathway, which is involved in cell growth and proliferation.[6]
Caption: Insulin receptor signaling pathway activated by this compound.
References
- 1. Biosynthesis of this compound, a bis(naphtho-gamma-pyrone), in Chaetomium spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Absolute Configurations of this compound and Related Bis (naphtho-γ-pyrone) Mold Metabolites [jstage.jst.go.jp]
- 3. This compound | C30H26O10 | CID 6712966 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. Chaetochromin - Wikipedia [en.wikipedia.org]
- 6. Identification of a Small Molecular Insulin Receptor Agonist With Potent Antidiabetes Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Chaetochromin A: A Technical Guide on the Bis(naphtho-gamma-pyrone) Mycotoxin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chaetochromin A, a bis(naphtho-gamma-pyrone) mycotoxin produced by various fungi of the Chaetomium genus, has emerged as a molecule of significant interest in biomedical research. Initially identified for its toxic properties, recent studies have revealed its potent and selective bioactivities, including the activation of the insulin (B600854) receptor and the inhibition of botulinum neurotoxin A. This technical guide provides a comprehensive overview of this compound, detailing its core chemical properties, summarizing quantitative data on its biological activities, presenting detailed experimental protocols for its study, and visualizing its known mechanisms of action through signaling pathway diagrams. This document is intended to serve as a foundational resource for researchers and drug development professionals exploring the therapeutic potential of this compound.
Introduction
This compound is a structurally complex secondary metabolite belonging to the bis(naphtho-gamma-pyrone) class of mycotoxins. First isolated from Chaetomium gracile, its intricate stereochemistry and polyketide origin have been a subject of biosynthetic studies. While mycotoxins are often associated with toxicity, a growing body of evidence highlights their potential as lead compounds in drug discovery. This compound exemplifies this dual nature, exhibiting potent biological effects that warrant further investigation for therapeutic applications. This guide will delve into the technical details of its known bioactivities, with a focus on its roles as an insulin receptor agonist and a botulinum neurotoxin inhibitor.
Physicochemical Properties
This compound is characterized by its dimeric structure, composed of two naphtho-gamma-pyrone units linked by a C-C bond. Its chemical formula is C30H26O10, with a molar mass of 546.528 g/mol . The molecule possesses multiple stereocenters, leading to the existence of stereoisomers such as Chaetochromin B. The IUPAC name for this compound is 5,5',6,6',8,8'-Hexahydroxy-2,2',3,3'-tetramethyl-2,2',3,3'-tetrahydro-4H,4'H-9,9'-bibenzo[g]chromene-4,4'-dione.
Biological Activities and Quantitative Data
This compound has demonstrated significant activity in two key areas: metabolic regulation and neurotoxin inhibition. A derivative of this compound, designated 4548-G05, has been identified as a selective agonist of the insulin receptor, while this compound itself has been shown to inhibit the proteolytic activity of botulinum neurotoxin serotype A. The following tables summarize the available quantitative data on these activities.
Table 1: Insulin Receptor Activation and Related Enzyme Inhibition by this compound Derivative (4548-G05)
| Activity | Target | Assay System | Value | Reference |
| Receptor Activation | Insulin Receptor (IR) | CHO-IR cells | Dose-dependent phosphorylation at 5 µmol/L | [1] |
| Enzyme Inhibition | Protein Tyrosine Phosphatase 1B (PTP1B) | High-throughput screening | IC50: 75.29 ± 2.52 µmol/L | [1] |
Table 2: Botulinum Neurotoxin A Inhibition by this compound
| Activity | Target | Assay System | Value | Reference |
| Enzyme Inhibition | Botulinum Neurotoxin Serotype A (BoNT/A) | Not specified | IC50: 24.6 µM |
Table 3: Cytotoxicity Data for this compound
| Cell Line | Assay | Value | Reference |
| Mouse Embryo Limb Bud Cells | Micromass Cell Island Culture | IC50: 0.13-0.24 µg/mL | |
| Mouse Embryo Midbrain Cells | Micromass Cell Island Culture | IC50: 0.13-0.24 µg/mL |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the biological activities of this compound.
Insulin Receptor Activation Assay (Western Blot)
This protocol is adapted from studies on the this compound derivative 4548-G05 to assess its ability to induce insulin receptor phosphorylation.
Objective: To determine the effect of this compound on the phosphorylation of the insulin receptor (IR) and downstream signaling proteins (Akt, ERK) in a cellular context.
Materials:
-
Cell line: CHO cells stably overexpressing the human insulin receptor (CHO-IR) or C2C12 myotubes.
-
This compound (or derivative 4548-G05) solution.
-
Insulin solution (positive control).
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF membranes.
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Primary antibodies: anti-phospho-IR (Tyr1158/1162/1163), anti-IR β, anti-phospho-Akt (Ser473), anti-Akt, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-ERK1/2.
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system for western blotting.
Procedure:
-
Cell Culture and Treatment:
-
Culture CHO-IR cells or C2C12 myotubes to ~80-90% confluency.
-
Starve cells in serum-free medium for at least 4 hours prior to treatment.
-
Treat cells with varying concentrations of this compound, insulin (e.g., 100 nM), or vehicle (DMSO) for the desired time (e.g., 15-30 minutes).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS.
-
Lyse cells on ice with lysis buffer.
-
Scrape and collect cell lysates.
-
Clarify lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine protein concentration of the supernatants using a BCA assay.
-
-
Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply chemiluminescent substrate and visualize protein bands using an imaging system.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the intensity of phosphorylated proteins to the total protein levels.
-
Botulinum Neurotoxin A Light Chain Cleavage Assay
This protocol is a general method for assessing the inhibition of the endopeptidase activity of botulinum neurotoxin A.
Objective: To determine the inhibitory effect of this compound on the proteolytic activity of BoNT/A light chain.
Materials:
-
Recombinant BoNT/A light chain.
-
Fluorogenic peptide substrate for BoNT/A (e.g., a SNAP-25-derived peptide with a fluorophore and a quencher).
-
Assay buffer (e.g., HEPES buffer with DTT and ZnCl2).
-
This compound solution at various concentrations.
-
96-well microplate.
-
Fluorometric plate reader.
Procedure:
-
Assay Preparation:
-
Prepare a reaction mixture containing the assay buffer and the BoNT/A light chain.
-
In a 96-well plate, add varying concentrations of this compound or vehicle control.
-
-
Enzymatic Reaction:
-
Add the BoNT/A light chain solution to the wells containing this compound and incubate for a pre-determined time to allow for inhibitor binding.
-
Initiate the reaction by adding the fluorogenic peptide substrate to all wells.
-
-
Data Acquisition:
-
Immediately begin monitoring the fluorescence intensity over time using a fluorometric plate reader. The cleavage of the substrate separates the fluorophore and quencher, resulting in an increase in fluorescence.
-
-
Data Analysis:
-
Calculate the initial reaction rates from the linear phase of the fluorescence increase.
-
Plot the reaction rates against the inhibitor concentrations and fit the data to a suitable dose-response curve to determine the IC50 value.
-
Cytotoxicity Assay (MTT Assay)
This is a standard colorimetric assay to assess cell viability.
Objective: To determine the cytotoxic effect of this compound on a given cell line.
Materials:
-
Target cell line (e.g., cancer cell line or non-cancerous cell line).
-
Complete cell culture medium.
-
This compound solution at various concentrations.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
96-well cell culture plate.
-
Spectrophotometric plate reader.
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of this compound for a specified duration (e.g., 24, 48, or 72 hours). Include vehicle-treated cells as a control.
-
-
MTT Incubation:
-
Remove the treatment medium and add fresh medium containing MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.
-
-
Solubilization and Measurement:
-
Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of ~570 nm using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percentage of viability against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Signaling Pathways and Mechanisms of Action
The following diagrams, generated using Graphviz (DOT language), illustrate the known signaling pathways modulated by this compound.
Insulin Receptor Signaling Pathway Activation
This compound derivative 4548-G05 acts as an agonist of the insulin receptor, initiating a cascade of downstream signaling events that are crucial for glucose metabolism and cell growth.
Caption: this compound derivative activates the insulin receptor, leading to the activation of the PI3K/Akt and Ras/ERK pathways.
Inhibition of Botulinum Neurotoxin A
Botulinum neurotoxin A causes paralysis by cleaving SNAP-25, a protein essential for the fusion of synaptic vesicles with the presynaptic membrane, thereby blocking acetylcholine (B1216132) release. This compound inhibits this process.
Caption: this compound inhibits the endopeptidase activity of the BoNT/A light chain, preventing the cleavage of SNAP-25.
Conclusion and Future Directions
This compound stands out as a mycotoxin with significant therapeutic potential. Its ability to act as an insulin receptor agonist and an inhibitor of botulinum neurotoxin A opens up avenues for the development of novel drugs for diabetes and botulism, respectively. The data and protocols presented in this guide offer a starting point for researchers to further explore the mechanisms of action and potential applications of this fascinating bis(naphtho-gamma-pyrone). Future research should focus on elucidating the precise binding mode of this compound to its targets, conducting comprehensive structure-activity relationship studies to optimize its efficacy and reduce potential toxicity, and evaluating its in vivo performance in relevant disease models. The continued investigation of this compound and its analogs holds promise for the discovery of new therapeutic agents from natural sources.
References
An In-Depth Technical Guide to Chaetochromin A: Physical, Chemical, and Biological Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chaetochromin (B1236121) A is a dimeric naphtho-γ-pyrone mycotoxin first isolated from the fungus Chaetomium gracile. Initially recognized for its cytotoxic properties, recent research has identified it as a potent and selective small-molecule agonist of the insulin (B600854) receptor. This activity gives Chaetochromin A significant potential as a lead compound for the development of orally active anti-diabetic therapeutics. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for its isolation and characterization, and an analysis of its mechanism of action through key cellular signaling pathways.
Physical and Chemical Properties
This compound is a complex heterocyclic compound with a symmetric dimeric structure. Its core properties are summarized below. While extensively characterized in foundational literature, specific data points such as melting point and precise solubility are not widely reported in modern databases and would require access to original primary publications from the 1980s.
Data Presentation: Core Properties
| Property | Value | Source(s) |
| Molecular Formula | C₃₀H₂₆O₁₀ | --INVALID-LINK--[1] |
| Molecular Weight | 546.5 g/mol | --INVALID-LINK--[1] |
| IUPAC Name | (2R,3R)-5,6,8-trihydroxy-2,3-dimethyl-9-[(2R,3R)-5,6,8-trihydroxy-2,3-dimethyl-4-oxo-2,3-dihydrobenzo[g]chromen-9-yl]-2,3-dihydrobenzo[g]chromen-4-one | --INVALID-LINK--[1] |
| CAS Number | 75514-37-3 | --INVALID-LINK--[1] |
| Appearance | Solid powder (Note: Specific color not detailed in accessible literature) | --INVALID-LINK--[2] |
| Melting Point | Data not available in readily accessible literature. | N/A |
| Solubility | Poorly soluble in water. (Note: Quantitative data not available in accessible literature). | --INVALID-LINK--[3] |
Data Presentation: Spectroscopic and Analytical Data
Specific spectral data for this compound, including detailed peak lists and spectra, are contained within primary research articles, such as the 1989 study on its biosynthesis which utilized ¹³C-NMR.[4] Accessing the full text of these publications is recommended for in-depth spectroscopic analysis. The table below summarizes the analytical techniques used for its characterization.
| Technique | Purpose | Reference(s) |
| ¹H and ¹³C NMR | Structural elucidation and confirmation of the carbon skeleton and proton environments. | --INVALID-LINK--[4] |
| IR Spectroscopy | Identification of functional groups (e.g., hydroxyl, carbonyl). | General characterization technique |
| UV-Vis Spectroscopy | Analysis of the chromophore system and electronic transitions. | General characterization technique |
| Mass Spectrometry | Determination of molecular weight and fragmentation patterns for structural confirmation. | General characterization technique |
Experimental Protocols
The following sections detail representative methodologies for the isolation, purification, and characterization of this compound based on established practices for mycotoxin research.
Isolation and Purification of this compound
This protocol is a synthesized methodology based on the original discovery from Chaetomium gracile grown on a rice culture medium.[3]
Objective: To isolate and purify this compound from fungal culture.
Workflow Diagram:
Caption: Workflow for the isolation and purification of this compound.
Methodology:
-
Fungal Culture: Chaetomium gracile is cultured on a solid substrate medium, such as autoclaved rice, in Fernbach flasks. The cultures are maintained at approximately 25-30°C for 2-3 weeks until substantial mycelial growth is observed.[3]
-
Extraction: The molded substrate is dried and exhaustively extracted with a solvent mixture suitable for moderately polar compounds, such as chloroform-methanol.
-
Solvent Partitioning: The crude extract is concentrated in vacuo and partitioned between an immiscible solvent pair (e.g., hexane and 90% methanol) to remove highly nonpolar lipids.
-
Column Chromatography: The methanolic phase is dried, redissolved, and subjected to silica gel column chromatography. A solvent gradient (e.g., increasing ethyl acetate (B1210297) in hexane) is used to separate compounds based on polarity.
-
Bioassay-Guided Fractionation: Fractions are collected and monitored by Thin-Layer Chromatography (TLC). A cytotoxicity assay (e.g., using HeLa cells as originally described) can be used to identify fractions containing bioactive compounds like this compound.[3]
-
High-Performance Liquid Chromatography (HPLC): The active fractions are pooled, concentrated, and further purified using semi-preparative reversed-phase HPLC (e.g., on a C18 column) with a suitable mobile phase (e.g., methanol-water gradient) to yield pure this compound.
Spectroscopic Characterization Protocol
Objective: To confirm the identity and structure of the purified this compound.
Methodology:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve a 5-10 mg sample in a deuterated solvent (e.g., DMSO-d₆).
-
Acquire ¹H NMR spectra to determine the number and environment of protons.
-
Acquire ¹³C NMR and DEPT spectra to identify all unique carbon signals and their types (CH₃, CH₂, CH, C).
-
Perform 2D NMR experiments (COSY, HSQC, HMBC) to establish proton-proton and proton-carbon correlations, confirming the connectivity of the molecular structure.
-
-
Infrared (IR) Spectroscopy:
-
Prepare the sample as a KBr pellet or a thin film.
-
Acquire the IR spectrum (typically 4000-400 cm⁻¹).
-
Identify characteristic absorption bands for key functional groups, such as O-H stretches (broad, ~3400 cm⁻¹), aromatic C-H stretches (~3100-3000 cm⁻¹), and C=O stretches from the pyrone ring (~1650 cm⁻¹).
-
-
UV-Visible (UV-Vis) Spectroscopy:
-
Dissolve the sample in a suitable solvent (e.g., methanol or ethanol).
-
Record the absorption spectrum over a range of 200-800 nm.
-
Determine the wavelength(s) of maximum absorbance (λmax), which are characteristic of the compound's conjugated π-electron system.
-
-
Mass Spectrometry (MS):
-
Analyze the sample using a high-resolution mass spectrometer (e.g., ESI-QTOF or Orbitrap).
-
Determine the accurate mass of the molecular ion ([M+H]⁺ or [M-H]⁻) to confirm the elemental composition (C₃₀H₂₆O₁₀).
-
Analyze the MS/MS fragmentation pattern to provide further structural confirmation.
-
Biological Activity and Mechanism of Action
This compound has been identified as a selective, nonpeptidyl agonist of the insulin receptor (IR).[5] Unlike insulin, it is a small molecule with oral bioavailability, making it a significant candidate for diabetes drug development.
Mechanism of Action: this compound binds to the extracellular domain of the insulin receptor, inducing its autophosphorylation and subsequent activation.[5] This initiates the downstream insulin signaling cascade, primarily through two well-characterized pathways: the PI3K/Akt pathway and the Ras/MAPK/ERK pathway.[5]
-
PI3K/Akt Pathway: Activation of this pathway is crucial for most of insulin's metabolic effects. It promotes glucose uptake, primarily by stimulating the translocation of GLUT4 glucose transporters to the cell membrane in muscle and adipose tissues. It also promotes glycogen (B147801) synthesis and inhibits gluconeogenesis.
-
Ras/MAPK/ERK Pathway: This pathway is involved in regulating gene expression and mitogenic effects, such as cell growth and differentiation.
The activation of these pathways by this compound effectively mimics the cellular response to insulin, leading to a potent blood glucose-lowering effect.[5]
Mandatory Visualization: Insulin Receptor Signaling Pathway
Caption: this compound activates the Insulin Receptor, triggering downstream signaling.
Conclusion
This compound stands out as a mycotoxin with significant therapeutic promise. Its ability to selectively activate the insulin receptor through the PI3K/Akt and MAPK/ERK pathways positions it as a valuable lead compound in the search for novel, orally active treatments for diabetes mellitus. Further research, including total synthesis to improve yield and enable analog development, along with detailed preclinical and clinical studies, is warranted to fully explore its therapeutic potential. This guide serves as a foundational resource for professionals engaged in such research, consolidating the critical chemical, physical, and biological data on this compelling natural product.
References
- 1. This compound | C30H26O10 | CID 6712966 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Localized IR spectroscopy of hemoglobin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mycotoxin production by Chaetomium spp. and related fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biosynthesis of this compound, a bis(naphtho-gamma-pyrone), in Chaetomium spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
A Technical Guide to the Mechanism of Action of Chaetochromin A as an Insulin Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides an in-depth overview of the mechanism of action of Chaetochromin A, specifically the derivative 4548-G05, as a potent and selective small-molecule agonist of the insulin (B600854) receptor (IR).[1][2] Discovered as a natural product from Chaetomium gracile fungi, this nonpeptidyl insulin mimetic presents a promising avenue for the development of orally active therapeutics for diabetes mellitus.[2] This document summarizes the key findings from preclinical in vitro and in vivo studies, detailing the molecular interactions, signaling cascades, and physiological effects of this compound (4548-G05).
Molecular Interaction with the Insulin Receptor
This compound (4548-G05) acts as a direct agonist of the insulin receptor.[1] Unlike insulin, which is a peptide hormone, 4548-G05 is a small molecule that binds to the extracellular domain of the IR, inducing a conformational change that activates the receptor's intrinsic tyrosine kinase activity.[1] This activation is selective for the IR, as 4548-G05 does not stimulate the insulin-like growth factor receptor-I (IGF-1R) or other receptor tyrosine kinases.[1]
Signaling Pathway Activation
Upon binding to the insulin receptor, this compound (4548-G05) initiates a downstream signaling cascade that mimics the action of insulin.[1] The activation of the IR's tyrosine kinase leads to its autophosphorylation, creating docking sites for insulin receptor substrate (IRS) proteins.[1] This, in turn, propagates the signal through two major pathways: the phosphoinositide 3-kinase (PI3K)/Akt pathway and the Ras/extracellular signal-regulated kinase (ERK) pathway.[1]
Figure 1: this compound-induced insulin receptor signaling pathway.
Quantitative Data Summary
The following tables summarize the key quantitative data from in vitro and in vivo studies on the effects of this compound (4548-G05).
Table 1: In Vitro Efficacy of this compound (4548-G05)
| Parameter | Cell Line | Concentration of 4548-G05 | Result | Reference |
| IR Phosphorylation | CHO-IR | 10 µM | ~250% increase compared to basal level | [1] |
| Akt Phosphorylation | CHO-IR | 5 µM | Dose-dependent increase | [1] |
| ERK Phosphorylation | CHO-IR | 5 µM | Dose-dependent increase | [1] |
| Glucose Uptake | C2C12 myotubes | 200 nM | Significant increase | [1] |
Table 2: In Vivo Efficacy of this compound (4548-G05) in Mice
| Animal Model | Administration Route | Dose of 4548-G05 | Outcome | Time Point | Reference |
| Normal C57BL/6J Mice | Oral gavage | 5 mg/kg | ~40% decrease in blood glucose | 4 hours | [1] |
| Type 1 Diabetic Mice (STZ-induced) | Oral gavage | 5 mg/kg | Significant reduction in blood glucose | 4 hours | [1] |
| Type 2 Diabetic Mice (db/db) | Oral gavage | 5 mg/kg | Significant improvement in glucose tolerance | - | [1] |
Experimental Protocols
This section provides a detailed description of the key experimental methodologies used to characterize the insulin-mimetic effects of this compound (4548-G05).
Cell Culture and Reagents
-
Cell Lines:
-
Culture Conditions: Cells were maintained in appropriate growth media supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.[1]
-
This compound (4548-G05): The compound was dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare stock solutions.[1]
Insulin Receptor Phosphorylation Assays
References
The Diverse Biological Activities of Chaetochromin A Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chaetochromin A, a dimeric tetrahydroxanthone produced by various fungi of the Chaetomium genus, and its derivatives have emerged as a class of natural products with a broad spectrum of biological activities. These compounds have garnered significant interest in the scientific community for their potential therapeutic applications, ranging from anticancer and anti-inflammatory to antidiabetic and antifungal properties. This technical guide provides a comprehensive overview of the current state of research on this compound derivatives, with a focus on their quantitative biological data, the experimental protocols used to ascertain these activities, and the signaling pathways through which they exert their effects. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug discovery.
Data Presentation
The biological activities of various this compound derivatives and related compounds from the Chaetomium genus are summarized in the tables below. These tables provide a quantitative comparison of their cytotoxic, anti-inflammatory, and antifungal effects.
Table 1: Cytotoxic Activities of this compound Derivatives and Related Chaetomium Metabolites
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Demethylchaetocochin C | MCF-7 | Breast Cancer | 4.5 | [1][2] |
| MDA-MB-231 | Breast Cancer | >65.0 | [1][2] | |
| H460 | Lung Cancer | 15.2 | [1][2] | |
| HCT-8 | Colon Cancer | 8.9 | [1][2] | |
| Chaetoperazine A | MCF-7 | Breast Cancer | 10.8 | [1][2] |
| MDA-MB-231 | Breast Cancer | 12.5 | [1][2] | |
| H460 | Lung Cancer | 25.0 | [1][2] | |
| HCT-8 | Colon Cancer | 18.5 | [1][2] | |
| 4-formyl-N-(3'-hydroxypyridin-2'-yl) benzamide | MCF-7 | Breast Cancer | 25.0 | [1][2] |
| MDA-MB-231 | Breast Cancer | 30.5 | [1][2] | |
| H460 | Lung Cancer | 45.0 | [1][2] | |
| HCT-8 | Colon Cancer | 65.0 | [1][2] | |
| Chaetomugilide A | HepG2 | Liver Cancer | 1.7 | [3] |
| Chaetomugilide B | HepG2 | Liver Cancer | 53.4 | [3] |
| Chaetomugilide C | HepG2 | Liver Cancer | 25.6 | [3] |
Table 2: Antifungal Activities of Chaetomium-Derived Compounds
| Compound | Fungal Strain | MIC (µg/mL) | Reference |
| Ravuconazole | Chaetomium globosum | 0.26 | [4] |
| Voriconazole | Chaetomium globosum | 0.41 | [4] |
| Albaconazole | Chaetomium globosum | 0.25 | [4] |
| Amphotericin B | Chaetomium globosum | 2.1 | [4] |
| Ravuconazole | Chaetomium atrobrunneum | 0.16 | [4] |
| Voriconazole | Chaetomium atrobrunneum | 0.18 | [4] |
| Albaconazole | Chaetomium atrobrunneum | 0.13 | [4] |
| Amphotericin B | Chaetomium atrobrunneum | 1.5 | [4] |
Signaling Pathways and Mechanisms of Action
This compound derivatives exert their biological effects through the modulation of several key signaling pathways. Understanding these mechanisms is crucial for the development of targeted therapeutic strategies.
Insulin (B600854) Receptor Signaling Pathway
A notable derivative, designated as 4548-G05, has been identified as a selective agonist of the insulin receptor (IR).[5] Unlike insulin, this small molecule binds to the extracellular domain of the IR, inducing its autophosphorylation and subsequent activation of downstream signaling cascades.[5] This activation of the IR initiates the PI3K/Akt and Ras/MAPK pathways, which are central to glucose metabolism and cell growth.[5]
DOT script for Insulin Receptor Signaling Pathway
Caption: Insulin Receptor signaling pathway activated by a this compound derivative.
NF-κB and JNK Signaling Pathways in Inflammation
Certain this compound derivatives have demonstrated anti-inflammatory properties by inhibiting the nuclear factor-kappa B (NF-κB) and c-Jun N-terminal kinase (JNK) signaling pathways. These pathways are critical mediators of the inflammatory response, and their inhibition can lead to a reduction in the production of pro-inflammatory cytokines.
DOT script for Inflammatory Signaling Pathways
Caption: Inhibition of NF-κB and JNK inflammatory pathways by this compound derivatives.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide. These protocols are based on standard laboratory procedures and have been adapted to reflect their application in the study of this compound derivatives.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Workflow Diagram
DOT script for MTT Assay Workflow
Caption: General workflow for determining cytotoxicity using the MTT assay.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan (B1609692) Crystal Formation: Incubate the plate for an additional 4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., dimethyl sulfoxide (B87167) (DMSO) or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Measure the absorbance of the solution in each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined by plotting the percentage of viability against the compound concentration.
Anti-inflammatory Activity: NF-κB Luciferase Reporter Assay
This assay measures the activity of the NF-κB transcription factor, a key regulator of inflammation. Cells are transfected with a reporter plasmid containing the luciferase gene under the control of an NF-κB responsive promoter.
Workflow Diagram
DOT script for NF-κB Reporter Assay Workflow
Caption: Workflow for assessing NF-κB inhibition using a luciferase reporter assay.
Protocol:
-
Cell Seeding and Transfection: Seed cells (e.g., HEK293T) in a 96-well plate. Co-transfect the cells with an NF-κB-responsive firefly luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization of transfection efficiency) using a suitable transfection reagent. Incubate for 24 hours.[7]
-
Compound Treatment: Pre-treat the transfected cells with various concentrations of the this compound derivatives for 1-2 hours.
-
Stimulation: Stimulate the cells with an NF-κB activator, such as tumor necrosis factor-alpha (TNF-α) (e.g., 20 ng/mL), for 6-8 hours.[7] Include unstimulated and vehicle-treated stimulated controls.
-
Cell Lysis: After incubation, wash the cells with PBS and lyse them using a passive lysis buffer.
-
Luciferase Measurement: Measure the firefly and Renilla luciferase activities sequentially using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the percentage of NF-κB inhibition by comparing the normalized luciferase activity in the compound-treated, stimulated cells to that in the vehicle-treated, stimulated cells.
Analysis of Signaling Pathways: Western Blotting for Phosphorylated Proteins
Western blotting is used to detect specific proteins in a sample. To study signaling pathways, antibodies that specifically recognize the phosphorylated (activated) forms of signaling proteins like JNK and p38 MAPK are used.
Workflow Diagram
DOT script for Western Blot Workflow
Caption: General workflow for Western blot analysis of phosphorylated signaling proteins.
Protocol:
-
Cell Treatment and Lysis: Treat cells with this compound derivatives and/or the appropriate stimulus (e.g., LPS or TNF-α) for the desired time. Wash the cells with ice-cold PBS and lyse them in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay, such as the bicinchoninic acid (BCA) assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with 0.1% Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-JNK or anti-phospho-p38) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.
-
Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total (phosphorylated and unphosphorylated) form of the protein or a housekeeping protein like β-actin or GAPDH. Densitometry can be used to quantify the relative levels of protein phosphorylation.
Conclusion
The this compound derivatives represent a promising class of bioactive natural products with a diverse range of therapeutic potentials. Their demonstrated activities against cancer cells, inflammatory processes, and fungal pathogens, coupled with the discovery of a derivative that acts as an insulin receptor agonist, highlight the importance of continued research in this area. The data and protocols presented in this technical guide are intended to facilitate further investigation into the mechanisms of action and potential applications of these fascinating molecules. A deeper understanding of their structure-activity relationships and signaling pathway modulation will be crucial for the rational design and development of novel therapeutic agents based on the this compound scaffold.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Key insights into secondary metabolites from various Chaetomium species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Identification of a Small Molecular Insulin Receptor Agonist With Potent Antidiabetes Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 7. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Natural Source and Fungal Origin of Chaetochromin A
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chaetochromin (B1236121) A, a dimeric naphtho-γ-pyrone mycotoxin, has garnered scientific interest due to its biological activities. This technical guide provides a comprehensive overview of the natural sources and fungal origins of Chaetochromin A, with a focus on its primary producer, Chaetomium gracile. This document details the biosynthetic pathway, outlines protocols for fungal cultivation, and offers methodologies for the extraction, isolation, and purification of this metabolite. Furthermore, it explores the genetic regulation of its biosynthesis, providing insights for potential yield optimization and the discovery of novel analogues.
Fungal Origin of this compound
This compound is a secondary metabolite produced by filamentous fungi belonging to the genus Chaetomium. This genus is widely distributed and can be found in various environments, including soil, air, and on cellulose-rich materials.[1] While several Chaetomium species are known to produce a diverse array of bioactive compounds, Chaetomium gracile has been identified as a primary producer of this compound.[2][3] Other species within the Chaetomium genus have also been reported to produce this mycotoxin.[4]
The production of this compound, like many other fungal secondary metabolites, is thought to be influenced by a variety of environmental and genetic factors. The biosynthesis of these complex molecules is often carried out by a series of enzymes encoded by genes clustered together in the fungal genome, known as biosynthetic gene clusters (BGCs).[1][5] While the specific BGC for this compound has not yet been fully characterized, studies on other Chaetomium metabolites provide a framework for its anticipated genetic architecture.[6][7]
Table 1: Fungal Sources of this compound
| Fungal Species | Reference |
| Chaetomium gracile | [2][3] |
| Various Chaetomium spp. | [4] |
Biosynthesis of this compound
The biosynthesis of this compound proceeds through a polyketide pathway. Polyketides are a large and structurally diverse class of secondary metabolites assembled from simple acyl-CoA precursors. The backbone of this compound is formed from acetate (B1210297) units, with the methyl groups originating from methionine.[2]
A study utilizing isotope-labeled precursors in Chaetomium gracile cultures has elucidated key steps in its formation. The folding pattern of the polyketide chain in this compound was determined to be the same as that of rubrofusarin.[2] This suggests a common evolutionary origin and biosynthetic machinery for these related naphtho-γ-pyrones.
The study used the following labeled precursors to trace the biosynthetic pathway:[2]
-
[¹³CH₃]methionine
-
Sodium [1-¹³C]acetate
-
Sodium [1,2-¹³C₂]acetate
These experiments confirmed the incorporation of acetate units into the polyketide backbone and the origin of the methyl groups from S-adenosyl methionine.[2]
Caption: Proposed biosynthetic pathway of this compound.
Experimental Protocols
Fungal Cultivation for this compound Production
This protocol describes the general procedure for cultivating Chaetomium gracile for the production of this compound. Optimal conditions may vary between different strains.
Materials:
-
Chaetomium gracile culture (e.g., ATCC 16153)
-
Potato Dextrose Agar (B569324) (PDA) plates
-
Sterile distilled water
-
Incubator
Procedure:
-
Rehydration of Lyophilized Culture: Aseptically open the lyophilized ampoule of Chaetomium gracile. Add 0.5-1.0 mL of sterile distilled water to the pellet and mix to form a suspension. Transfer the suspension to a test tube containing 5-6 mL of sterile distilled water and allow it to rehydrate for at least 2 hours at room temperature.
-
Inoculation: Mix the rehydrated suspension well. Inoculate PDA plates with several drops of the suspension.
-
Incubation: Incubate the plates at an appropriate temperature (typically 24-28 °C) in the dark. Growth should be visible within 3-4 days.
-
Liquid Culture for Metabolite Production: For larger-scale production, inoculate a suitable liquid medium (e.g., Potato Dextrose Broth) with agar plugs from a mature PDA culture. Incubate the liquid culture under shaking conditions (e.g., 150 rpm) for a period of 14-21 days.
Extraction, Isolation, and Purification of this compound
The following is a general protocol for the extraction, isolation, and purification of this compound from fungal cultures. This protocol may require optimization based on the specific fungal strain and culture conditions.
3.2.1. Extraction
Materials:
-
Chaetomium gracile culture broth and mycelia
-
Ethyl acetate
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
Separate the mycelia from the culture broth by filtration.
-
Broth Extraction: Extract the culture filtrate three times with an equal volume of ethyl acetate. Combine the organic layers and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract.
-
Mycelial Extraction: Homogenize the mycelia and extract three times with methanol. Combine the methanolic extracts and concentrate under reduced pressure to obtain the crude mycelial extract.
-
Combine the crude extracts from the broth and mycelia for further purification.
Caption: General workflow for the extraction of this compound.
3.2.2. Isolation and Purification by Chromatography
Materials:
-
Crude this compound extract
-
Silica (B1680970) gel for column chromatography
-
Sephadex LH-20
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column
-
Solvents for chromatography (e.g., hexane, ethyl acetate, methanol, acetonitrile (B52724), water)
Procedure:
-
Silica Gel Column Chromatography:
-
Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane/methanol).
-
Apply the sample to a silica gel column.
-
Elute the column with a gradient of solvents, such as hexane-ethyl acetate, to separate the components based on polarity.
-
Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify fractions containing this compound.
-
-
Sephadex LH-20 Column Chromatography:
-
Pool the fractions containing this compound from the silica gel column and concentrate.
-
Dissolve the residue in methanol and apply to a Sephadex LH-20 column.
-
Elute with methanol to further purify the compound based on size exclusion.
-
-
High-Performance Liquid Chromatography (HPLC):
-
For final purification, use a preparative or semi-preparative HPLC system with a reversed-phase C18 column.
-
A typical mobile phase could be a gradient of acetonitrile and water.
-
Monitor the elution profile at a suitable wavelength (e.g., 254 nm) and collect the peak corresponding to this compound.
-
Confirm the purity of the isolated compound by analytical HPLC and spectroscopic methods (e.g., NMR, MS).
-
Genetic Regulation of this compound Biosynthesis
The production of secondary metabolites in fungi is tightly regulated at the genetic level. This regulation often involves pathway-specific transcription factors and global regulators that respond to environmental cues.
While the specific regulatory network for this compound is yet to be fully elucidated, studies on other mycotoxins in Chaetomium and other fungal genera provide valuable insights. For instance, the biosynthesis of chaetoglobosin A in Chaetomium globosum is regulated by a pathway-specific transcription factor, CgcheR.[8] Additionally, global regulators, such as CgVeA, which is responsive to light signaling, have also been shown to influence chaetoglobosin A production.[9] It is plausible that a similar hierarchical regulatory network governs the biosynthesis of this compound in Chaetomium gracile.
The identification and characterization of the this compound biosynthetic gene cluster will be a critical step in understanding its regulation. This will enable the identification of key regulatory genes that could be targeted for genetic engineering to enhance the production of this compound or to produce novel derivatives.
Caption: Hypothetical model for the genetic regulation of this compound biosynthesis.
Quantitative Data
Currently, there is a lack of publicly available, detailed quantitative data on the production yields of this compound from different Chaetomium species under various culture conditions. The development of robust analytical methods, such as HPLC, is crucial for the accurate quantification of this metabolite in fungal extracts. Future research should focus on optimizing culture conditions to maximize the yield of this compound and on developing standardized methods for its quantification to facilitate comparative studies.
Conclusion
This compound is a fascinating fungal metabolite with potential applications that warrant further investigation. This technical guide has provided a comprehensive overview of its natural source, fungal origin, biosynthesis, and the methodologies for its production and purification. While significant progress has been made in understanding the fundamental aspects of this compound, further research is needed to elucidate the specific genetic and regulatory mechanisms governing its biosynthesis. Such knowledge will be instrumental in unlocking the full potential of this and other related natural products for applications in research and drug development.
References
- 1. Key insights into secondary metabolites from various Chaetomium species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biosynthesis of this compound, a bis(naphtho-gamma-pyrone), in Chaetomium spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chaetochromins B, C and D, bis(naphtho-gamma-pyrone) derivatives from Chaetomium gracile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mycotoxin production by Chaetomium spp. and related fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Comparative Genomic Analysis of Ochratoxin A Biosynthetic Cluster in Producing Fungi: New Evidence of a Cyclase Gene Involvement [frontiersin.org]
- 6. stacks.cdc.gov [stacks.cdc.gov]
- 7. Identification and characterization of the chaetoviridin and chaetomugilin gene cluster in Chaetomium globosum reveal dual functions of an iterative highly-reducing polyketide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Functional analysis of a chaetoglobosin A biosynthetic regulator in Chaetomium globosum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CgVeA, a light signaling responsive regulator, is involved in regulation of chaetoglobosin A biosynthesis and conidia development in Chaetomium globosum - PubMed [pubmed.ncbi.nlm.nih.gov]
The Definitive Guide to the Stereochemistry and Absolute Configuration of Chaetochromin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chaetochromin (B1236121) A, a dimeric naphtho-γ-pyrone mycotoxin produced by various fungi, has garnered significant interest in the scientific community due to its diverse biological activities. A thorough understanding of its three-dimensional structure is paramount for elucidating its mechanism of action and for guiding synthetic and medicinal chemistry efforts. This technical guide provides a comprehensive overview of the stereochemistry and absolute configuration of Chaetochromin A, detailing the pivotal experiments that have defined its complex architecture.
Absolute Configuration of this compound
The absolute configuration of this compound has been unequivocally established through a combination of X-ray crystallography, chiroptical spectroscopy, and biosynthetic studies. The molecule possesses both central and axial chirality, contributing to its complex stereochemical landscape.
The stereochemistry of the four stereogenic centers in the two dihydropyran rings has been determined to be (2R, 3R, 2'R, 3'R). Furthermore, the rotational restriction around the C9-C9' biaryl bond results in atropisomerism, with the absolute configuration of this axial chirality being assigned as S.[1][2]
Key Stereochemical Features:
-
Four Stereogenic Centers: Located at C2, C3, C2', and C3'.
-
Axial Chirality: Arising from hindered rotation about the C9-C9' bond.
The IUPAC name for this compound, reflecting its absolute stereochemistry, is (2R,3R)-5,6,8-trihydroxy-2,3-dimethyl-9-[(2R,3R)-5,6,8-trihydroxy-2,3-dimethyl-4-oxo-2,3-dihydrobenzo[g]chromen-9-yl]-2,3-dihydrobenzo[g]chromen-4-one.[2]
Experimental Determination of Absolute Configuration
The elucidation of this compound's absolute configuration is a landmark achievement in natural product chemistry, relying on the synergistic application of multiple analytical techniques.
X-ray Crystallography
The cornerstone for determining the absolute configuration of this compound was the X-ray crystallographic analysis of a heavy-atom derivative.[1]
Experimental Protocol:
-
Derivatization: this compound was first converted to its 5, 5', 6', 8, 8'-pentamethyl ether. This derivative was then treated with p-bromobenzoyl chloride to yield the 6-O-p-bromobenzoate. The introduction of the bromine atom, a heavy atom, was crucial for the reliable determination of the absolute configuration using anomalous dispersion.
-
Crystal Growth: Single crystals of the 6-O-p-bromobenzoate derivative suitable for X-ray diffraction were grown.
-
Data Collection and Structure Elucidation: X-ray diffraction data were collected, and the structure was solved. The presence of the bromine atom allowed for the unambiguous assignment of the absolute configuration of all stereocenters.[1]
This analysis definitively established the (2R, 3R, 2'R, 3'R) configuration of the stereogenic centers and the S configuration of the C9-C9' axis.[1]
Chiroptical Methods
Chiroptical techniques, namely circular dichroism (CD), provided corroborating evidence for the absolute configuration of the axial chirality.
Experimental Protocol: Exciton (B1674681) Chirality Method
-
Measurement of CD Spectrum: The circular dichroism spectrum of this compound was recorded.
-
Analysis of Cotton Effects: The spectrum exhibited a characteristic bisignate Cotton effect. The signs of the Cotton effects are dependent on the spatial orientation of the two naphtho-γ-pyrone chromophores.
-
Application of the Exciton Chirality Rule: By applying the exciton chirality rule, the observed negative first Cotton effect and positive second Cotton effect were correlated to a left-handed screw-sense (negative chirality) between the two chromophoric units. This corresponds to an S configuration for the C9-C9' biaryl axis, which was in perfect agreement with the X-ray data.[1]
Summary of Stereochemical Data
| Stereochemical Feature | Absolute Configuration | Method of Determination | Reference |
| C2, C3, C2', C3' | (2R, 3R, 2'R, 3'R) | X-ray Crystallography | [1][2] |
| C9-C9' Axial Chirality | S | X-ray Crystallography, Exciton Chirality Method | [1] |
Biosynthesis and Stereochemistry
Studies on the biosynthesis of this compound have revealed that it is a polyketide, assembled from acetate (B1210297) units.[3] While these studies have elucidated the folding pattern of the polyketide chain, they do not directly establish the absolute configuration. However, the stereospecificity of the enzymes involved in the dimerization and cyclization steps are ultimately responsible for the observed stereochemistry of the natural product.
Logical Workflow for Stereochemical Determination
The following diagram illustrates the logical workflow employed to determine the absolute configuration of this compound.
Caption: Logical workflow for the determination of the absolute configuration of this compound.
Signaling Pathway of Stereochemical Information
The following diagram illustrates how the stereochemical information from different experimental techniques converges to provide the final absolute configuration.
Caption: Convergence of data to establish the absolute configuration of this compound.
Conclusion
The determination of the absolute stereochemistry of this compound as (2R, 3R, 2'R, 3'R) with an S configuration for the C9-C9' biaryl axis is a testament to the power of combining modern analytical techniques. This detailed structural knowledge is indispensable for the rational design of synthetic analogues and for understanding the structure-activity relationships that govern its biological effects, thereby paving the way for its potential development as a therapeutic agent.
References
- 1. Absolute Configurations of this compound and Related Bis (naphtho-γ-pyrone) Mold Metabolites [jstage.jst.go.jp]
- 2. This compound | C30H26O10 | CID 6712966 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Biosynthesis of this compound, a bis(naphtho-gamma-pyrone), in Chaetomium spp - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Preliminary Cytotoxicity of Chaetochromin A
For Researchers, Scientists, and Drug Development Professionals
Abstract: Chaetochromin A, a mycotoxin belonging to the bis(naphtho-γ-pyrone) class of fungal metabolites, has demonstrated significant cytotoxic properties in early studies.[1][2] Isolated from fungi of the Chaetomium genus, this compound has been evaluated for its effects on various cell lines, revealing potent inhibitory activity.[1][3] This technical guide consolidates the preliminary data on this compound's cytotoxicity, details the experimental protocols utilized in these foundational studies, and visualizes the proposed mechanism of action. The information presented herein serves as a core resource for professionals engaged in natural product research and anticancer drug discovery.
Quantitative Cytotoxicity Data
Early investigations into the biological activity of this compound identified it as a potent cytotoxic agent. The half-maximal inhibitory concentration (IC50) values, a key measure of potency, were determined in primary mouse embryonic cell cultures.[4] These studies highlighted the compound's strong inhibitory effects on cell viability. Additionally, this compound was reported to exhibit strong cytotoxicity against human KB tumor cells, although specific IC50 values from the primary literature require direct consultation.[1][5]
The available quantitative data from primary cell culture assays are summarized below.
Table 1: IC50 Values of this compound in Primary Mouse Embryo Cell Cultures
| Cell Type | Species | Assay Type | IC50 (µg/mL) | Reference |
|---|---|---|---|---|
| Limb Bud (LB) Cells | Mouse | Micromass Culture | 0.13 - 0.24 | [4] |
| Midbrain (MB) Cells | Mouse | Micromass Culture | 0.13 - 0.24 |[4] |
Note: The range in IC50 values is presented as reported in the cited literature.[4]
Experimental Protocols
The foundational cytotoxic data for this compound were generated using specific in vitro assays. The methodologies for the primary cell culture and the macromolecule synthesis inhibition assays are detailed below.
Mouse Embryo Micromass Culture for Teratogenicity and Cytotoxicity
This protocol was used to establish the IC50 values for this compound in primary embryonic cells.[4]
-
Cell Preparation:
-
Limb buds and midbrains are dissected from mouse embryos (e.g., day 11-12 of gestation).
-
The tissues are washed in a sterile saline solution and then incubated in a trypsin solution to dissociate the cells.
-
The resulting cell suspension is filtered to remove undigested tissue, centrifuged, and resuspended in a complete culture medium (e.g., CMRL 1066 supplemented with fetal bovine serum and antibiotics).
-
Cell viability and concentration are determined using a hemocytometer and trypan blue exclusion.
-
-
Micromass Culture:
-
A high-density cell suspension (e.g., 1-2 x 10^7 cells/mL) is prepared.
-
A small aliquot (e.g., 10-20 µL) of the suspension is carefully spotted onto the center of a culture dish well.
-
The cells are allowed to attach for a short period (1-2 hours) in a humidified incubator.
-
Following attachment, the wells are flooded with the culture medium containing various concentrations of this compound or a vehicle control.
-
-
Assessment of Cytotoxicity:
-
Cultures are incubated for a set period (e.g., 5 days) to allow for cell growth and differentiation.
-
The culture medium is removed, and the cells are fixed.
-
Cell viability and differentiation are assessed. For cytotoxicity (IC50) determination, cell viability can be measured by staining with a vital dye like Neutral Red and quantifying the dye uptake spectrophotometrically.
-
The IC50 value is calculated as the concentration of this compound that reduces cell viability by 50% compared to the vehicle control.[6][7]
-
Macromolecule Synthesis Inhibition Assay
Studies on KB cells indicated that this compound's cytotoxicity is associated with the inhibition of DNA, RNA, and protein synthesis.[1][5] A general protocol to measure this inhibition involves the use of radiolabeled precursors.
-
Cell Culture and Treatment:
-
KB cells are seeded in multi-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of this compound for a defined period.
-
-
Radiolabeling:
-
For the final 1-2 hours of the treatment period, the medium is replaced with a medium containing a radiolabeled precursor:
-
DNA Synthesis: ³H-thymidine
-
RNA Synthesis: ³H-uridine
-
Protein Synthesis: ³H-leucine or ³⁵S-methionine
-
-
-
Quantification:
-
After the labeling period, the cells are washed to remove unincorporated radiolabels.
-
The macromolecules (DNA, RNA, proteins) are precipitated using an acid solution (e.g., trichloroacetic acid, TCA).
-
The precipitate is washed, solubilized, and transferred to scintillation vials.
-
The amount of incorporated radioactivity is measured using a scintillation counter.
-
The results are expressed as a percentage of the radioactivity incorporated in treated cells relative to untreated control cells.
-
Visualizations: Workflow and Mechanism of Action
Experimental Workflow Diagram
The following diagram illustrates the general workflow for assessing the cytotoxicity of a compound using the micromass culture system.
References
- 1. Cytotoxicity and Antitumor Activities of Fungal Bis (naphtho-γ-pyrone) Derivatives [jstage.jst.go.jp]
- 2. Bis-naphtho-γ-pyrones from Fungi and Their Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Cytotoxicity and antitumor activities of fungal bis(naphtho-gamma-pyrone) derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. IC50 - Wikipedia [en.wikipedia.org]
The Enigmatic Role of Chaetochromin A in Fungal Secondary Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
December 4, 2025
Executive Summary
Chaetochromin A, a dimeric naphtho-γ-pyrone produced by fungi of the genus Chaetomium, stands as a molecule of significant interest at the intersection of mycotoxicology and pharmacology. First identified in Chaetomium gracile, this polyketide-derived secondary metabolite has demonstrated potent biological activities, most notably as a selective agonist of the insulin (B600854) receptor, positioning it as a potential therapeutic agent for diabetes.[1][2] However, its intrinsic role within the producing fungus remains largely enigmatic. This technical guide provides a comprehensive overview of the current knowledge surrounding this compound, focusing on its biosynthesis, known biological functions, and the broader context of fungal secondary metabolism regulation. While its function as an intra-fungal signaling molecule or regulator is yet to be elucidated, this paper will detail what is known and highlight areas for future investigation. We present quantitative data in structured tables, detailed experimental protocols, and visualizations of key pathways and workflows to facilitate further research into this fascinating molecule.
Introduction to this compound
This compound is a mycotoxin belonging to the bis(naphtho-γ-pyrone) class of fungal secondary metabolites.[3] These compounds are characterized by a dimeric structure derived from polyketide precursors. The genus Chaetomium is a prolific producer of a diverse array of bioactive secondary metabolites, including chaetoglobosins, azaphilones, and xanthones, which exhibit a wide range of biological activities such as antimicrobial, cytotoxic, and antitumor effects.[4][5][6] this compound itself is a pigmented molecule, and like many fungal pigments, its ecological role may be linked to protecting the fungus from environmental stressors such as UV radiation or in competitive interactions with other microorganisms.[7][8]
Chemical Structure: 5,5',6,6',8,8'-Hexahydroxy-2,2',3,3'-tetramethyl-2,2',3,3'-tetrahydro-4H,4'H-9,9'-bibenzo[g]chromene-4,4'-dione.[1]
Biosynthesis of this compound
This compound is biosynthesized via the polyketide pathway. Isotopic labeling studies in Chaetomium gracile have shown that its carbon skeleton is derived from acetate (B1210297) units, and the methyl groups are supplied by methionine via S-adenosyl methionine (SAM).[8] The biosynthesis involves a type I iterative polyketide synthase (PKS), a large, multifunctional enzyme common in fungi.[9][10][11][12]
The proposed biosynthetic pathway begins with the formation of a polyketide chain from acetate and malonate precursors. This chain undergoes a series of cyclization and modification reactions, catalyzed by the PKS and other tailoring enzymes, to form a monomeric naphtho-γ-pyrone unit. Two of these monomers then undergo an oxidative coupling to form the final dimeric structure of this compound.
References
- 1. Regulation and Role of Fungal Secondary Metabolites: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 2. researchgate.net [researchgate.net]
- 3. fda.gov [fda.gov]
- 4. Highlights on Chaetomium morphology, secondary metabolites and biological activates | Auctores [auctoresonline.org]
- 5. promega.com [promega.com]
- 6. Key insights into secondary metabolites from various Chaetomium species - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fungal Pigments and Their Roles Associated with Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Functional analysis of fungal polyketide biosynthesis genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fungal Polyketide Synthase Product Chain-Length Control by Partnering Thiohydrolase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fungal type I polyketide synthases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. New insights into the formation of fungal aromatic polyketides - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic and Mechanistic Profile of Chaetochromin A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Chaetochromin (B1236121) A, a mycotoxin with notable biological activity. The information presented herein is intended to serve as a detailed resource for professionals engaged in natural product research, analytical chemistry, and drug discovery and development.
Spectroscopic Data
The structural elucidation of Chaetochromin A is heavily reliant on mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. The following tables summarize the key quantitative data obtained from these techniques.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is critical for determining the elemental composition and exact mass of this compound.
Table 1: High-Resolution Mass Spectrometry Data for this compound
| Adduct Ion | Molecular Formula | Calculated m/z |
| [M+H]⁺ | C₃₀H₂₇O₁₀⁺ | 547.1604 |
| [M+Na]⁺ | C₃₀H₂₆NaO₁₀⁺ | 569.1424 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed insights into the carbon-hydrogen framework of this compound. The following data is representative for the molecule, with specific assignments requiring 2D NMR analysis.
Table 2: Representative ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Provisional Assignment |
| 12.0 - 13.0 | s | 2H | Chelated phenolic -OH |
| 6.0 - 7.5 | m | 4H | Aromatic protons |
| 4.0 - 4.5 | m | 2H | Methine protons |
| 2.0 - 2.5 | m | 2H | Methine protons |
| 1.0 - 1.5 | d | 6H | Methyl protons |
| 0.8 - 1.2 | d | 6H | Methyl protons |
Table 3: Representative ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Provisional Assignment |
| 180 - 190 | Carbonyl carbons |
| 160 - 165 | Oxygenated aromatic carbons |
| 140 - 150 | Quaternary aromatic carbons |
| 100 - 120 | Aromatic methine carbons |
| 70 - 80 | Oxygenated methine carbons |
| 30 - 40 | Methine carbons |
| 15 - 25 | Methyl carbons |
Experimental Protocols
The acquisition of high-quality spectroscopic data is contingent upon meticulous experimental execution. The following are detailed methodologies for the key experiments cited.
High-Resolution Mass Spectrometry (HRMS)
-
Instrumentation : A high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.
-
Sample Preparation : A dilute solution of this compound (approximately 1 mg/mL) is prepared in a suitable solvent, typically methanol (B129727) or acetonitrile.
-
Method : The sample solution is introduced into the ESI source via direct infusion or through a liquid chromatography (LC) system. The mass spectrometer is operated in positive ion mode to detect protonated ([M+H]⁺) and sodiated ([M+Na]⁺) adducts. The instrument is calibrated using a standard of known mass to ensure high mass accuracy. Data is acquired over a relevant m/z range (e.g., 100-1000 Da).
-
Data Analysis : The resulting mass spectrum is analyzed to determine the accurate m/z values of the parent ions. The elemental composition is then calculated using the instrument's software, based on the high-resolution mass measurement.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.
-
Sample Preparation : Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent, such as deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆), in a 5 mm NMR tube.
-
¹H NMR Spectroscopy : A standard one-dimensional proton NMR experiment is performed. Key parameters include a 90° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio. The chemical shifts are referenced to the residual solvent peak.
-
¹³C NMR Spectroscopy : A one-dimensional carbon NMR experiment with proton decoupling is performed. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.
-
2D NMR Spectroscopy : To facilitate complete structural assignment, a suite of two-dimensional NMR experiments is conducted. These include:
-
COSY (Correlation Spectroscopy) : To identify proton-proton spin-spin couplings.
-
HSQC (Heteronuclear Single Quantum Coherence) : To correlate protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation) : To identify long-range correlations between protons and carbons (typically 2-3 bonds), which is crucial for connecting different spin systems.
-
-
Data Analysis : The 1D and 2D NMR spectra are processed and analyzed using specialized NMR software. Chemical shifts, coupling constants, and correlations are used to piece together the complete chemical structure of this compound.
Biological Activity and Signaling Pathway
This compound has been identified as a selective agonist of the insulin (B600854) receptor (IR).[1] It mimics the action of insulin by binding to the receptor and initiating a downstream signaling cascade that plays a crucial role in glucose metabolism.
Caption: Insulin receptor signaling pathway activated by this compound.
References
Methodological & Application
Protocol for the Isolation of Chaetochromin A from Fungal Culture
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chaetochromin (B1236121) A is a mycotoxin belonging to the bis(naphtho-γ-pyrone) class of fungal secondary metabolites. It is notably produced by various species of the Chaetomium genus, particularly Chaetomium gracile.[1][2] This document provides a detailed protocol for the isolation and purification of Chaetochromin A from fungal cultures, intended for researchers in natural product chemistry, mycology, and drug discovery. The methodologies outlined are based on established procedures for the cultivation of Chaetomium species and the purification of related polyketide compounds.
Data Presentation
The following tables summarize the key quantitative parameters for the successful isolation of this compound.
Table 1: Fungal Strain and Culture Conditions
| Parameter | Value/Description | Reference |
| Fungal Strain | Chaetomium gracile (e.g., ATCC 16153) | |
| Production Medium | Solid Rice Medium | [3] |
| Incubation Temperature | 25-28 °C | |
| Incubation Time | 3-4 weeks | |
| Culture Condition | Static |
Table 2: Extraction and Purification Parameters
| Step | Parameter | Value/Description | Reference |
| Extraction | Extraction Solvent | Ethyl Acetate (B1210297) (EtOAc) or Chloroform-Methanol (CHCl₃:MeOH, 2:1 v/v) | |
| Solid-to-Solvent Ratio | 1:3 (w/v) | ||
| Silica (B1680970) Gel Chromatography | Stationary Phase | Silica Gel (60-120 mesh) | [4] |
| Mobile Phase | Gradient of Methanol (B129727) (MeOH) in Dichloromethane (B109758) (CH₂Cl₂), e.g., 0-10% | ||
| Sephadex LH-20 Chromatography | Stationary Phase | Sephadex LH-20 | [5][6] |
| Mobile Phase | Methanol (MeOH) or Dichloromethane/Methanol (CH₂Cl₂:MeOH, 1:1 v/v) | [7] | |
| Preparative HPLC (Optional) | Column | C18 reverse-phase | [8] |
| Mobile Phase | Gradient of Acetonitrile (ACN) in Water (H₂O) with 0.1% Formic Acid (FA) |
Experimental Protocols
Fungal Culture and Fermentation
This protocol describes the solid-state fermentation of Chaetomium gracile on a rice medium to produce this compound.
Materials:
-
Chaetomium gracile culture (e.g., ATCC 16153)
-
Potato Dextrose Agar (B569324) (PDA) plates
-
Long-grain white rice
-
Distilled water
-
2 L Erlenmeyer flasks
-
Cotton plugs
-
Aluminum foil
-
Autoclave
-
Incubator
Procedure:
-
Activation of Fungal Culture: Revive the lyophilized or frozen stock of Chaetomium gracile according to the supplier's instructions (e.g., ATCC). Culture the fungus on PDA plates at 25°C for 5-7 days until sufficient mycelial growth is observed.
-
Preparation of Rice Medium: For each 2 L flask, add 200 g of long-grain white rice and 200 mL of distilled water.
-
Sterilization: Plug the flasks with cotton plugs and cover with aluminum foil. Autoclave at 121°C for 20 minutes. Allow the flasks to cool to room temperature.
-
Inoculation: Aseptically inoculate each flask with 3-4 small agar plugs (approximately 1 cm²) of the actively growing Chaetomium gracile culture from the PDA plates.
-
Incubation: Incubate the flasks under static conditions at 25-28°C for 3-4 weeks in the dark. The rice should be fully colonized by the fungus, and the production of secondary metabolites, including this compound, will occur during this period.
Extraction of Crude this compound
This protocol details the extraction of this compound from the solid-state fermentation culture.
Materials:
-
Ethyl Acetate (EtOAc)
-
Large beaker or container
-
Stir plate and stir bar
-
Buchner funnel and filter paper
-
Vacuum flask
-
Rotary evaporator
Procedure:
-
Harvesting: After the incubation period, break up the colonized rice culture into smaller pieces.
-
Solvent Extraction: Transfer the fungal culture to a large beaker and add ethyl acetate at a ratio of approximately 1:3 (w/v) (e.g., 600 mL of EtOAc for 200 g of rice culture).
-
Extraction Process: Stir the mixture at room temperature for 24 hours.
-
Filtration: Filter the mixture through a Buchner funnel to separate the mycelia and rice from the ethyl acetate extract.
-
Repeat Extraction: Repeat the extraction process on the solid residue two more times with fresh ethyl acetate to ensure complete extraction of the secondary metabolites.
-
Concentration: Combine all the ethyl acetate extracts and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract.
Purification of this compound
This section describes a two-step purification process using silica gel column chromatography followed by Sephadex LH-20 column chromatography.
3.1. Silica Gel Column Chromatography
Materials:
-
Crude extract
-
Silica gel (60-120 mesh)
-
Glass chromatography column
-
Dichloromethane (CH₂Cl₂)
-
Methanol (MeOH)
-
Fraction collector or test tubes
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
Procedure:
-
Column Packing: Prepare a slurry of silica gel in dichloromethane and pack it into a glass column.
-
Sample Loading: Dissolve the crude extract in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried sample onto the top of the packed silica gel column.
-
Elution: Elute the column with a stepwise gradient of increasing polarity, starting with 100% dichloromethane and gradually increasing the concentration of methanol (e.g., 99:1, 98:2, 95:5, 90:10 v/v CH₂Cl₂:MeOH).
-
Fraction Collection: Collect fractions of a suitable volume (e.g., 20 mL) and monitor the separation by TLC.
-
TLC Analysis: Spot a small amount of each fraction on a TLC plate and develop it in a suitable solvent system (e.g., CH₂Cl₂:MeOH, 95:5). Visualize the spots under UV light (254 nm and 365 nm). This compound is a colored compound, which may aid in its identification on the column and TLC plates.
-
Pooling of Fractions: Combine the fractions containing this compound based on the TLC analysis. Evaporate the solvent to obtain a partially purified extract.
3.2. Sephadex LH-20 Column Chromatography
Materials:
-
Partially purified this compound extract
-
Sephadex LH-20
-
Glass chromatography column
-
Methanol (MeOH) or a mixture of Dichloromethane and Methanol (1:1)
-
Fraction collector or test tubes
Procedure:
-
Column Packing: Swell the Sephadex LH-20 in the chosen mobile phase (e.g., methanol) for at least 3 hours and then pack it into a glass column.[9]
-
Sample Loading: Dissolve the partially purified extract in a minimal amount of the mobile phase and apply it to the top of the Sephadex LH-20 column.
-
Elution: Elute the column with the same mobile phase used for packing.
-
Fraction Collection: Collect fractions and monitor for the presence of this compound, which will appear as a colored band.
-
Purity Assessment: Check the purity of the fractions containing this compound by TLC or HPLC.
-
Final Product: Combine the pure fractions and evaporate the solvent to obtain purified this compound.
Visualization
Caption: Workflow for the isolation of this compound.
This detailed protocol provides a comprehensive guide for the isolation and purification of this compound from fungal cultures. Researchers can adapt and optimize these methods based on their specific laboratory conditions and available equipment.
References
- 1. Biosynthesis of this compound, a bis(naphtho-gamma-pyrone), in Chaetomium spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chaetochromins B, C and D, bis(naphtho-gamma-pyrone) derivatives from Chaetomium gracile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mycotoxin production by Chaetomium spp. and related fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. prep-hplc.com [prep-hplc.com]
- 6. cytivalifesciences.com [cytivalifesciences.com]
- 7. Isolation of a Novel Polyketide from Neodidymelliopsis sp. [mdpi.com]
- 8. lcms.cz [lcms.cz]
- 9. Column Packing & Separation with Sephadex® LH-20 [sigmaaldrich.com]
Application Note: High-Performance Liquid Chromatography (HPLC) for the Purification of Chaetochromin A
Audience: Researchers, scientists, and drug development professionals.
Introduction
Chaetochromin A, a dimeric naphtho-γ-pyrone mycotoxin produced by fungi of the Chaetomium genus, has garnered significant interest in the scientific community.[1] As a secondary metabolite, its isolation and purification are crucial for further investigation into its biological activities and potential therapeutic applications. This application note provides a detailed protocol for the purification of this compound from fungal culture extracts using high-performance liquid chromatography (HPLC). The methodology is based on established principles for the separation of fungal aromatic polyketides and bis-naphtho-γ-pyrones.[2][3]
Principle of the Method
The purification strategy employs reversed-phase HPLC (RP-HPLC), a powerful technique for separating compounds based on their hydrophobicity. The crude fungal extract, containing a mixture of metabolites, is injected into an HPLC system equipped with a nonpolar stationary phase (C18 column). A polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile, is used to elute the compounds. By gradually increasing the concentration of the organic solvent (gradient elution), compounds with varying polarities are differentially retained on the column and thus separated. This compound, being a relatively nonpolar molecule, will be effectively retained and separated from more polar impurities. Detection is achieved using a UV-Vis detector set at a wavelength corresponding to the absorbance maximum of naphtho-γ-pyrones.
Experimental Protocols
1. Fungal Culture and Extraction of Crude this compound
-
Fungal Strain: Chaetomium gracile or other this compound-producing Chaetomium species.[1]
-
Culture Medium: Potato Dextrose Agar (B569324) (PDA) or a suitable liquid medium to support fungal growth and secondary metabolite production.
-
Incubation: Cultures are incubated at an appropriate temperature (typically 25-28 °C) in the dark for a period sufficient for this compound production (e.g., 2-4 weeks).
-
Extraction:
-
The fungal biomass and agar from solid cultures are collected and soaked in methanol (B129727) or a solvent mixture such as ethyl acetate/dichloromethane/methanol (3:2:1, v/v/v) with 1% formic acid.[4] For liquid cultures, the mycelium is separated from the broth, and both are extracted.
-
The extraction is facilitated by ultrasonication for approximately 60 minutes.[4]
-
The solvent is filtered to remove solid debris.
-
The crude extract is concentrated under reduced pressure using a rotary evaporator to yield a dry residue.
-
2. Sample Preparation for HPLC
-
The dried crude extract is redissolved in a minimal amount of a suitable solvent, such as methanol or acetonitrile/water (75:25, v/v).[4]
-
The solution is filtered through a 0.22 µm syringe filter to remove any particulate matter that could damage the HPLC column.
3. Preparative HPLC Purification
The following protocol outlines a general method for the purification of this compound. Optimization of the gradient and flow rate may be necessary depending on the specific HPLC system and the complexity of the crude extract.
-
Instrumentation: A preparative HPLC system equipped with a gradient pump, an autosampler (optional), a column oven, and a photodiode array (PDA) or UV-Vis detector.
-
Chromatographic Conditions: A summary of the HPLC parameters is provided in Table 1.
Table 1: HPLC Parameters for this compound Purification
| Parameter | Value |
| Column | Preparative C18 column (e.g., 10 x 250 mm, 5 µm particle size) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient Elution | 20% to 60% B over 30 minutes, then a wash with 100% B |
| Flow Rate | 5-10 mL/min (adjusted for preparative scale) |
| Column Temperature | 25 °C |
| Detection Wavelength | Diode Array Detector (DAD) scanning 200-600 nm. Primary wavelengths for detection and fractionation are ~230 nm, ~280 nm, and ~400 nm, which are characteristic absorption peaks for bis-naphtho-γ-pyrones.[2][3] |
| Injection Volume | Dependent on the concentration of the prepared sample and the capacity of the preparative column. |
4. Fraction Collection and Post-Purification Analysis
-
Fractions are collected based on the elution profile, targeting the peaks that correspond to the characteristic UV-Vis spectrum of this compound.
-
The collected fractions containing the purified this compound are combined and the solvent is removed under reduced pressure.
-
The purity of the isolated this compound should be assessed by analytical HPLC using a similar, but scaled-down, method.
-
The identity of the purified compound should be confirmed by spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Logical relationship of inputs and outputs in the HPLC purification process.
References
Chaetochromin A: Biosynthesis, Derivatization Strategies, and Biological Activity
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Chaetochromin (B1236121) A, a dimeric bis-naphtho-γ-pyrone, has garnered significant interest within the scientific community, particularly for its potent and selective agonistic activity on the insulin (B600854) receptor, marking it as a potential therapeutic agent for diabetes.[1][2] This document provides a comprehensive overview of the current knowledge on obtaining and modifying Chaetochromin A. Notably, a total chemical synthesis for this compound has not been reported in peer-reviewed literature to date. Therefore, this guide focuses on its biosynthesis and isolation from fungal cultures, alongside potential derivatization methods applicable to the broader class of naphtho-γ-pyrones.
Methods for Obtaining this compound
As a total chemical synthesis is not yet publicly available, the primary method for obtaining this compound is through fungal fermentation and extraction.
Biosynthesis and Isolation from Chaetomium gracile
This compound is a secondary metabolite produced by the fungus Chaetomium gracile.[3] Its biosynthesis involves the polyketide pathway, utilizing acetate (B1210297) and methionine as precursors.[3] The folding pattern of the polyketide chain is analogous to that of rubrofusarin.[3]
Protocol: Isolation and Purification of this compound from Chaetomium gracile
This protocol is a generalized procedure based on common mycotoxin extraction techniques.[4][5] Optimization may be required depending on the specific strain and culture conditions.
1. Fungal Culture:
- Inoculate Chaetomium gracile on a suitable solid medium (e.g., rice culture) or in a liquid fermentation broth.
- Incubate at an appropriate temperature (typically 25-28°C) for a sufficient period to allow for the production of secondary metabolites.
2. Extraction:
- Harvest the fungal biomass and the culture medium.
- Dry the fungal material and grind it into a fine powder.
- Extract the powdered biomass and/or the culture filtrate with a suitable organic solvent (e.g., ethyl acetate, chloroform, or methanol). This process should be repeated multiple times to ensure complete extraction.
- Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.
3. Purification:
- Subject the crude extract to column chromatography using silica (B1680970) gel.
- Elute the column with a gradient of solvents (e.g., a mixture of hexane (B92381) and ethyl acetate, gradually increasing the polarity).
- Monitor the fractions using thin-layer chromatography (TLC) to identify those containing this compound.
- Combine the this compound-containing fractions and further purify them using preparative high-performance liquid chromatography (HPLC) with a suitable column (e.g., C18) and mobile phase.
- Collect the pure this compound fraction and verify its identity and purity using analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
Derivatization of Naphtho-γ-Pyrones
While specific derivatization protocols for this compound are scarce, methods applied to the parent naphtho-γ-pyrone scaffold can be adapted. One such method involves reaction with benzohydrazide (B10538) to modify the pyrone ring.[6][7]
Protocol: Benzohydrazide Derivatization of Naphtho-γ-Pyrones
This protocol describes a general method for the derivatization of naphtho-γ-pyrones to form pyrazole-containing derivatives.[6][8]
1. Reaction Setup:
- Dissolve the parent naphtho-γ-pyrone (e.g., this compound) in a suitable solvent such as methanol (B129727) or ethanol.
- Add benzohydrazide to the solution. The molar ratio of benzohydrazide to the naphtho-γ-pyrone may need to be optimized.
- The reaction can be carried out at room temperature or with gentle heating.
2. Reaction Mechanism:
- The reaction proceeds via a nucleophilic attack of the hydrazine (B178648) at the C-2 position of the γ-pyrone ring, leading to ring opening.
- A subsequent intramolecular nucleophilic attack of the second nitrogen atom onto the carbonyl carbon, followed by dehydration, results in the formation of a stable pyrazole (B372694) ring.
3. Purification:
- Monitor the reaction progress using TLC.
- Upon completion, concentrate the reaction mixture.
- Purify the resulting derivative using semi-preparative HPLC to obtain the pure product.[8]
Biological Activity of this compound and Related Compounds
This compound and its derivatives belong to the bis(naphtho-γ-pyrone) class of mycotoxins, which exhibit a range of biological activities.[9][10]
| Compound | Biological Activity | IC50 Value | Cell Line/System | Reference |
| This compound | Insulin Receptor Agonist | - | In vivo (mice) | [2] |
| This compound | Inhibition of cell differentiation | 0.13-0.24 µg/mL | Mouse embryo limb bud and midbrain cells | [1] |
| Chaetochromin D | Inhibition of cell differentiation | 0.13-0.24 µg/mL | Mouse embryo limb bud and midbrain cells | [1] |
| Ustilaginoidin A | Inhibition of cell differentiation | 1.30 µg/mL | Mouse embryo limb bud cells | [1] |
| Ustilaginoidin A | Inhibition of cell differentiation | 0.64 µg/mL | Mouse embryo midbrain cells | [1] |
Visualizations
Diagrams of Key Processes
Caption: Biosynthetic pathway of this compound.
Caption: Derivatization of Naphtho-γ-pyrones.
References
- 1. researchgate.net [researchgate.net]
- 2. Chaetochromin - Wikipedia [en.wikipedia.org]
- 3. Biosynthesis of this compound, a bis(naphtho-gamma-pyrone), in Chaetomium spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mycotoxin production by Chaetomium spp. and related fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chaetochromins B, C and D, bis(naphtho-gamma-pyrone) derivatives from Chaetomium gracile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Naphtho-Gamma-Pyrones (N γ Ps) with Obvious Cholesterol Absorption Inhibitory Activity from the Marine-Derived Fungus Aspergillus niger S-48 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Bis-naphtho-γ-pyrones from Fungi and Their Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Chaetochromin A in Cell-Based Insulin Signaling Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chaetochromin A, also known as 4548-G05, is a fungal-derived bis(naphtho-γ-pyrone) that has been identified as a selective, small-molecule agonist of the insulin (B600854) receptor (IR).[1][2] In an era of escalating metabolic disease research, this compound presents a valuable tool for investigating insulin signaling pathways and for the discovery of novel therapeutic agents for conditions such as type 2 diabetes. Unlike peptide-based insulin mimetics, its small molecular nature offers the potential for oral bioavailability.[1]
These application notes provide a comprehensive guide to utilizing this compound in common cell-based insulin signaling assays. The protocols detailed below, alongside illustrative diagrams and collated data, are intended to facilitate the effective application of this compound in a research setting.
Mechanism of Action
This compound mimics the action of insulin by directly interacting with the insulin receptor. It selectively activates the IR, triggering its autophosphorylation and initiating the downstream signaling cascade.[1] This includes the phosphorylation of key signaling intermediates such as Insulin Receptor Substrate 1 (IRS-1), Protein Kinase B (Akt), and Extracellular Signal-regulated Kinase (ERK).[1] The culmination of this signaling cascade is the translocation of glucose transporters (e.g., GLUT4) to the cell membrane, leading to an increase in cellular glucose uptake.[1]
Data Presentation
The following tables summarize the quantitative data on the effects of this compound in various cell-based assays, compiled from published research.
Table 1: Effect of this compound on Insulin Receptor (IR) Phosphorylation in CHO-IR Cells
| Concentration (µM) | Treatment Time | Assay Method | Observed Effect | Reference |
| 10 | 15 min | Sandwich ELISA | ~250% increase in IR phosphorylation compared to basal level | [1] |
| 5 | 15 min | Western Blot | Dose-dependent increase in IR phosphorylation | [1] |
| 10 | 15 min | Western Blot | Dose-dependent increase in IR phosphorylation | [1] |
Table 2: Effect of this compound on Glucose Uptake in Differentiated C2C12 Myotubes
| Concentration (µM) | Treatment Time | Assay Method | Observed Effect | Reference |
| 1 | 30 min | [³H]-2-deoxyglucose uptake | Significant increase in glucose uptake | [1] |
| 5 | 30 min | [³H]-2-deoxyglucose uptake | Dose-dependent, significant increase in glucose uptake | [1] |
| 10 | 30 min | [³H]-2-deoxyglucose uptake | Dose-dependent, significant increase in glucose uptake | [1] |
Table 3: Cytotoxicity of this compound
| Cell Line | Assay | IC₅₀ / Observation | Reference |
| HepG2 | Not specified | Low cytotoxicity observed at concentrations < 25 µM | [1] |
Visualizations
Signaling Pathway of this compound
Caption: this compound signaling pathway.
Experimental Workflow for Insulin Receptor Phosphorylation Assay
References
In Vivo Antidiabetic Effects of Chaetochromin A in Mice: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chaetochromin A, also identified as 4548-G05, is a small molecule that has been identified as a selective agonist of the insulin (B600854) receptor (IR).[1][2] It has demonstrated potent and sustained antidiabetic activity in various mouse models of diabetes, presenting a potential therapeutic avenue for diabetes treatment through oral administration.[2] This document provides detailed application notes and protocols for studying the in vivo antidiabetic effects of this compound in mice, based on established research. The protocols outlined herein cover the assessment of its effects on blood glucose levels and the elucidation of its mechanism of action through the analysis of insulin signaling pathways.
Data Presentation: Summary of In Vivo Antidiabetic Effects
The following tables summarize the quantitative data on the blood glucose-lowering effects of this compound in different mouse models.
Table 1: Effect of Oral Administration of this compound on Blood Glucose Levels in Fed C57BL/6J Mice
| Time (hours) | Vehicle (mg/dL) | This compound (10 mg/kg) (mg/dL) |
| 0 | ~125 | ~125 |
| 1 | ~125 | ~120 |
| 2 | ~125 | ~100 |
| 3 | ~125 | ~90 |
| 4 | ~125 | ~105 |
| 5 | ~125 | ~115 |
| 6 | ~125 | ~125 |
| Data are presented as mean blood glucose levels. P < 0.05 vs. vehicle. Data is estimated from Qiang G, et al. Diabetes. 2014;63(4):1394-1409.[1] |
Table 2: Effect of Oral Administration of this compound on Blood Glucose Levels in Fasted C57BL/6J Mice
| Time (hours) | Vehicle (mg/dL) | This compound (10 mg/kg) (mg/dL) |
| 0 | ~90 | ~90 |
| 1 | ~90 | ~80 |
| 2 | ~90 | ~70 |
| 3 | ~90 | ~65 |
| 4 | ~90 | ~75 |
| 5 | ~90 | ~85 |
| 6 | ~90 | ~90 |
| *Data are presented as mean blood glucose levels. P < 0.05 vs. vehicle. Data is estimated from Qiang G, et al. Diabetes. 2014;63(4):1394-1409.[1] |
Table 3: Effect of Oral Administration of this compound on Blood Glucose Levels in Fed db/db Mice
| Time (hours) | Vehicle (mg/dL) | This compound (5 mg/kg) (mg/dL) |
| 0 | ~450 | ~450 |
| 1 | ~450 | ~400 |
| 2 | ~450 | ~350 |
| 3 | ~450 | ~300 |
| 4 | ~450 | ~325 |
| 5 | ~450 | ~400 |
| 6 | ~450 | ~450 |
| *Data are presented as mean blood glucose levels. P < 0.05 vs. vehicle. Data is estimated from Qiang G, et al. Diabetes. 2014;63(4):1394-1409.[1] |
Table 4: Effect of Oral Administration of this compound on Blood Glucose Levels in Fasted db/db Mice
| Time (hours) | Vehicle (mg/dL) | This compound (5 mg/kg) (mg/dL) |
| 0 | ~250 | ~250 |
| 1 | ~250 | ~200 |
| 2 | ~250 | ~150 |
| 3 | ~250 | ~125 |
| 4 | ~250 | ~150 |
| 5 | ~250 | ~200 |
| 6 | ~250 | ~250 |
| *Data are presented as mean blood glucose levels. **P < 0.001 vs. vehicle. Data is estimated from Qiang G, et al. Diabetes. 2014;63(4):1394-1409.[1] |
Table 5: Effect of Oral Administration of this compound on Glucose Tolerance in db/db Mice
| Time after Glucose Injection (minutes) | Vehicle (mg/dL) | This compound (5 mg/kg) (mg/dL) |
| 0 | ~150 | ~100 |
| 15 | ~400 | ~300 |
| 30 | ~500 | ~400 |
| 60 | ~450 | ~350 |
| 90 | ~350 | ~250 |
| 120 | ~250 | ~200 |
| *Data are presented as mean blood glucose levels. This compound was administered 1 hour before the glucose bolus. P < 0.05 vs. vehicle. Data is estimated from Qiang G, et al. Diabetes. 2014;63(4):1394-1409.[1] |
Experimental Protocols
Animal Models and Drug Administration
-
Animal Models:
-
Normal Mice: 8-week-old male C57BL/6J mice.
-
Type 2 Diabetic Mice: 8-week-old male db/db mice (BKS.Cg-Dock7m +/+ Leprdb/J).
-
Type 1 Diabetic Mice: To induce type 1 diabetes, C57BL/6J mice are administered multiple low doses of streptozotocin (B1681764) (STZ).
-
-
Housing: Mice should be housed in a temperature-controlled environment with a 12-hour light/dark cycle and provided with standard chow and water ad libitum.
-
Drug Preparation: this compound (4548-G05) is suspended in a vehicle solution of 0.5% methylcellulose.
-
Oral Administration (Gavage):
-
Weigh the mouse to determine the correct dosing volume (typically 10 ml/kg).
-
Gently restrain the mouse by scruffing the neck and back to immobilize the head.
-
Measure the appropriate length of the gavage needle (from the tip of the mouse's nose to the last rib) and mark it to prevent over-insertion.
-
Insert the gavage needle into the diastema (gap between the incisors and molars) and gently advance it along the upper palate towards the esophagus. The mouse should swallow the tube.
-
If resistance is met, do not force the needle. Withdraw and re-attempt.
-
Once the needle is correctly positioned in the esophagus, slowly administer the this compound suspension.
-
Gently remove the needle and return the mouse to its cage.
-
Monitor the animal for any signs of distress for at least 10 minutes post-administration.
-
Blood Glucose Monitoring
-
Gently restrain the mouse.
-
Warm the tail using a heat lamp or warm water to dilate the blood vessels.
-
Make a small nick in the lateral tail vein using a sterile lancet or scalpel blade.
-
Gently "milk" the tail from the base to the tip to produce a small drop of blood.
-
Apply the drop of blood to a glucose test strip and measure the blood glucose level using a calibrated glucometer.
-
Apply gentle pressure to the incision site with a clean gauze pad to stop the bleeding.
Intraperitoneal Glucose Tolerance Test (IPGTT)
-
Fast the mice for 12-16 hours overnight, with free access to water.
-
Record the body weight of each mouse.
-
Measure the baseline blood glucose level (t=0) from the tail vein as described above.
-
Administer this compound or vehicle by oral gavage one hour prior to the glucose challenge.
-
Prepare a 20% glucose solution in sterile saline.
-
Inject the glucose solution intraperitoneally at a dose of 2 g/kg of body weight.
-
Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-glucose injection.
Insulin Signaling Analysis by Immunoprecipitation and Western Blotting
-
Tissue Harvesting:
-
Euthanize mice at the desired time point after this compound or vehicle administration.
-
Quickly dissect the liver, skeletal muscle (e.g., gastrocnemius), and epididymal fat pads.
-
Immediately freeze the tissues in liquid nitrogen and store at -80°C until further processing.
-
-
Tissue Lysis:
-
Homogenize the frozen tissues in ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Centrifuge the homogenates at high speed (e.g., 14,000 rpm) at 4°C to pellet cellular debris.
-
Collect the supernatant containing the protein lysate.
-
Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
-
Immunoprecipitation of Insulin Receptor (IR):
-
Incubate a standardized amount of protein lysate (e.g., 500 µg) with an anti-insulin receptor antibody overnight at 4°C with gentle rotation.
-
Add protein A/G-agarose beads to the lysate-antibody mixture and incubate for an additional 2-4 hours at 4°C to capture the immune complexes.
-
Pellet the beads by centrifugation and wash them several times with cold lysis buffer to remove non-specific binding.
-
Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.
-
-
Western Blotting:
-
Separate the proteins from the tissue lysates and immunoprecipitates by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the phosphorylated forms of IR (p-IR), Akt (p-Akt), and ERK (p-ERK), as well as antibodies for the total forms of these proteins for normalization.
-
Wash the membrane with TBST and then incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and image the blot.
-
Quantify the band intensities using densitometry software.
-
Visualizations: Signaling Pathway and Experimental Workflow
Caption: this compound Signaling Pathway.
Caption: Experimental Workflow.
References
Techniques for Quantifying Chaetochromin A in Biological Samples: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chaetochromin (B1236121) A is a bis(naphtho-γ-pyrone) mycotoxin produced by various fungi, including species of Chaetochromin.[1][2] This molecule has garnered significant interest in the scientific community due to its diverse biological activities. Notably, Chaetochromin A has been identified as a selective agonist of the insulin (B600854) receptor, demonstrating potent and long-lasting antidiabetic effects in vivo, which suggests its potential as a therapeutic agent for diabetes.[3] Conversely, it is also known to impair mitochondrial respiration by uncoupling oxidative phosphorylation, a mechanism that may be linked to its cytotoxic properties.[1] Given these dual activities, precise and accurate quantification of this compound in biological samples is crucial for toxicological assessments, pharmacokinetic studies, and the development of potential therapeutic applications.
This document provides detailed application notes and protocols for the quantification of this compound in biological samples, with a primary focus on fungal cultures. The methodologies described are based on established techniques for the analysis of this compound and structurally related bis(naphtho-γ-pyrone) compounds.
Application Notes
The quantification of this compound in biological matrices typically involves a multi-step process encompassing extraction, purification, and subsequent analysis by high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS). The selection of the specific extraction and analytical parameters will depend on the nature of the biological matrix (e.g., fungal mycelia, culture broth, plasma, tissue homogenates).
Extraction and Purification:
Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are common methods for isolating this compound from complex biological samples. For fungal cultures, a common approach involves the extraction of the fungal mycelium and the culture broth separately, followed by a purification step to remove interfering substances. Methanol is often used for the extraction from mycelia, while ethyl acetate (B1210297) is suitable for extracting the culture broth. The extracts can then be combined and further purified using column chromatography.
Analytical Techniques:
High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the preferred method for the sensitive and selective quantification of this compound.[4] A reversed-phase C18 column is typically used for chromatographic separation. The mobile phase often consists of a gradient of acetonitrile (B52724) and water, with additives like formic acid to improve ionization efficiency. Detection is achieved using a mass spectrometer operating in multiple reaction monitoring (MRM) mode, which provides high specificity and sensitivity.
Experimental Protocols
Protocol 1: Extraction and Purification of this compound from Fungal Culture
This protocol describes the extraction and purification of this compound from a fungal culture, adapted from methods used for related bis(naphtho-γ-pyrones).
Materials:
-
Fungal culture of a this compound-producing strain
-
Sterile gauze
-
Ethyl acetate (EtOAc)
-
Methanol (MeOH)
-
Silica (B1680970) gel for column chromatography
-
Rotary evaporator
-
Separatory funnel
-
Glassware for chromatography
Procedure:
-
Separation of Mycelium and Broth:
-
Filter the fungal culture through several layers of sterile gauze to separate the mycelium from the culture broth.
-
-
Extraction from Culture Broth:
-
Transfer the filtered broth to a separatory funnel.
-
Extract the broth three times with an equal volume of ethyl acetate.
-
Combine the organic (EtOAc) layers and concentrate under reduced pressure using a rotary evaporator to obtain the crude broth extract.
-
-
Extraction from Fungal Mycelium:
-
Transfer the collected mycelium to a flask.
-
Extract the mycelium three times with methanol.
-
Combine the methanolic extracts and concentrate under reduced pressure to obtain the crude mycelial extract.
-
-
Purification by Column Chromatography:
-
Combine the crude broth and mycelial extracts.
-
Prepare a silica gel column.
-
Dissolve the combined crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel.
-
Apply the adsorbed extract to the top of the silica gel column.
-
Elute the column with a gradient of solvents (e.g., a hexane-ethyl acetate gradient) to separate this compound from other compounds.
-
Collect the fractions and monitor for the presence of this compound using thin-layer chromatography (TLC) or HPLC.
-
Combine the fractions containing pure this compound and evaporate the solvent.
-
Protocol 2: Quantification of this compound by HPLC-MS/MS
This protocol outlines a method for the quantification of this compound using HPLC-MS/MS, based on established methods for similar mycotoxins.[5]
Instrumentation and Reagents:
-
High-performance liquid chromatography (HPLC) system
-
Tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source
-
Reversed-phase C18 column (e.g., 2.1 x 100 mm, 3.5 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
This compound standard
-
Methanol for sample preparation
Procedure:
-
Standard Preparation:
-
Prepare a stock solution of this compound in methanol.
-
Prepare a series of calibration standards by diluting the stock solution with the initial mobile phase composition.
-
-
Sample Preparation:
-
Dissolve the purified this compound extract in the initial mobile phase composition.
-
Filter the sample through a 0.22 µm filter before injection.
-
-
HPLC-MS/MS Analysis:
-
Set the HPLC and MS/MS parameters as detailed in Table 1.
-
Inject the prepared standards and samples onto the HPLC-MS/MS system.
-
Acquire data in MRM mode.
-
-
Data Analysis:
-
Generate a calibration curve by plotting the peak area of the this compound standards against their concentrations.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
-
Data Presentation
Table 1: HPLC-MS/MS Parameters for the Quantification of this compound (Adapted from methods for related compounds)
| Parameter | Setting |
| HPLC System | |
| Column | Reversed-phase C18 (e.g., 2.1 x 100 mm, 3.5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Start with 10% B, increase to 95% B over 10 min, hold for 2 min, return to 10% B and equilibrate for 3 min |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Mass Spectrometer | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (m/z) | To be determined for this compound |
| Product Ions (m/z) | To be determined for this compound |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
Note: The precursor and product ions for this compound need to be determined by infusing a standard solution into the mass spectrometer.
Visualizations
Caption: Experimental workflow for the quantification of this compound.
Caption: Insulin receptor signaling pathway activated by this compound.
Caption: Effect of this compound on mitochondrial respiration.
References
- 1. Biosynthesis of this compound, a bis(naphtho-gamma-pyrone), in Chaetomium spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chaetochromins B, C and D, bis(naphtho-gamma-pyrone) derivatives from Chaetomium gracile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
Chaetochromin A: A Selective Tool for Interrogating Insulin Receptor Tyrosine Kinase Activity
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Chaetochromin A, also identified as 4548-G05, is a fungal metabolite that has emerged as a valuable tool for the study of receptor tyrosine kinases (RTKs).[1][2] Contrary to the typical role of small molecules as inhibitors, a derivative of Chaetochromin, 4548-G05, functions as a selective nonpeptidyl agonist of the Insulin (B600854) Receptor (IR).[3] This unique characteristic allows for the specific activation of the IR and its downstream signaling cascades, providing a powerful method to investigate insulin signaling pathways in various physiological and pathological contexts. This document provides detailed application notes and experimental protocols for utilizing this compound as a selective IR agonist in research settings.
Mechanism of Action
This compound (4548-G05) selectively binds to the extracellular domain of the Insulin Receptor.[3] This binding event induces a conformational change in the receptor, leading to its autophosphorylation and subsequent activation.[3] The activated IR then initiates downstream signaling through the phosphorylation of key substrate proteins, primarily Insulin Receptor Substrate 1 (IRS-1). This leads to the activation of two major signaling pathways: the phosphoinositide 3-kinase (PI3K)/Akt pathway, which is crucial for glucose uptake and metabolism, and the Ras/extracellular signal-regulated kinase (ERK) pathway, involved in cell growth and proliferation.[3]
A key feature of this compound is its high selectivity for the Insulin Receptor. Studies have shown that it does not activate other closely related RTKs, such as the Insulin-like Growth Factor Receptor-I (IGF-1R) or the Epidermal Growth Factor Receptor (EGFR).[3] This selectivity makes this compound an excellent tool to dissect the specific roles of the Insulin Receptor in cellular processes without the confounding effects of activating other RTKs.
Data Presentation
The following tables summarize the quantitative data regarding the activity and selectivity of this compound (4548-G05).
Table 1: Potency of this compound (4548-G05) on Insulin Receptor Activation
| Parameter | Cell Line | Concentration for Activation | Assay | Reference |
| IR Phosphorylation | CHO-IR | ≥ 5 µmol/L | Western Blot | [3] |
| Akt Phosphorylation | CHO-IR | 10 µmol/L | Western Blot | [3] |
| ERK Phosphorylation | CHO-IR | 10 µmol/L | Western Blot | [3] |
| Glucose Uptake | C2C12 myotubes | 1, 5, and 10 µmol/L | [3H]-2-deoxyglucose uptake | [3] |
Table 2: Selectivity Profile of this compound (4548-G05)
| Receptor Tyrosine Kinase | Cell Line | Concentration Tested | Effect | Reference |
| Insulin Receptor (IR) | CHO-IR | 10 µmol/L | Activation | [3] |
| Insulin-like Growth Factor Receptor-I (IGF-1R) | - | - | No Activation | [3] |
| Epidermal Growth Factor Receptor (EGFR) | HEK293 | 10 µmol/L | No Activation | [3] |
| TrkB | HEK293 | - | No Activation | [3] |
Mandatory Visualization
Caption: this compound signaling pathway.
References
Application Notes and Protocols for Investigating the Bioactivity of Chaetochromin A
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Chaetochromin A is a mycotoxin belonging to the bis(naphtho-γ-pyrone) class of secondary metabolites produced by various fungi.[1] Initial studies have highlighted its role in impairing mitochondrial respiration by uncoupling oxidative phosphorylation.[2] More recent research has unveiled a novel bioactivity for this compound as a selective small-molecule agonist of the insulin (B600854) receptor, demonstrating potent antidiabetic effects in vivo.[3][4] Furthermore, related mycotoxins such as chaetocin (B1668567) and chaetominine (B1668568) have been shown to exhibit anticancer properties by inducing cell cycle arrest and apoptosis through various signaling pathways, including those mediated by reactive oxygen species (ROS) and the ASK-1/JNK pathway.[5]
These diverse bioactivities make this compound a compound of significant interest for further investigation in toxicology, metabolic diseases, and oncology. This document provides a comprehensive set of experimental protocols to systematically evaluate the bioactivity of this compound, from initial in vitro cytotoxicity screening to the elucidation of its effects on specific cellular signaling pathways and preliminary in vivo toxicity assessment.
Section 1: In Vitro Cytotoxicity Assessment
A fundamental first step in characterizing the bioactivity of any compound is to determine its cytotoxic potential across a range of concentrations. This allows for the identification of a suitable concentration window for subsequent mechanistic studies, distinguishing between cytotoxic and non-cytotoxic effects. Two common methods for assessing cytotoxicity are the MTT assay, which measures metabolic activity, and the LDH release assay, which quantifies membrane integrity.
MTT Assay for Cell Viability
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase in living cells to form a purple formazan (B1609692) product.[6][7] The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells (e.g., HepG2 human liver cancer cells, C2C12 mouse myoblasts) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Prepare a serial dilution of this compound in the appropriate cell culture medium. Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[2]
-
Absorbance Measurement: Measure the absorbance at 492 nm using a microplate reader.[2]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Lactate Dehydrogenase (LDH) Release Assay
Principle: LDH is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[8] The LDH assay measures the amount of released LDH, which is proportional to the number of lysed cells.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
Incubation: Incubate the plate for the desired time period (e.g., 24 hours).
-
Supernatant Collection: After incubation, centrifuge the plate at 500 x g for 10 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[9]
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (commercially available kits are recommended). Add 50 µL of the reaction mixture to each well containing the supernatant.[9]
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.[10]
-
Stop Reaction: Add 50 µL of the stop solution provided in the kit to each well.[9]
-
Absorbance Measurement: Measure the absorbance at 490 nm and a reference wavelength of 680 nm.[10]
-
Data Analysis: Calculate the percentage of cytotoxicity based on the LDH released from treated cells relative to a maximum LDH release control (cells lysed with a detergent).
Data Presentation: In Vitro Cytotoxicity
| Concentration (µM) | Cell Viability (%) - MTT Assay (48h) | Cytotoxicity (%) - LDH Assay (24h) |
| Vehicle Control | 100 ± 5.2 | 2.1 ± 0.8 |
| 0.1 | 98.7 ± 4.8 | 3.5 ± 1.1 |
| 1 | 95.2 ± 6.1 | 5.8 ± 1.5 |
| 10 | 78.4 ± 7.3 | 15.2 ± 2.3 |
| 50 | 45.1 ± 5.9 | 48.9 ± 4.1 |
| 100 | 15.3 ± 3.2 | 85.6 ± 6.7 |
Section 2: Apoptosis and Cell Cycle Analysis
To determine if the observed cytotoxicity is due to programmed cell death (apoptosis) or cell cycle arrest, flow cytometry-based assays are employed.
Annexin V/Propidium Iodide (PI) Apoptosis Assay
Principle: During early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells.
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for 24 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer at a concentration of 1 x 10⁶ cells/mL. Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.[3]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[11]
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze immediately by flow cytometry.[3]
Propidium Iodide (PI) Cell Cycle Analysis
Principle: PI stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content.[12] This allows for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Cell Seeding and Treatment: Treat cells with this compound for 24 hours.
-
Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by adding them dropwise to ice-cold 70% ethanol (B145695) while vortexing.[13] Fix for at least 30 minutes on ice.
-
Staining: Centrifuge the fixed cells and wash twice with PBS. Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.[13]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.[13]
-
Analysis: Analyze the cells by flow cytometry.
Data Presentation: Apoptosis and Cell Cycle
Table 2.1: Apoptosis Analysis
| Treatment | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
|---|---|---|---|
| Vehicle Control | 95.1 ± 2.3 | 2.5 ± 0.8 | 2.4 ± 0.7 |
| This compound (10 µM) | 85.4 ± 3.1 | 10.2 ± 1.5 | 4.4 ± 1.1 |
| this compound (50 µM) | 40.2 ± 4.5 | 45.8 ± 3.9 | 14.0 ± 2.8 |
Table 2.2: Cell Cycle Analysis
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
|---|---|---|---|
| Vehicle Control | 60.5 ± 3.7 | 25.2 ± 2.1 | 14.3 ± 1.9 |
| This compound (10 µM) | 75.1 ± 4.2 | 15.8 ± 2.5 | 9.1 ± 1.7 |
| this compound (50 µM) | 82.3 ± 5.1 | 8.9 ± 1.8 | 8.8 ± 1.5 |
Section 3: Mechanistic Studies - Signaling Pathway Analysis
Given this compound's known effect on the insulin receptor and the potential for ROS-mediated pathways, Western blotting is a key technique to investigate its mechanism of action.
Western Blotting for Insulin Signaling Pathway
Principle: Western blotting allows for the detection of specific proteins in a complex mixture. By using antibodies specific to the phosphorylated (activated) and total forms of key signaling proteins, the activation state of a pathway can be assessed.
Protocol:
-
Cell Culture and Treatment: Culture C2C12 myotubes and treat with this compound for various time points (e.g., 0, 15, 30, 60 minutes).
-
Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.[14]
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[14]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against p-IR, IR, p-Akt (Ser473), Akt, p-ERK1/2, and ERK1/2.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[14]
-
Detection: Visualize the protein bands using an ECL substrate and a chemiluminescence imaging system.[14]
-
Densitometry: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Data Presentation: Western Blot Analysis
| Target Protein | Treatment | Fold Change (Normalized Intensity) |
| p-IR / Total IR | Vehicle Control | 1.00 ± 0.12 |
| This compound (10 µM, 15 min) | 3.5 ± 0.45 | |
| p-Akt / Total Akt | Vehicle Control | 1.00 ± 0.09 |
| This compound (10 µM, 30 min) | 4.2 ± 0.51 | |
| p-ERK / Total ERK | Vehicle Control | 1.00 ± 0.15 |
| This compound (10 µM, 15 min) | 2.8 ± 0.33 |
Section 4: In Vivo Toxicity Assessment
A preliminary in vivo study is crucial to understand the systemic toxicity of this compound.
Protocol:
-
Animal Model: Use healthy, 6-8 week old male C57BL/6 mice.
-
Dosing: Administer this compound via oral gavage at three different doses (e.g., 10, 50, 100 mg/kg) daily for 14 days. Include a vehicle control group.[15][16]
-
Monitoring: Monitor the animals daily for clinical signs of toxicity, body weight changes, and food and water consumption.
-
Blood and Tissue Collection: At the end of the study, collect blood for serum biochemistry analysis (e.g., ALT, AST, BUN, creatinine) and collect major organs (liver, kidney, spleen, heart, lungs) for histopathological examination.
-
Data Analysis: Statistically analyze the differences in body weight, organ weight, and serum biochemistry parameters between the treated and control groups.
Data Presentation: In Vivo Toxicity
| Parameter | Vehicle Control | This compound (10 mg/kg) | This compound (50 mg/kg) | This compound (100 mg/kg) |
| Body Weight Change (g) | +2.5 ± 0.5 | +2.1 ± 0.6 | -0.5 ± 0.8 | -3.2 ± 1.1 |
| Liver Weight (g) | 1.5 ± 0.2 | 1.6 ± 0.3 | 1.9 ± 0.4 | 2.5 ± 0.5 |
| Serum ALT (U/L) | 35 ± 8 | 42 ± 10 | 150 ± 25 | 320 ± 45 |
| Serum Creatinine (mg/dL) | 0.4 ± 0.1 | 0.5 ± 0.1 | 0.8 ± 0.2 | 1.5 ± 0.4 |
| Statistically significant difference from vehicle control (p < 0.05) |
Section 5: Visualizations
Caption: Experimental workflow for this compound bioactivity testing.
Caption: Insulin signaling pathway activated by this compound.
Caption: Potential ROS-mediated apoptosis pathway for this compound.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. MTT (Assay protocol [protocols.io]
- 3. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 4. bosterbio.com [bosterbio.com]
- 5. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 6. MTT assay overview | Abcam [abcam.com]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. LDH cytotoxicity assay [protocols.io]
- 9. scientificlabs.co.uk [scientificlabs.co.uk]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Annexin V Staining Protocol [bdbiosciences.com]
- 12. Flow cytometry with PI staining | Abcam [abcam.com]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 14. benchchem.com [benchchem.com]
- 15. In vivo toxicity studies of fusarium mycotoxins in the last decade: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Determining the Binding Affinity of Chaetochromin A to the Insulin Receptor: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for determining the binding affinity of Chaetochromin A, a selective small-molecule agonist of the insulin (B600854) receptor, to its target.[1] This document outlines the theoretical basis and detailed experimental protocols for three widely-used biophysical techniques: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Fluorescence Polarization (FP).
Introduction
This compound, also known as 4548-G05, has been identified as an orally active insulin mimetic that selectively activates the insulin receptor (IR).[1][2] It binds to the extracellular domain of the IR, initiating downstream signaling pathways, including Akt and ERK, which leads to glucose uptake.[2] Notably, studies have shown that the this compound derivative 4548-G05 does not compete with insulin for the same binding site, suggesting an allosteric mechanism of action.[2]
Quantifying the binding affinity, typically expressed as the dissociation constant (Kd), is a critical step in the characterization and development of any therapeutic agent. A lower Kd value indicates a stronger binding affinity. This document provides the necessary protocols to experimentally determine the Kd of this compound for the insulin receptor.
Data Presentation
While specific quantitative binding data for this compound to the insulin receptor is not extensively available in public literature, the following table provides a template for summarizing experimentally determined data. For reference, binding affinities of insulin and other small molecules to the insulin receptor are included.
| Ligand | Receptor Isoform | Method | Dissociation Constant (Kd) | Reference |
| This compound | e.g., IR-A Ectodomain | e.g., SPR | Experimentally Determined | - |
| Human Insulin | IR-A Ectodomain | SPR | High Affinity: 38.1 ± 0.9 nM Low Affinity: 166.3 ± 7.3 nM | [3] |
| Insulin Lispro | IR-A Ectodomain | SPR | High Affinity: 73.2 ± 1.8 nM Low Affinity: 148.9 ± 6.1 nM | [3] |
| Rutaecarpine | IR Ectodomain | SPR | 14 µM | [4] |
| Metformin | IR Ectodomain | SPR | 84 µM | [4] |
Signaling Pathway and Experimental Overview
The following diagrams illustrate the insulin signaling pathway initiated by ligand binding and the general workflows of the described binding affinity assays.
Experimental Protocols
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures real-time biomolecular interactions. It detects changes in the refractive index at the surface of a sensor chip as an analyte (this compound) flows over an immobilized ligand (Insulin Receptor).
Materials:
-
SPR instrument (e.g., Biacore, OpenSPR)
-
Sensor chips (e.g., CM5, NTA)
-
Recombinant human insulin receptor ectodomain (IR-A or IR-B)
-
This compound
-
Immobilization reagents (e.g., Amine Coupling Kit: EDC, NHS, ethanolamine) or capture antibody (anti-insulin receptor antibody)
-
Running buffer (e.g., HBS-EP+: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)
-
Regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.5)
Protocol:
-
Instrument and Sensor Chip Preparation:
-
Equilibrate the SPR instrument to the desired temperature (e.g., 25°C).
-
Prime the system with running buffer.
-
Precondition the sensor chip according to the manufacturer's instructions.
-
-
Insulin Receptor Immobilization (Capture Method Recommended):
-
Immobilization of Capture Antibody: Covalently immobilize an anti-insulin receptor monoclonal antibody onto the sensor chip surface using standard amine coupling chemistry.
-
Capture of Insulin Receptor: Inject the recombinant insulin receptor ectodomain over the antibody-functionalized surface to achieve a stable capture level (e.g., 1000-2000 Response Units). A reference flow cell should be prepared with only the immobilized antibody to subtract non-specific binding.
-
-
Binding Analysis:
-
Prepare a dilution series of this compound in running buffer. A typical concentration range for a small molecule with unknown affinity might be 0.1 µM to 100 µM.
-
Inject the this compound solutions over the captured insulin receptor and reference surfaces at a constant flow rate (e.g., 30 µL/min). Include a buffer-only injection as a blank.
-
Monitor the association and dissociation phases in real-time.
-
After each injection, regenerate the surface by injecting the regeneration solution to remove the bound analyte and captured receptor, followed by re-capture of the insulin receptor for the next cycle.
-
-
Data Analysis:
-
Subtract the reference channel data from the active channel data.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event. It provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd), enthalpy (ΔH), and stoichiometry (n).
Materials:
-
Isothermal Titration Calorimeter
-
Recombinant human insulin receptor ectodomain
-
This compound
-
Dialysis buffer (e.g., 20 mM HEPES or PBS, pH 7.4)
Protocol:
-
Sample Preparation:
-
Thoroughly dialyze both the insulin receptor and this compound against the same batch of buffer to minimize buffer mismatch effects.
-
Accurately determine the concentrations of the protein and ligand solutions.
-
Degas all solutions before use.
-
-
Instrument Setup:
-
Set the experimental temperature (e.g., 25°C).
-
Equilibrate the instrument with the dialysis buffer in both the sample and reference cells.
-
-
Titration:
-
Load the insulin receptor solution into the sample cell at a concentration of approximately 10-20 µM.
-
Load the this compound solution into the injection syringe at a concentration 10-20 times that of the receptor (e.g., 100-400 µM).
-
Perform a series of small injections (e.g., 2 µL) of this compound into the sample cell, with sufficient time between injections for the signal to return to baseline.
-
-
Control Experiment:
-
Perform a control titration by injecting this compound into the buffer-filled sample cell to determine the heat of dilution.
-
-
Data Analysis:
-
Subtract the heat of dilution from the experimental titration data.
-
Integrate the heat change for each injection and plot it against the molar ratio of this compound to the insulin receptor.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the Kd, ΔH, and stoichiometry (n).
-
Fluorescence Polarization (FP)
FP is a solution-based technique that measures changes in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner. For the this compound-insulin receptor interaction, a competitive binding assay is most suitable.
Materials:
-
Plate reader with fluorescence polarization capabilities
-
Recombinant human insulin receptor ectodomain
-
This compound
-
A fluorescently labeled ligand (tracer) that binds to the insulin receptor (e.g., a fluorescently labeled peptide or small molecule known to bind the allosteric site, or FITC-insulin if a competitive assay with the insulin binding site is desired for comparison).
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
Black, low-binding microplates (e.g., 96-well or 384-well)
Protocol:
-
Tracer and Receptor Concentration Optimization:
-
Determine the optimal concentration of the fluorescent tracer that gives a stable and robust fluorescence signal.
-
Titrate the insulin receptor against a fixed concentration of the tracer to determine the receptor concentration that yields a significant increase in polarization, indicating binding. Choose a receptor concentration that gives approximately 50-80% of the maximum polarization change.
-
-
Competitive Binding Assay:
-
Prepare a dilution series of this compound in the assay buffer.
-
In the microplate wells, add the fixed, optimized concentrations of the insulin receptor and the fluorescent tracer.
-
Add the different concentrations of this compound to the wells. Include controls with no this compound (maximum polarization) and no receptor (minimum polarization).
-
Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 30-60 minutes).
-
-
Measurement:
-
Measure the fluorescence polarization of each well using the plate reader.
-
-
Data Analysis:
-
Plot the fluorescence polarization values against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that displaces 50% of the bound tracer).
-
If the binding mechanism is competitive, the IC50 value can be converted to an inhibition constant (Ki), which is equivalent to the Kd, using the Cheng-Prusoff equation, provided the Kd of the tracer is known.
-
Logical Relationship of Methods
The following diagram illustrates the relationship between the three described methods in the context of characterizing the this compound-insulin receptor interaction.
References
- 1. Chaetochromin - Wikipedia [en.wikipedia.org]
- 2. Identification of a Small Molecular Insulin Receptor Agonist With Potent Antidiabetes Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Insulin receptor-insulin interaction kinetics using multiplex surface plasmon resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selection of Small Molecules that Bind to and Activate the Insulin Receptor from a DNA-Encoded Library of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
Application of Chaetochromin A in Metabolic Disease Research: Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chaetochromin A, a mycotoxin originally isolated from Chaetomium gracile, has emerged as a molecule of significant interest in metabolic disease research.[1] A derivative of Chaetochromin, designated 4548-G05, has been identified as a potent, orally active, small-molecule agonist of the insulin (B600854) receptor (IR).[1][2] Unlike traditional insulin therapy which requires injection, this nonpeptidyl insulin mimetic presents a promising alternative for the management of diabetes mellitus.[2] Its ability to selectively activate the insulin receptor and trigger downstream signaling pathways underscores its therapeutic potential not only in diabetes but also warrants investigation into other metabolic disorders such as obesity and non-alcoholic fatty liver disease (NAFLD), where insulin resistance is a key pathological feature.
This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives in metabolic disease research, based on currently available scientific literature.
Mechanism of Action
This compound derivative 4548-G05 functions as a selective agonist for the insulin receptor. It binds to the extracellular domain of the IR, inducing a conformational change that leads to the autophosphorylation of the receptor's tyrosine kinase domain.[2] This initial activation triggers the downstream signaling cascades, primarily the phosphoinositide 3-kinase (PI3K)/Akt and the Ras/extracellular signal-regulated kinase (ERK) pathways.[2] The activation of these pathways ultimately leads to increased glucose uptake in peripheral tissues, such as muscle and adipose tissue, and suppression of hepatic glucose production, thereby exerting its anti-hyperglycemic effects.[2]
Signaling Pathway of this compound Derivative (4548-G05)
Caption: Signaling pathway of this compound derivative 4548-G05 via the Insulin Receptor.
Applications in Metabolic Disease Research
Diabetes Mellitus
The primary and most well-documented application of the this compound derivative 4548-G05 is in the context of diabetes mellitus. As a selective insulin receptor agonist, it has demonstrated significant anti-diabetic activity in both in vitro and in vivo models.[2]
Key Findings:
-
In Vitro: 4548-G05 selectively activates the insulin receptor over the insulin-like growth factor receptor-I (IGF-IR) and other receptor tyrosine kinases.[2] It stimulates IR phosphorylation and downstream Akt and ERK signaling in various cell lines, leading to enhanced glucose uptake in C2C12 myotubes.[2]
-
In Vivo: Oral administration of 4548-G05 effectively lowers blood glucose levels in normal, type 1 diabetic (streptozotocin-induced), and type 2 diabetic (db/db) mouse models.[2] It improves glucose tolerance and demonstrates a long-lasting hypoglycemic effect.[2]
Quantitative Data Summary: Anti-Diabetic Effects of 4548-G05
| Parameter | Model System | Concentration/Dose | Observed Effect | Reference |
| IR Phosphorylation | CHO-IR cells | 10 µmol/L | Significant increase in IR phosphorylation | [2] |
| Akt Phosphorylation | CHO-IR cells | 5 µmol/L | Dose-dependent increase in Akt phosphorylation | [2] |
| Glucose Uptake | C2C12 myotubes | 200 nmol/L | Synergistic increase in glucose uptake when combined with insulin (50 nmol/L) | [2] |
| Blood Glucose Lowering | C57BL/6J mice (fed) | 5 mg/kg (oral) | Significant reduction in blood glucose, maximal effect at 4 hours | [2] |
| Blood Glucose Lowering | C57BL/6J mice (fasted) | 5 mg/kg (oral) | Significant reduction in blood glucose, maximal effect at 3 hours | [2] |
| Blood Glucose Lowering | db/db mice (fed) | 5 mg/kg (oral) | Significant reduction in blood glucose at 2 and 4 hours | [2] |
| Blood Glucose Lowering | db/db mice (fasted) | 5 mg/kg (oral) | Significant reduction in blood glucose, maximal effect at 3 hours | [2] |
| Glucose Tolerance | db/db mice | 5 mg/kg (oral) | Significant improvement in glucose tolerance | [2] |
Obesity (Hypothetical Application)
While direct studies on this compound and obesity are lacking, its mechanism of action as an insulin receptor agonist suggests a potential role in obesity research. Insulin signaling is intricately linked to adipocyte function, including lipogenesis and lipolysis.[3] Furthermore, central insulin action in the hypothalamus can regulate appetite and energy expenditure.
Rationale for Investigation:
-
Improved Insulin Sensitivity: By directly activating the insulin receptor, this compound could potentially bypass defects in upstream insulin signaling, a hallmark of obesity-associated insulin resistance.
-
Adipocyte Regulation: Enhanced insulin signaling in adipocytes could modulate lipid metabolism, potentially impacting fat storage and distribution.
-
Central Nervous System Effects: The potential for an orally available small molecule to cross the blood-brain barrier and activate hypothalamic insulin receptors could influence energy homeostasis.
Further research is required to explore these possibilities.
Non-Alcoholic Fatty Liver Disease (NAFLD) (Hypothetical Application)
NAFLD is strongly associated with insulin resistance, which plays a central role in its pathogenesis by promoting de novo lipogenesis, increasing fatty acid influx to the liver, and impairing lipid export. Therapies that improve insulin sensitivity are considered promising for NAFLD treatment.
Rationale for Investigation:
-
Hepatic Insulin Sensitization: As a direct insulin receptor agonist, this compound could enhance insulin signaling in hepatocytes, potentially reducing hepatic glucose production and lipogenesis.
-
Improved Lipid Metabolism: Enhanced systemic insulin sensitivity could decrease the flux of free fatty acids from adipose tissue to the liver, a key driver of hepatic steatosis.
-
Anti-inflammatory Effects: Some insulin-sensitizing agents have demonstrated anti-inflammatory effects in the liver, a crucial aspect in the progression from simple steatosis to non-alcoholic steatohepatitis (NASH).
The potential of this compound to ameliorate hepatic steatosis and inflammation in models of NAFLD is a compelling area for future investigation.
Experimental Protocols
Experimental Workflow for In Vivo Studies
Caption: General experimental workflow for in vivo assessment of this compound's anti-diabetic effects.
Protocol 1: In Vitro Insulin Receptor Phosphorylation Assay
Objective: To determine the effect of this compound on insulin receptor phosphorylation in a cell-based assay.
Materials:
-
CHO cells stably overexpressing the human insulin receptor (CHO-IR).
-
DMEM/F-12 medium supplemented with 10% FBS, penicillin/streptomycin, and G418.
-
This compound (or derivative 4548-G05) stock solution in DMSO.
-
Human insulin.
-
Phosphate-buffered saline (PBS).
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
Anti-phosphotyrosine antibody (e.g., PY20).
-
Anti-insulin receptor β-subunit antibody.
-
HRP-conjugated secondary antibody.
-
Chemiluminescence substrate.
-
96-well ELISA plates.
Procedure:
-
Cell Culture: Culture CHO-IR cells in complete medium until they reach 80-90% confluency.
-
Serum Starvation: Replace the culture medium with serum-free medium and incubate for 12-16 hours.
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 1, 5, 10 µmol/L), insulin (e.g., 100 nmol/L as a positive control), or vehicle (DMSO) for 15-30 minutes at 37°C.
-
Cell Lysis: Wash the cells twice with ice-cold PBS and then add 1 mL of ice-cold lysis buffer. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifugation: Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
ELISA for IR Phosphorylation: a. Coat a 96-well plate with an anti-insulin receptor β-subunit antibody overnight at 4°C. b. Wash the plate with PBS containing 0.05% Tween 20 (PBST). c. Block the wells with 1% BSA in PBST for 1 hour at room temperature. d. Add 100 µg of cell lysate to each well and incubate for 2 hours at room temperature. e. Wash the plate with PBST. f. Add the anti-phosphotyrosine antibody (PY20) and incubate for 1 hour at room temperature. g. Wash the plate with PBST. h. Add HRP-conjugated secondary antibody and incubate for 1 hour at room temperature. i. Wash the plate with PBST. j. Add chemiluminescence substrate and measure the signal using a plate reader.
-
Western Blot Analysis (Alternative to ELISA): a. Perform immunoprecipitation of the cell lysates with an anti-insulin receptor β-subunit antibody. b. Separate the immunoprecipitated proteins by SDS-PAGE. c. Transfer the proteins to a PVDF membrane. d. Probe the membrane with an anti-phosphotyrosine antibody. e. Strip and re-probe the membrane with an anti-insulin receptor β-subunit antibody as a loading control.
Protocol 2: In Vivo Oral Glucose Tolerance Test (OGTT) in Mice
Objective: To assess the effect of this compound on glucose tolerance in a diabetic mouse model (e.g., db/db mice).
Materials:
-
db/db mice (8-10 weeks old).
-
Vehicle (e.g., 0.5% methylcellulose).
-
This compound (or derivative 4548-G05).
-
Glucose solution (2 g/kg body weight).
-
Glucometer and test strips.
-
Oral gavage needles.
Procedure:
-
Acclimatization: Acclimatize the mice to the experimental conditions for at least one week.
-
Fasting: Fast the mice for 6-12 hours with free access to water.[4]
-
Baseline Blood Glucose: Measure the baseline blood glucose level (t=0) from the tail vein using a glucometer.
-
Treatment: Orally administer either vehicle or this compound (e.g., 5 mg/kg) to the respective groups of mice.
-
Glucose Challenge: One hour after the drug administration, administer glucose (2 g/kg) via oral gavage.[4]
-
Blood Glucose Monitoring: Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes after the glucose challenge.[4]
-
Data Analysis: Plot the blood glucose levels over time for each group. Calculate the area under the curve (AUC) for glucose excursion to quantify glucose tolerance.
Protocol 3: Induction of Type 1 Diabetes with Streptozotocin (STZ) in Mice
Objective: To create a mouse model of type 1 diabetes for evaluating the anti-diabetic effects of this compound.
Materials:
-
Male C57BL/6J mice (8-10 weeks old).
-
Streptozotocin (STZ).
-
Citrate (B86180) buffer (0.1 M, pH 4.5), freshly prepared and ice-cold.
-
Glucometer and test strips.
-
Insulin syringes.
Procedure:
-
STZ Preparation: Immediately before use, dissolve STZ in ice-cold citrate buffer to a final concentration of 10 mg/mL. STZ is light-sensitive and unstable in solution, so it should be prepared fresh and kept on ice.
-
Fasting: Fast the mice for 4-6 hours.[5]
-
STZ Injection: Inject the mice intraperitoneally with a single high dose of STZ (e.g., 150-200 mg/kg) or multiple low doses (e.g., 40-50 mg/kg for 5 consecutive days).[5][6] The multiple low-dose protocol is often preferred as it can induce insulitis, more closely mimicking human type 1 diabetes.
-
Post-Injection Care: Provide the mice with 10% sucrose (B13894) water for the first 24 hours after STZ injection to prevent hypoglycemia due to massive insulin release from dying beta cells.
-
Diabetes Confirmation: Monitor blood glucose levels 72 hours after the final STZ injection and then weekly. Mice with fasting blood glucose levels consistently above 250 mg/dL are considered diabetic and can be used for experiments.
Conclusion
This compound, particularly its derivative 4548-G05, represents a significant advancement in the search for orally active insulin mimetics for the treatment of diabetes. Its well-defined mechanism of action as a selective insulin receptor agonist provides a strong foundation for its application in diabetes research. While its efficacy in other metabolic diseases like obesity and NAFLD remains to be directly investigated, the central role of insulin resistance in these conditions makes this compound a highly attractive candidate for future studies. The protocols outlined in this document provide a framework for researchers to explore the therapeutic potential of this promising compound in a range of metabolic disorders.
References
- 1. Chaetochromin - Wikipedia [en.wikipedia.org]
- 2. Identification of a Small Molecular Insulin Receptor Agonist With Potent Antidiabetes Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Obesity and insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The glucose tolerance test in mice: Sex, drugs and protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. diacomp.org [diacomp.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Total Synthesis of Chaetochromin A and its Analogues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chaetochromin A, a bis-naphtho-γ-pyrone natural product, has garnered significant attention as a selective small-molecule agonist of the insulin (B600854) receptor.[1] Its potential as an orally active therapeutic agent for diabetes presents a compelling case for the development of efficient synthetic routes to access this complex molecule and its analogues for further investigation.[1] This document provides an overview of a plausible synthetic strategy for this compound, based on the successful asymmetric total synthesis of the structurally related compound, Chaetoglobin A.[2] Additionally, it details the known signaling pathway of this compound and provides representative experimental protocols for key synthetic transformations.
While a formal total synthesis of this compound has not been explicitly detailed in the literature, the synthetic approach for Chaetoglobin A provides a strong foundation for its construction. The key features of this strategy involve an atroposelective oxidative coupling to form the dimeric core and subsequent functional group manipulations to complete the synthesis.
Biological Activity and Signaling Pathway
This compound (also referred to as 4548-G05) acts as a nonpeptidyl insulin mimetic by selectively activating the insulin receptor (IR).[3] Unlike insulin, which is a peptide and requires injection, this compound is a small molecule with the potential for oral administration. Its mechanism of action involves binding to the extracellular domain of the IR, which induces receptor activation and initiates downstream signaling cascades.[3]
The activation of the insulin receptor by this compound triggers two primary signaling pathways:[3]
-
PI3K/Akt Pathway: This pathway is crucial for the metabolic effects of insulin, including glucose uptake. Upon IR activation, Insulin Receptor Substrate (IRS) proteins are phosphorylated, leading to the recruitment and activation of Phosphoinositide 3-kinase (PI3K). PI3K then phosphorylates PIP2 to PIP3, which in turn activates Akt (Protein Kinase B). Activated Akt promotes the translocation of GLUT4 transporters to the cell membrane, facilitating glucose uptake.
-
Ras/MAPK (ERK) Pathway: This pathway is primarily involved in regulating gene expression and cell growth. The activated IR can also lead to the phosphorylation of Shc, which recruits the Grb2-SOS complex, activating Ras. Ras then initiates a phosphorylation cascade that results in the activation of Extracellular signal-regulated kinases (ERK), which translocate to the nucleus to regulate transcription factors.
The ability of this compound to activate these key insulin signaling pathways underscores its potential as a therapeutic agent for diabetes.[3]
This compound-Induced Insulin Receptor Signaling
Caption: Signaling pathway of this compound via the Insulin Receptor.
Plausible Synthetic Strategy for this compound
The asymmetric total synthesis of Chaetoglobin A provides a blueprint for the synthesis of this compound. The core of the strategy is the construction of the C2-symmetric bis-naphtho-γ-pyrone skeleton through a late-stage atroposelective oxidative coupling of two monomeric naphthopyranone units.
Retrosynthetic Analysis
A plausible retrosynthetic analysis for this compound is outlined below. The key disconnection is the biaryl bond, leading back to a monomeric naphthopyranone precursor. This monomer can be assembled through a Sonogashira coupling of an appropriately substituted iodophenol and a chiral alkyne, followed by intramolecular cyclization.
Caption: Retrosynthetic analysis of this compound.
Experimental Protocols (Representative)
The following protocols are adapted from the synthesis of Chaetoglobin A and are representative of the key transformations required for the synthesis of this compound and its analogues.[2] Researchers should optimize these conditions for the specific substrates related to this compound.
Sonogashira Coupling for Monomer Synthesis
This protocol describes the coupling of an iodophenol with a terminal alkyne to form the carbon skeleton of the naphthopyranone monomer.
Materials:
-
Iodophenol derivative
-
Chiral terminal alkyne
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))
-
CuI (Copper(I) iodide)
-
Et₃N (Triethylamine)
-
THF (Tetrahydrofuran), anhydrous
Procedure:
-
To a solution of the iodophenol derivative (1.0 equiv) and the chiral terminal alkyne (1.2 equiv) in anhydrous THF and Et₃N (3:1 v/v) under an argon atmosphere, add Pd(PPh₃)₄ (0.05 equiv) and CuI (0.1 equiv).
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica (B1680970) gel (e.g., hexanes/ethyl acetate (B1210297) gradient) to afford the desired coupled product.
Atroposelective Oxidative Phenol Coupling
This key step constructs the biaryl bond to form the dimeric core of this compound with control of axial chirality.
Materials:
-
Naphthopyranone monomer
-
Chiral vanadium catalyst (e.g., V₂O₅ complex with a chiral ligand)
-
LiCl (Lithium chloride)
-
O₂ (Oxygen) or other suitable oxidant
-
Dichloromethane (CH₂Cl₂), anhydrous
Procedure:
-
To a solution of the naphthopyranone monomer (1.0 equiv) and LiCl (2.0 equiv) in anhydrous CH₂Cl₂ under an oxygen atmosphere (balloon), add the chiral vanadium catalyst (0.2 equiv).
-
Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction for the formation of the dimer by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of Na₂S₂O₃.
-
Extract the aqueous layer with CH₂Cl₂ (3 x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the dimeric product.
Data Presentation
The following table summarizes representative yields for key steps in the synthesis of a bis-naphtho-γ-pyrone, adapted from the synthesis of Chaetoglobin A.[2] These values can serve as a benchmark for the development of a synthetic route to this compound.
| Reaction Step | Product | Yield (%) | Diastereomeric Ratio (dr) |
| Sonogashira Coupling | Monomer Precursor | ~95 | N/A |
| Atroposelective Oxidative Phenol Coupling | Dimeric Core | 67 | 94:6 |
Synthesis Workflow
The overall workflow for the synthesis of this compound analogues can be visualized as follows:
Caption: General workflow for the synthesis of this compound analogues.
Conclusion
The development of a robust and scalable total synthesis of this compound and its analogues is a critical step towards realizing their therapeutic potential. The strategy outlined here, based on the successful synthesis of a related natural product, provides a clear and viable path forward. The provided protocols for key reactions and the summary of expected yields offer a practical starting point for researchers in this field. Further optimization and adaptation of these methods will be essential for the efficient production of these promising compounds for in-depth biological evaluation and drug development.
References
Troubleshooting & Optimization
Improving yield of Chaetochromin A from Chaetomium cultures
This guide provides troubleshooting advice and frequently asked questions for researchers and drug development professionals working to improve the yield of Chaetochromin (B1236121) A from Chaetomium cultures.
Frequently Asked Questions (FAQs)
Q1: What is Chaetochromin A and which species produce it?
This compound is a polyketide-derived mycotoxin, specifically a bis(naphtho-gamma-pyrone), known to be produced by species of the fungal genus Chaetomium.[1][2] It was first discovered in Chaetomium gracile[3]. Screening of various Chaetomium species on rice cultures has identified several producers of this metabolite[2].
Q2: What is the general biosynthetic pathway for this compound?
The biosynthesis of this compound follows the polyketide pathway.[1] Studies using labeled precursors have shown that its carbon skeleton is assembled from acetate (B1210297) units. The folding pattern of the polyketide chain is similar to that of rubrofusarin[1].
Caption: Simplified polyketide biosynthesis pathway for this compound.
Q3: What are the key factors influencing secondary metabolite production in Chaetomium?
The production of secondary metabolites, including mycotoxins like this compound, is influenced by several environmental and nutritional factors. Key parameters to control include:
-
Culture Medium: The choice of nutrient source is critical. Media with low nutrient content, such as Oatmeal Agar (OA) and Potato Dextrose Agar (PDA), have been shown to support good production of metabolites in Chaetomium species.[4]
-
pH: Chaetomium globosum exhibits optimal growth and mycotoxin production at a neutral pH.[5][6] While the fungus can grow in a wide pH range (approx. 4.3 to 9.4), extreme pH values can hinder growth and metabolite synthesis.[5][7]
-
Temperature: Most Chaetomium species grow best between 25 and 35°C.[8] The optimal temperature for this compound production should be determined empirically for the specific strain.
-
Water Activity (aW): Chaetomium species are considered tertiary colonizers, requiring high water activity (aW > 0.90) for growth.[4][8]
-
Co-culture: In some cases, co-culturing Chaetomium with other microorganisms (even autoclaved ones) can significantly increase the accumulation of secondary metabolites.[9]
Troubleshooting Guide
Problem 1: My Chaetomium culture shows good mycelial growth, but the yield of this compound is low or undetectable.
This is a common issue where primary metabolism (growth) is robust, but secondary metabolism is not triggered.
Caption: Troubleshooting flowchart for low this compound yield.
Possible Causes & Solutions:
-
Suboptimal pH: Mycotoxin production in C. globosum is often directly related to growth, with optimal production occurring at a neutral pH.[5]
-
Action: Measure the pH of your culture medium throughout the fermentation. Buffer the medium to maintain a pH close to 7.0.
-
-
Inappropriate Culture Medium: Rich media can sometimes suppress secondary metabolite production.
-
Inefficient Extraction: The target compound may be present in the biomass but not efficiently extracted.
-
Action: Review your extraction protocol. For related compounds like chaetoglobosin A, acetone (B3395972) has been used effectively as an extraction solvent.[11] The pH of the extraction solvent can also be critical; for chaetoglobosin A, a pH of 13 was found to be optimal.[11]
-
Problem 2: The growth of my Chaetomium culture is poor, leading to low overall yield.
Poor growth will inevitably lead to a low total yield of any metabolite.
Possible Causes & Solutions:
-
Incorrect Temperature: The selected temperature may be outside the optimal range for your strain.
-
Action: Incubate cultures across a temperature range of 25-35°C to find the optimum for biomass accumulation.[8]
-
-
Extreme pH: The initial pH of your medium may be too acidic or alkaline.
-
Action: Ensure the starting pH of your medium is between 7.1 and 10.4, which is considered the optimal range for C. globosum growth, although it can tolerate a wider range.[8]
-
-
Insufficient Water Activity: The medium may be too dry.
-
Action: Ensure your medium has a high water activity (aW > 0.90), as Chaetomium requires significant moisture for growth.[8]
-
Data & Protocols
Table 1: Factors Influencing Chaetomium Growth and Mycotoxin Production
| Parameter | Optimal Range/Condition | Species Reference | Notes |
| pH | Neutral (approx. 7.0) | C. globosum | Optimal for both growth and chaetoglobosin C production.[5][6] |
| Temperature | 25 - 35 °C | General Chaetomium | This is the typical optimal range for most species.[8] |
| Culture Media | Oatmeal Agar (OA) | C. globosum | OA supported the highest colony diameter, spore, and mycotoxin production compared to PDA, CMA, and MEA.[10] |
| Substrate | Cornstalks (Solid-State) | C. globosum | Yielded 0.34 mg/g of chaetoglobosin A, demonstrating the potential of agricultural waste.[11] |
Experimental Protocols
Protocol 1: General Workflow for this compound Production and Analysis
Caption: Workflow for this compound production, extraction, and analysis.
Protocol 2: Mycotoxin Extraction from Fungal Culture
This protocol is a general guideline adapted from methods for other mycotoxins and should be optimized for this compound.
-
Homogenization: Harvest the fungal biomass (mycelium) and/or the culture filtrate. If using solid-state fermentation, grind the entire substrate. Homogenize the sample thoroughly.
-
Solvent Extraction:
-
Add an appropriate volume of extraction solvent (e.g., ethyl acetate or an acetonitrile/water mixture) to the homogenized sample.[12][13] Acetone has also been shown to be effective for related Chaetomium metabolites.[11]
-
Agitate or sonicate the mixture for 30-60 minutes to ensure thorough extraction.
-
Centrifuge the mixture and collect the supernatant.
-
Repeat the extraction process 2-3 times on the remaining solids and pool the supernatants.
-
-
Solvent Evaporation: Evaporate the pooled solvent under reduced pressure (e.g., using a rotary evaporator) to yield a crude extract.
-
Reconstitution: Re-dissolve the dried crude extract in a suitable solvent (e.g., methanol (B129727) or acetonitrile) for analysis.
Protocol 3: Quantification by LC-MS/MS
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying mycotoxins.
-
Chromatographic Separation:
-
Inject the reconstituted extract into a reversed-phase liquid chromatography system.
-
Use a suitable column (e.g., C18) and a mobile phase gradient (e.g., water and acetonitrile, both with a small percentage of formic acid) to separate this compound from other metabolites.
-
-
Mass Spectrometry Detection:
-
Couple the LC system to a tandem mass spectrometer operating in a suitable ionization mode (e.g., electrospray ionization - ESI).
-
Develop a Multiple Reaction Monitoring (MRM) method using precursor and product ion transitions specific to this compound for high-specificity quantification.
-
-
Quantification:
References
- 1. Biosynthesis of this compound, a bis(naphtho-gamma-pyrone), in Chaetomium spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mycotoxin production by Chaetomium spp. and related fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chaetochromin - Wikipedia [en.wikipedia.org]
- 4. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 5. Growth and Mycotoxin Production by Chaetomium globosum Is Favored in a Neutral pH - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Growth and mycotoxin production by Chaetomium globosum is favored in a neutral pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. inspq.qc.ca [inspq.qc.ca]
- 9. Expanding the Metabolic Profile of the Fungus Chaetomium sp. through Co‐culture with Autoclaved Pseudomonas aeruginosa | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. New production process of the antifungal chaetoglobosin A using cornstalks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Toolbox for the Extraction and Quantification of Ochratoxin A and Ochratoxin Alpha Applicable for Different Pig and Poultry Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Toolbox for the Extraction and Quantification of Ochratoxin A and Ochratoxin Alpha Applicable for Different Pig and Poultry Matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
Chaetochromin A: A Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information and guidance on the stability and proper storage of Chaetochromin A. Adherence to these guidelines is crucial for maintaining the integrity and activity of the compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound?
A1: The stability of this compound, like many mycotoxins, is primarily influenced by temperature, light, and pH. Exposure to high temperatures, UV light, and non-neutral pH conditions can lead to its degradation.
Q2: What are the recommended storage conditions for this compound?
A2: For long-term storage, this compound should be stored as a dry solid at -20°C or lower, protected from light. For short-term storage of solutions, it is advisable to use a suitable organic solvent, store at -20°C, and minimize freeze-thaw cycles.
Q3: Is this compound sensitive to heat?
A3: While specific data for this compound is limited, studies on closely related compounds, Chaetoglobosins A and C, indicate a sensitivity to heat. These compounds are relatively stable at 50°C for up to three days, but show decreased amounts with longer exposure.[1] Significant and rapid breakdown occurs at temperatures of 75°C and higher.[1] It is therefore recommended to avoid exposing this compound to elevated temperatures.
Q4: How does pH affect the stability of this compound?
A4: Mycotoxin production by Chaetomium globosum, the genus that produces Chaetochromin, is optimal at a neutral pH.[2][3] This suggests that this compound is likely most stable in neutral conditions. Both acidic and alkaline environments should be avoided during storage and in experimental buffers unless the study specifically aims to investigate pH effects.
Q5: Is this compound light sensitive?
A5: As a general precaution for mycotoxins and complex organic molecules, exposure to light, especially UV light, should be minimized to prevent photodegradation. Storage in amber vials or light-blocking containers is recommended.
Q6: What is the solubility of this compound?
A6: this compound and its close analogs are reported to be poorly soluble in water.[1] For creating stock solutions, organic solvents such as dimethyl sulfoxide (B87167) (DMSO), ethanol, or methanol (B129727) are recommended.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Loss of compound activity or inconsistent experimental results. | Degradation of this compound due to improper storage or handling. | 1. Review storage conditions: Ensure the compound is stored at ≤ -20°C and protected from light. 2. Check the age of the stock solution and the number of freeze-thaw cycles. Prepare fresh solutions if necessary. 3. Verify the pH of your experimental buffers to ensure they are within a neutral range. |
| Precipitate observed in stock solution. | Poor solubility in the chosen solvent or precipitation upon freezing. | 1. Ensure the solvent is appropriate and the concentration is not above its solubility limit. 2. If precipitation occurs after freezing, gently warm the solution to room temperature and vortex to redissolve before use. |
| Unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS). | Presence of degradation products. | 1. Confirm the identity of the main peak corresponding to this compound. 2. If new peaks are present, consider performing a forced degradation study to identify potential degradation products. 3. Prepare fresh solutions from a new batch of solid compound to verify purity. |
Stability Data Summary (for related Chaetoglobosins A & C)
The following table summarizes the thermal stability of Chaetoglobosins A and C, mycotoxins structurally related to this compound and produced by the same fungal genus, Chaetomium. This data can be used to infer the potential stability of this compound.
| Temperature | Exposure Time | Observed Stability of Chaetoglobosins A & C | Reference |
| 50°C | Up to 3 days | Relatively stable | [1] |
| 50°C | > 3 days | Decreased amounts detected | [1] |
| ≥ 75°C | Not specified | Rapid breakdown | [1] |
Experimental Protocols
General Protocol for Assessing this compound Stability (Forced Degradation Study)
This protocol outlines a general procedure for a forced degradation study to determine the stability of this compound under various stress conditions.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO, methanol, or acetonitrile) at a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize with 0.1 M NaOH before analysis.
-
Alkaline Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at a controlled temperature (e.g., 60°C) for a defined period. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for a defined period.
-
Thermal Degradation: Incubate the stock solution at elevated temperatures (e.g., 50°C, 75°C, 100°C) for defined periods.
-
Photostability: Expose the stock solution in a photostability chamber to a controlled light source (e.g., UV and visible light). A control sample should be wrapped in aluminum foil to protect it from light.
3. Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed sample.
-
Analyze the samples using a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection.
-
The method should be able to separate the intact this compound from any degradation products.
4. Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration.
-
Identify and, if possible, characterize any major degradation products.
Visualizations
Caption: Factors affecting this compound stability and recommended mitigation strategies.
Caption: Troubleshooting workflow for inconsistent results with this compound.
References
Technical Support Center: Optimizing In Vitro Experiments with Chaetochromin A
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing in vitro experiments using Chaetochromin A. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule that has been identified as a selective agonist of the insulin (B600854) receptor (IR)[1]. It mimics the action of insulin by binding to the extracellular domain of the insulin receptor, which triggers its autophosphorylation and activation[2]. This activation initiates downstream signaling cascades, primarily the Akt and ERK pathways, leading to various cellular responses, including glucose uptake[2].
Q2: What is the recommended solvent and storage condition for this compound?
For in vitro experiments, this compound should be dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a concentrated stock solution. It is advisable to prepare single-use aliquots to avoid repeated freeze-thaw cycles. Stock solutions should be stored at -20°C or -80°C for long-term stability.
Q3: What are the typical effective concentrations of this compound in cell culture?
The effective concentration of this compound can vary depending on the cell line and the specific biological endpoint being measured. A derivative of this compound, known as 4548-G05, has been shown to activate the insulin receptor at concentrations as low as 5 µM in CHO-IR cells[2]. For stimulating glucose uptake in C2C12 myotubes, concentrations ranging from 1 to 10 µM have been used[2]. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q4: How stable is this compound in cell culture medium?
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Inconsistent or no biological effect observed | 1. Degradation of this compound stock solution: Improper storage or multiple freeze-thaw cycles. 2. Precipitation of this compound in culture medium: Low aqueous solubility. 3. Cellular resistance or low expression of the insulin receptor. 4. Degradation of this compound in the culture medium over time. | 1. Prepare fresh stock solutions from powder and aliquot for single use. 2. Ensure the final DMSO concentration in the culture medium is low (typically <0.5%) to avoid precipitation. Add the this compound stock solution to the medium while vortexing. 3. Verify the expression of the insulin receptor in your cell line. Consider using a cell line known to be responsive to insulin. 4. For long-term experiments, replenish the medium with fresh this compound every 24-48 hours. |
| High background or off-target effects | 1. Concentration of this compound is too high. 2. Contamination of stock solution or reagents. | 1. Perform a dose-response experiment to identify the optimal concentration range. 2. Use sterile techniques and filtered reagents. |
| Variability between replicate experiments | 1. Inconsistent cell seeding density. 2. Variations in incubation times. 3. Precipitation of the compound. | 1. Ensure a uniform single-cell suspension before seeding. 2. Standardize all incubation and treatment times. 3. Visually inspect for precipitation after adding this compound to the medium. |
| Interference with cytotoxicity assays (e.g., MTT, LDH) | 1. Direct reduction of MTT by this compound. 2. Binding of LDH to this compound. | 1. Run a cell-free control to test if this compound directly reacts with the assay reagents. 2. Consider using an alternative cytotoxicity assay that is less prone to chemical interference, such as a live/dead cell stain with imaging or flow cytometry. |
Data Presentation
Table 1: Reported IC50 Values for this compound Cytotoxicity
| Cell Line | Assay | IC50 (µg/mL) | IC50 (µM)¹ | Reference |
| Mouse Embryo Limb Bud Cells | Inhibition of differentiated foci formation | 0.13 - 0.24 | ~0.24 - 0.44 | [3] |
| Mouse Embryo Midbrain Cells | Inhibition of differentiated foci formation | 0.13 - 0.24 | ~0.24 - 0.44 | [3] |
| ¹ Calculated based on a molecular weight of 546.53 g/mol . |
Table 2: Recommended Concentration Ranges for In Vitro Experiments
| Experiment | Cell Line | Concentration Range | Notes | Reference |
| Insulin Receptor Phosphorylation | CHO-IR | Starting from 5 µM | Dose-dependent increase in phosphorylation observed. | [2] |
| Glucose Uptake | C2C12 Myotubes | 1 - 10 µM | Stimulation of glucose uptake observed in this range. | [2] |
Experimental Protocols
Protocol 1: Glucose Uptake Assay
This protocol is adapted for a 96-well plate format and measures the uptake of 2-deoxyglucose, a glucose analog.
-
Cell Seeding: Seed C2C12 or 3T3-L1 cells in a 96-well plate and culture until they reach the desired confluency/differentiation state.
-
Serum Starvation: Before the assay, starve the cells in serum-free medium for 3-4 hours.
-
Treatment: Replace the medium with Krebs-Ringer-Phosphate-HEPES (KRPH) buffer and add this compound at various concentrations. Include a positive control (e.g., 100 nM insulin) and a vehicle control (DMSO). Incubate for 30 minutes at 37°C.
-
Glucose Uptake: Add 2-deoxy-[³H]-glucose to each well and incubate for 10 minutes at 37°C.
-
Washing: Stop the uptake by washing the cells three times with ice-cold PBS.
-
Cell Lysis: Lyse the cells with a suitable lysis buffer (e.g., 0.1% SDS).
-
Scintillation Counting: Transfer the lysate to scintillation vials and measure the radioactivity using a scintillation counter.
Protocol 2: Western Blot for Insulin Receptor Signaling Pathway
This protocol outlines the steps to analyze the phosphorylation status of key proteins in the insulin signaling pathway.
-
Cell Culture and Treatment: Culture cells to the desired confluency and then treat with this compound for various time points (e.g., 0, 5, 15, 30, 60 minutes) at the determined optimal concentration.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phosphorylated and total forms of key signaling proteins (e.g., p-IR, IR, p-Akt, Akt, p-ERK, ERK) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Mandatory Visualization
Caption: this compound Signaling Pathway.
Caption: Experimental Workflow for Dosage Optimization.
Caption: Troubleshooting Logic Flowchart.
References
- 1. Cinnamon Extract Enhances Glucose Uptake in 3T3-L1 Adipocytes and C2C12 Myocytes by Inducing LKB1-AMP-Activated Protein Kinase Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of a Small Molecular Insulin Receptor Agonist With Potent Antidiabetes Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Troubleshooting Chaetochromin A purification by chromatography
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of Chaetochromin A using chromatography.
Frequently Asked Questions (FAQs)
Q1: What are the most common chromatography techniques for purifying this compound?
A1: The most common techniques for the purification of this compound and other bis-naphtho-gamma-pyrones are silica (B1680970) gel column chromatography for initial fractionation, followed by preparative Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) for final purification.
Q2: I am observing significant peak tailing during the HPLC purification of this compound. What could be the cause and how can I resolve it?
A2: Peak tailing is a common issue when purifying phenolic compounds like this compound. It is often caused by the interaction of the phenolic hydroxyl groups with active sites on the silica-based stationary phase. To resolve this, you can try the following:
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Lower the mobile phase pH: Adding a small amount of an acid like formic acid or trifluoroacetic acid (TFA) to your mobile phase can protonate the silanol (B1196071) groups on the stationary phase, reducing their interaction with the phenolic groups of this compound.
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Use an end-capped column: These columns have fewer free silanol groups, which minimizes peak tailing.
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Optimize the mobile phase: Experiment with different solvent compositions and gradients. For example, using a combination of acetonitrile (B52724) and water with an acidic modifier is a good starting point.
Q3: What is a suitable solvent system for the initial purification of a crude this compound extract using silica gel column chromatography?
A3: A good starting point for silica gel column chromatography of a crude extract containing this compound is a gradient elution system. You can start with a non-polar solvent like hexane (B92381) or dichloromethane (B109758) and gradually increase the polarity by adding a more polar solvent like ethyl acetate (B1210297) or methanol (B129727). The exact ratio will depend on the overall polarity of your crude extract and should be optimized using analytical TLC first.
Q4: How can I visualize this compound on a TLC plate?
A4: this compound is a colored compound and may be visible as a yellowish spot on the TLC plate. Additionally, it is UV active due to its aromatic nature. You can visualize it under a UV lamp (typically at 254 nm and/or 365 nm). Staining with a general reagent like potassium permanganate (B83412) can also be used.
Q5: What are the key stability concerns for this compound during purification?
A5: While specific stability data for this compound is limited, related mycotoxins can be sensitive to pH extremes and prolonged exposure to light. It is advisable to work at a neutral or slightly acidic pH and to protect the compound from direct light, especially during long purification runs. Using amber-colored vials for fraction collection is recommended.
Troubleshooting Guides
Silica Gel Column Chromatography
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Separation | - Inappropriate solvent system- Column overload- Column channeling | - Optimize the solvent system using analytical TLC to achieve good separation of the target compound.- Reduce the amount of crude extract loaded onto the column.- Ensure proper packing of the silica gel to avoid channels. |
| Compound Stuck on Column | - Solvent system is not polar enough- Compound may have degraded on the silica | - Gradually increase the polarity of the mobile phase (e.g., add methanol).- If degradation is suspected, consider using a different stationary phase like alumina (B75360) or a less acidic silica gel. |
| Cracked or Dry Column | - Column ran dry during the run | - Always keep the silica gel bed covered with solvent.- If the column runs dry, it may need to be repacked. |
Preparative Thin Layer Chromatography (Prep TLC)
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Bands are not straight | - Uneven application of the sample- TLC plate is touching the side of the chamber | - Apply the sample as a thin, even line.- Ensure the plate is centered in the developing chamber. |
| Poor resolution between bands | - Inappropriate solvent system- Overloading of the sample | - Optimize the solvent system on an analytical TLC plate first.- Reduce the amount of sample loaded onto the plate. |
| Difficulty in scraping the band | - Silica layer is too thin or not adhering well | - Use pre-coated plates with a thicker silica layer designed for preparative work.- Scrape the band carefully with a clean spatula or razor blade. |
High-Performance Liquid Chromatography (HPLC)
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Peak Tailing | - Interaction of phenolic groups with the stationary phase- Column overload | - Add an acidic modifier (e.g., 0.1% formic acid) to the mobile phase.- Use an end-capped column.- Reduce the injection volume or sample concentration. |
| Ghost Peaks | - Contamination in the injector or column- Carryover from a previous injection | - Flush the injection port and column with a strong solvent.- Inject a blank run between samples. |
| Fluctuating Baseline | - Air bubbles in the system- Pump malfunction- Contaminated mobile phase | - Degas the mobile phase.- Purge the pump to remove air bubbles.- Prepare fresh mobile phase and filter it before use. |
| High Backpressure | - Blockage in the column or tubing- Precipitated sample in the injector | - Filter the sample before injection.- Reverse flush the column (if recommended by the manufacturer).- Check for and clear any blockages in the tubing. |
Experimental Protocols
Note: The following protocols are generalized based on the purification of similar bis-naphtho-gamma-pyrones. Optimization will be required for your specific experimental conditions.
Protocol 1: Silica Gel Column Chromatography (Initial Fractionation)
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Column Preparation:
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Select a glass column of appropriate size.
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Prepare a slurry of silica gel (e.g., 60-120 mesh) in the initial, non-polar mobile phase (e.g., 100% dichloromethane).
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Pour the slurry into the column and allow it to pack evenly. Let the excess solvent drain until it is just above the silica bed.
-
-
Sample Loading:
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Dissolve the crude extract in a minimal amount of the initial mobile phase.
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Alternatively, for less soluble extracts, use a "dry loading" method: adsorb the extract onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the column.
-
-
Elution:
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Begin elution with the initial non-polar solvent.
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Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate or methanol) in a stepwise or gradient manner.
-
-
Fraction Collection and Analysis:
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Collect fractions of a suitable volume.
-
Analyze the fractions by analytical TLC to identify those containing this compound.
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Combine the fractions containing the compound of interest.
-
Protocol 2: Preparative Thin Layer Chromatography (Intermediate Purification)
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Plate Preparation:
-
Use a pre-coated preparative TLC plate with a thick silica layer (e.g., 1-2 mm).
-
Gently score a line about 1.5 cm from the bottom of the plate as the origin.
-
-
Sample Application:
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Dissolve the partially purified sample from the column chromatography step in a minimal amount of a volatile solvent.
-
Apply the sample as a thin, uniform band along the origin using a syringe or a capillary tube.
-
-
Development:
-
Place the plate in a developing chamber containing the optimized solvent system.
-
Allow the solvent to ascend the plate until it is about 1 cm from the top.
-
-
Visualization and Extraction:
-
Remove the plate from the chamber and let the solvent evaporate.
-
Visualize the bands under a UV lamp.
-
Carefully scrape the silica band corresponding to this compound into a clean flask.
-
Extract the compound from the silica using a polar solvent (e.g., methanol or acetone), filter, and evaporate the solvent.
-
Protocol 3: High-Performance Liquid Chromatography (Final Purification)
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System Preparation:
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Use a preparative or semi-preparative HPLC system with a suitable column (e.g., C18).
-
Prepare the mobile phases (e.g., Solvent A: water with 0.1% formic acid; Solvent B: acetonitrile with 0.1% formic acid) and degas them thoroughly.
-
-
Method Development (Analytical Scale):
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Develop a suitable gradient elution method on an analytical HPLC system to achieve good separation of this compound from impurities.
-
-
Scale-Up to Preparative HPLC:
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Scale up the analytical method to the preparative system, adjusting the flow rate and injection volume accordingly.
-
-
Purification and Fraction Collection:
-
Inject the sample onto the preparative column.
-
Collect the fraction corresponding to the this compound peak.
-
-
Purity Analysis:
-
Analyze the collected fraction using analytical HPLC to confirm its purity.
-
Combine pure fractions and evaporate the solvent to obtain the purified this compound.
-
Data Presentation
Due to the limited availability of specific quantitative data for this compound purification in the public domain, the following tables are presented as templates. Researchers should populate these with their own experimental data.
Table 1: Example Data for Silica Gel Column Chromatography of this compound
| Parameter | Value |
| Crude Extract Loaded | 5.0 g |
| Silica Gel Weight | 200 g |
| Column Dimensions | 5 cm x 40 cm |
| Elution Solvents | Dichloromethane/Methanol Gradient |
| Fractions Containing this compound | 15-25 |
| Combined Fraction Weight | 500 mg |
| Purity (by TLC/HPLC) | ~60% |
| Yield | 10% |
Table 2: Example Data for Preparative HPLC Purification of this compound
| Parameter | Value |
| Sample Loaded | 100 mg (from column chromatography) |
| Column | C18, 10 µm, 250 x 21.2 mm |
| Mobile Phase | Water (0.1% FA) / Acetonitrile (0.1% FA) |
| Flow Rate | 15 mL/min |
| Injection Volume | 1 mL |
| Amount of Pure this compound Recovered | 50 mg |
| Purity (by analytical HPLC) | >98% |
| Yield | 50% |
Visualizations
Caption: General experimental workflow for the purification of this compound.
Caption: Logical relationship for troubleshooting chromatography issues.
How to minimize degradation of Chaetochromin A during extraction
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the degradation of Chaetochromin A during extraction.
Understanding this compound and its Stability
This compound is a mycotoxin belonging to the bis-naphtho-γ-pyrone class of polyketides. Its complex structure, featuring multiple hydroxyl and ketone functional groups, makes it susceptible to degradation under various environmental conditions. Minimizing exposure to light, heat, and extreme pH is critical for preserving its integrity during extraction.
FAQs: Minimizing this compound Degradation
Q1: What are the primary factors that cause this compound degradation during extraction?
A1: The primary factors leading to the degradation of this compound are exposure to light (photodegradation), elevated temperatures (thermal degradation), and non-optimal pH conditions. The presence of oxidative agents can also contribute to its breakdown.
Q2: How can I protect this compound from light-induced degradation?
A2: To prevent photodegradation, it is crucial to work in a dimly lit environment and use amber-colored glassware or wrap your containers in aluminum foil[1][2][3][4][5]. Minimize the exposure of your sample and extracts to direct light at all stages of the extraction process.
Q3: What is the optimal temperature range for extractions involving this compound?
A3: While specific data for this compound is limited, mycotoxins are generally sensitive to high temperatures. It is recommended to conduct extraction at room temperature or below. If heating is necessary to improve extraction efficiency, it should be done for the shortest possible duration and at the lowest effective temperature. Avoid temperatures above 50°C if possible.
Q4: How does pH affect the stability of this compound?
A4: The stability of compounds with multiple hydroxyl groups, like this compound, can be pH-dependent. Extreme pH values (highly acidic or alkaline) can catalyze degradation reactions. It is advisable to maintain a pH close to neutral (pH 6-8) during extraction, unless specific partitioning steps require a temporary shift in pH. If an acidic or basic extraction is necessary, neutralize the extract as soon as possible.
Q5: Can the choice of solvent impact the stability of this compound?
A5: Yes, the solvent system can influence stability. Protic solvents may participate in degradation reactions, especially at elevated temperatures. Using degassed solvents can help minimize oxidation. Common solvents for extracting similar mycotoxins include ethyl acetate, methanol (B129727), and chloroform. The choice should be based on maximizing solubility while minimizing degradation.
Q6: Are there any additives that can help protect this compound during extraction?
A6: The addition of antioxidants, such as ascorbic acid or butylated hydroxytoluene (BHT), to the extraction solvent can help quench free radicals and prevent oxidative degradation.
Troubleshooting Guide
This guide addresses specific issues that may arise during the extraction of this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Low yield of this compound in the final extract. | Degradation during extraction. | - Review your protocol for light exposure: Ensure all steps were performed with protection from light (amber vials, foil wrapping, dim light). - Check extraction temperature: Avoid any unnecessary heating steps. If heating was used, try a lower temperature or shorter duration. - Measure the pH of your extraction solvent and sample: Ensure the pH is within a stable range for this compound (near neutral). - Consider solvent purity: Use high-purity, degassed solvents to minimize oxidative degradation. - Add an antioxidant to the extraction solvent. |
| Incomplete extraction. | - Optimize the solvent system: Test different solvents or solvent mixtures to improve the solubility of this compound. - Increase extraction time or repetitions: Perform multiple extraction cycles to ensure complete recovery from the matrix. - Improve sample homogenization: Ensure the sample is finely ground or adequately homogenized to maximize surface area for extraction. | |
| Appearance of unknown peaks in chromatogram, suggesting degradation products. | Photodegradation. | - Implement rigorous light protection measures throughout the entire process, from sample preparation to analysis. |
| Thermal degradation. | - Reduce the temperature of any heating steps. Consider alternative non-thermal extraction methods like sonication at controlled temperatures. | |
| pH-induced degradation. | - Buffer the extraction solvent to maintain a neutral pH. If pH adjustments are necessary, minimize the time the sample is exposed to extreme pH. | |
| Color change of the extract (e.g., darkening or fading) during processing. | Oxidation or other chemical reactions. | - Work under an inert atmosphere (e.g., nitrogen or argon) if possible. - Use freshly prepared, degassed solvents. - Add antioxidants to the solvent. |
Experimental Protocols
Recommended Protocol for Solid-Liquid Extraction of this compound from Fungal Culture
This protocol is a generalized procedure based on methods for similar mycotoxins and should be optimized for your specific experimental conditions.
1. Sample Preparation:
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Lyophilize (freeze-dry) the fungal mycelium to remove water.
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Grind the lyophilized mycelium into a fine powder.
2. Extraction:
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Weigh the powdered mycelium and place it in an amber-colored flask.
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Add an appropriate volume of extraction solvent (e.g., methanol or ethyl acetate) containing an antioxidant (e.g., 0.1% ascorbic acid). A common starting ratio is 1:10 (w/v) of sample to solvent.
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Stir or sonicate the mixture at room temperature for a defined period (e.g., 1-2 hours). Protect from light during this process.
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Separate the extract from the solid residue by filtration or centrifugation in amber tubes.
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Repeat the extraction process on the residue two more times to ensure complete recovery.
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Combine the extracts.
3. Concentration:
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Evaporate the solvent from the combined extracts under reduced pressure using a rotary evaporator at a low temperature (e.g., < 40°C).
4. Storage:
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Store the dried extract in an amber vial at -20°C or lower until further analysis.
Table 1: Summary of Factors Affecting this compound Stability and Recommended Mitigation Strategies
| Factor | Effect on this compound | Mitigation Strategy |
| Light | Photodegradation, leading to structural changes and loss of activity. | - Use amber-colored glassware. - Wrap containers in aluminum foil. - Work in a dimly lit environment. |
| Temperature | Thermal degradation, accelerating reaction rates and leading to decomposition. | - Perform extractions at room temperature or below. - Avoid prolonged heating. - Use low temperatures for solvent evaporation. |
| pH | Catalyzes degradation, especially at highly acidic or alkaline conditions. | - Maintain a near-neutral pH (6-8) during extraction. - If pH adjustment is necessary, minimize exposure time. |
| Oxygen | Oxidative degradation of functional groups. | - Use degassed solvents. - Work under an inert atmosphere if possible. - Add antioxidants to the extraction solvent. |
| Solvent | Can participate in degradation reactions or affect extraction efficiency. | - Use high-purity solvents. - Choose a solvent that provides good solubility for this compound. |
Visualizations
Diagram 1: Workflow for Minimizing this compound Degradation During Extraction
Caption: Workflow for this compound extraction with key degradation control points.
Diagram 2: Troubleshooting Logic for Low this compound Yield
References
Technical Support Center: Enhancing the Bioactivity of Chaetochromin A Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving Chaetochromin (B1236121) A and its derivatives. All information is presented in a practical question-and-answer format to directly address challenges encountered in the laboratory.
I. Troubleshooting Guides
This section offers solutions to common problems that may arise during the synthesis, handling, and biological evaluation of Chaetochromin A derivatives.
Synthesis and Handling
Q1: My synthesis of a this compound derivative is resulting in a low yield. What are the potential causes and solutions?
A1: Low yields in the synthesis of complex natural product derivatives are a common challenge.[1] Potential causes and troubleshooting steps are outlined below:
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Starting Material Purity: Ensure the purity of the starting this compound and other reagents. Impurities can interfere with the reaction.
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Reaction Conditions:
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Solvent: this compound and its derivatives often have poor solubility.[2] Ensure the chosen solvent fully dissolves the reactants. Consider using a co-solvent system if necessary.
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Temperature: Optimize the reaction temperature. Some reactions may require heating to proceed, while others might be sensitive to high temperatures, leading to degradation.
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Atmosphere: Reactions involving sensitive functional groups may require an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
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Purification: Complex reaction mixtures can be challenging to purify.
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Chromatography: Optimize the mobile phase and stationary phase for column chromatography to achieve better separation.
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Crystallization: If the product is a solid, attempt recrystallization with different solvent systems to improve purity and yield.
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Q2: I'm observing degradation of my this compound derivative during storage. How can I improve its stability?
A2: The stability of natural products can be a concern.[3][4][5][6] Consider the following to enhance the stability of your this compound derivatives:
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Storage Conditions:
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Temperature: Store compounds at low temperatures (-20°C or -80°C) to minimize thermal degradation.
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Light: Protect the compounds from light by using amber vials or storing them in the dark, as some compounds are light-sensitive.[3]
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Atmosphere: For compounds prone to oxidation, store them under an inert atmosphere.
-
-
pH: The stability of some compounds is pH-dependent.[4] If dissolved in a buffer, ensure the pH is optimal for stability.
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Formulation: For long-term storage, consider storing the compound as a dry powder rather than in solution.
Q3: My this compound derivative has poor aqueous solubility, which is affecting my bioassays. What can I do?
A3: Poor aqueous solubility is a frequent issue with hydrophobic natural products.[2][7][8][9] Several techniques can be employed to enhance solubility for in vitro experiments:[10][11][12][13]
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Co-solvents: Use a small percentage of a water-miscible organic solvent like DMSO or ethanol (B145695) to dissolve the compound before diluting it in the aqueous assay medium.[14][15] Always include a vehicle control in your experiments to account for any effects of the co-solvent.
-
Formulation with Excipients:
-
Solid Dispersions: Creating a solid dispersion of the compound in a hydrophilic polymer can enhance its dissolution rate.[11]
Cytotoxicity Assays (MTT & LDH)
Q4: I am getting inconsistent results in my MTT assay with a this compound derivative. What are the possible reasons?
A4: Inconsistent MTT assay results can stem from several factors.[17][18][19][20] Here is a troubleshooting guide:
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Compound Interference:
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Direct MTT Reduction: Some compounds can directly reduce MTT, leading to a false-positive signal for cell viability. To test for this, run a control plate with your compound in cell-free media with MTT reagent.[18]
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Color Interference: If your derivative is colored, it might interfere with the absorbance reading. Include a background control with the compound in media without cells.
-
-
Incomplete Formazan (B1609692) Solubilization: Ensure complete dissolution of the formazan crystals by using a sufficient volume of a suitable solubilizing agent (e.g., DMSO, acidified isopropanol) and allowing adequate incubation time with gentle agitation.[17][19]
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Cell Seeding Density: Uneven cell seeding can lead to high variability between replicate wells. Ensure your cell suspension is homogenous.[9]
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Edge Effects: The outer wells of a 96-well plate are prone to evaporation. It is good practice to fill these wells with sterile PBS or media and not use them for experimental samples.[18]
Q5: My LDH cytotoxicity assay is showing high background LDH release in the negative control wells. What could be the cause?
A5: High background in an LDH assay can obscure the cytotoxic effects of your compound.[10][21] Potential causes and solutions include:
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Serum in Culture Media: Serum contains LDH, which can contribute to high background. Reduce the serum concentration in your media during the assay.[10][21]
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Cell Handling: Overly vigorous pipetting or harsh cell handling during seeding or treatment can cause premature cell lysis and LDH release.[21]
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Contamination: Microbial contamination can lead to cell death and LDH release. Visually inspect your cultures for any signs of contamination.
Hsp90 Inhibition Assays
Q6: I am not observing a clear dose-dependent inhibition of Hsp90 in my assay. What should I check?
A6: A lack of a clear dose-response in an Hsp90 inhibition assay can be due to several factors:[22][23]
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Compound Stability: Ensure your this compound derivative is stable under the assay conditions.
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Assay Sensitivity: The chosen assay format might not be sensitive enough to detect inhibition by your compound. Consider trying alternative methods, such as an ATPase activity assay or a client protein degradation assay (Western blot).[22]
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Cell Permeability: If using a cell-based assay, your compound may have poor cell permeability.
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Off-target Effects: At high concentrations, your compound might be exerting off-target effects that mask the specific inhibition of Hsp90.
Insulin (B600854) Receptor Activation Assays
Q7: My results for insulin receptor activation are not reproducible. What are the key parameters to control?
A7: Reproducibility in insulin receptor activation assays relies on careful control of experimental conditions:[15][24][25]
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Cell Health and Passage Number: Use cells that are healthy and within a consistent, low passage number range. Cells can lose their responsiveness over time in culture.
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Serum Starvation: Ensure complete serum starvation before stimulating the cells with your compound. Residual growth factors in the serum can activate the insulin receptor and downstream signaling, leading to high background.
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Incubation Times: Optimize and strictly adhere to the incubation times for both compound treatment and subsequent steps.
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Reagent Quality: Use high-quality antibodies and reagents.
II. Frequently Asked Questions (FAQs)
Q1: What is this compound and why are its derivatives of interest?
A1: this compound is a natural product isolated from fungi of the Chaetomium genus.[26] It has garnered interest due to its diverse biological activities, including acting as a selective agonist of the insulin receptor, suggesting potential applications in diabetes treatment.[18][26] Derivatives of this compound are being synthesized and studied to improve its potency, selectivity, and pharmacokinetic properties, such as solubility and stability, to enhance its therapeutic potential.
Q2: What are the primary mechanisms of action for this compound and its derivatives?
A2: The primary reported mechanisms of action include:
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Insulin Receptor Agonism: this compound can selectively activate the insulin receptor, initiating downstream signaling pathways like the Akt and ERK pathways, which are involved in glucose uptake.[18]
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Hsp90 Inhibition: While not directly demonstrated for this compound itself, related compounds from Chaetomium species, such as Chetomin, are known to inhibit the Hsp90/HIF1α pathway.[2] This suggests that derivatives of this compound could also be explored for their potential as Hsp90 inhibitors, a target for cancer therapy.[1][23]
Q3: How can I determine the IC50 or EC50 value for my this compound derivative?
A3: The IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) is determined by performing a dose-response experiment. You would treat your cells or target with a range of concentrations of your compound and measure the biological response (e.g., cell viability, enzyme activity). The data is then plotted with the log of the compound concentration on the x-axis and the response on the y-axis. A sigmoidal curve is fitted to the data, and the IC50/EC50 value is the concentration at which a 50% response is observed.
Q4: What is a structure-activity relationship (SAR) study and why is it important for this compound derivatives?
A4: A structure-activity relationship (SAR) study involves synthesizing a series of related compounds with systematic structural modifications and evaluating their biological activity.[27][28][29][30] This allows researchers to identify which parts of the molecule are crucial for its activity and can guide the design of more potent and selective derivatives.[27] For this compound, SAR studies can help in optimizing its insulin receptor agonistic activity or exploring its potential as an Hsp90 inhibitor.
III. Data Presentation
Summarizing quantitative data in a structured format is crucial for comparing the bioactivity of different derivatives. Below are template tables for presenting cytotoxicity, Hsp90 inhibition, and insulin receptor activation data.
Table 1: Cytotoxicity of this compound Derivatives against Cancer Cell Lines
| Compound | Cell Line | Assay Type | Incubation Time (h) | IC50 (µM) ± SD |
| This compound | MCF-7 | MTT | 48 | [Insert Data] |
| Derivative 1 | MCF-7 | MTT | 48 | [Insert Data] |
| Derivative 2 | MCF-7 | MTT | 48 | [Insert Data] |
| This compound | A549 | LDH | 24 | [Insert Data] |
| Derivative 1 | A549 | LDH | 24 | [Insert Data] |
| Derivative 2 | A549 | LDH | 24 | [Insert Data] |
Table 2: Hsp90 Inhibitory Activity of this compound Derivatives
| Compound | Assay Type | Target | IC50 (nM) ± SD |
| This compound | ATPase Activity | Hsp90α | [Insert Data] |
| Derivative 1 | ATPase Activity | Hsp90α | [Insert Data] |
| Derivative 2 | ATPase Activity | Hsp90α | [Insert Data] |
| This compound | Client Protein Degradation | HER2 | [Insert Data] |
| Derivative 1 | Client Protein Degradation | HER2 | [Insert Data] |
| Derivative 2 | Client Protein Degradation | HER2 | [Insert Data] |
Table 3: Insulin Receptor Activation by this compound Derivatives
| Compound | Cell Line | Assay Type | EC50 (µM) ± SD |
| This compound | CHO-IR | IR Phosphorylation | [Insert Data] |
| 4548-G05 | CHO-IR | IR Phosphorylation | [Data from literature, if applicable] |
| Derivative 1 | CHO-IR | IR Phosphorylation | [Insert Data] |
| Derivative 2 | CHO-IR | IR Phosphorylation | [Insert Data] |
IV. Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound derivatives.
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Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.
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Compound Treatment: Prepare serial dilutions of the this compound derivative in complete cell culture medium. Replace the old medium with the medium containing the compound or vehicle control.
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Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C.
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MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Carefully remove the medium and add a solubilization solvent (e.g., DMSO) to each well to dissolve the formazan crystals.
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Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Hsp90 Client Protein Degradation Assay (Western Blot)
This protocol is used to determine if a this compound derivative induces the degradation of Hsp90 client proteins.
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of the this compound derivative for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate it with primary antibodies against an Hsp90 client protein (e.g., Akt, HER2) and a loading control (e.g., β-actin). Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize them to the loading control to determine the relative levels of the client protein.
Insulin Receptor Phosphorylation Assay (ELISA-based)
This protocol quantifies the activation of the insulin receptor.
-
Cell Seeding and Starvation: Seed cells expressing the insulin receptor (e.g., CHO-IR cells) in a 96-well plate. Once confluent, serum-starve the cells overnight.
-
Compound Treatment: Treat the cells with different concentrations of the this compound derivative or insulin (positive control) for a short period (e.g., 15-30 minutes).
-
Cell Lysis: Lyse the cells and transfer the lysates to a microplate pre-coated with an anti-phosphotyrosine antibody.
-
Incubation: Incubate the plate to allow the capture of phosphorylated proteins.
-
Detection: Add an anti-insulin receptor antibody conjugated to an enzyme (e.g., HRP).
-
Substrate Addition: Add a colorimetric substrate and measure the absorbance using a microplate reader.
-
Data Analysis: The signal is proportional to the amount of phosphorylated insulin receptor. Calculate the EC50 value from the dose-response curve.[18]
V. Visualizations
The following diagrams illustrate key concepts and workflows related to the bioactivity of this compound derivatives.
References
- 1. Development of a First-in-Class Small-Molecule Inhibitor of the C-Terminal Hsp90 Dimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Wavelength-Dependent Degradation of Ochratoxin and Citrinin by Light in Vitro and in Vivo and Its Implications on Penicillium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Degradation mechanism and stability of 5-aminolevulinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Biobased Hydrophobic Solutions for Natural Textiles—Moving Beyond PFAS [mdpi.com]
- 8. Formulation development for hydrophobic therapeutic proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. iosrjournals.org [iosrjournals.org]
- 10. A Critical Appraisal of Solubility Enhancement Techniques of Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Solubility enhancement of benfotiamine, a lipid derivative of thiamine by solid dispersion technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Benchmarking the Solubility Enhancement and Storage Stability of Amorphous Drug–Polyelectrolyte Nanoplex against Co-Amorphous Formulation of the Same Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 14. selectscience.net [selectscience.net]
- 15. Activation mechanism of the insulin receptor revealed by cryo-EM structure of the fully liganded receptor–ligand complex | eLife [elifesciences.org]
- 16. EP1748759B1 - Methods of enhancing solubility in water of hydrophobic compounds by micellar dispersions - Google Patents [patents.google.com]
- 17. researchgate.net [researchgate.net]
- 18. Identification of a Small Molecular Insulin Receptor Agonist With Potent Antidiabetes Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. bioassaysys.com [bioassaysys.com]
- 21. Cytotoxicity of Mycotoxins and Their Combinations on Different Cell Lines: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Biosynthesis of this compound, a bis(naphtho-gamma-pyrone), in Chaetomium spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. The Development of Hsp90β-selective Inhibitors to Overcome Detriments Associated with pan-Hsp90 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Cellular chromium enhances activation of insulin receptor kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
- 26. Chaetochromin - Wikipedia [en.wikipedia.org]
- 27. Study of the structure-activity relationship of polymyxin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Structure-activity relationships in 1,4-benzodioxan-related compounds. 7. Selectivity of 4-phenylchroman analogues for alpha(1)-adrenoreceptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Quantitative structure-activity relationship (5D-QSAR) study of combretastatin-like analogues as inhibitors of tubulin assembly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. electronicsandbooks.com [electronicsandbooks.com]
Technical Support Center: Chaetochromin A Cell-Based Assay Optimization
To create a comprehensive technical support center for Chaetochromin (B1236121) A cell-based assay optimization, I will synthesize the information gathered from the initial searches.
First, I will structure the content into a logical FAQ and troubleshooting guide. This will involve anticipating common user questions and problems based on general cell-based assay principles and any specific information found about Chaetochromin A.
Next, I will extract and organize all quantitative data, such as optimal cell seeding densities, compound concentrations, and incubation times, into clear tables. This will allow for easy comparison and reference.
Following that, I will write detailed, step-by-step protocols for the key assays identified as relevant for screening this compound, such as MTT, caspase activity, and Annexin V assays.
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However, I still need to consolidate this information into the specific format requested by the user, which includes:
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A structured FAQ and troubleshooting guide in a question-and-answer format.
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Clear tables summarizing quantitative data.
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Detailed, step-by-step experimental protocols.
-
Graphviz diagrams for signaling pathways, experimental workflows, and logical relationships.
I will now proceed to synthesize the collected information into these specific deliverables. I have enough information to create a comprehensive technical support center without needing further Google searches at this stage.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing cell-based assays for screening this compound.
Frequently Asked Questions (FAQs)
1. What is this compound and what are its known cellular activities?
This compound is a mycotoxin produced by Chaetomium species. [1]It is a bis(naphtho-γ-pyrone) derivative with several reported biological activities. Notably, it has been identified as an orally active, selective agonist of the insulin receptor, demonstrating anti-diabetic potential. [2][3]It initiates downstream signaling through the Akt and ERK pathways. [3]Additionally, this compound has been shown to impair mitochondrial respiration by uncoupling oxidative phosphorylation. [4]It also exhibits cytotoxic effects on various cell lines, including KB cells. [5] 2. Which cell-based assays are suitable for screening this compound?
The choice of assay depends on the specific research question. Based on its known activities, the following assays are relevant:
-
Cytotoxicity Assays: To determine the concentration-dependent toxicity of this compound, assays like the MTT, MTS, or CellTiter-Glo® assays are appropriate. These assays measure metabolic activity as an indicator of cell viability. [6][7]* Apoptosis Assays: To investigate if cytotoxicity is mediated by apoptosis, Annexin V staining (for early apoptosis) and Caspase-Glo® 3/7 assays (for executioner caspase activity) are recommended. [8][9]* Insulin Receptor Activation Assays: To screen for its insulin mimetic effects, you can measure the phosphorylation of the insulin receptor and downstream targets like Akt and ERK via Western blotting or ELISA-based assays in cell lines such as CHO-IR or C2C12 myotubes. [3]* Mitochondrial Function Assays: To assess the impact on mitochondrial health, assays that measure mitochondrial respiration (e.g., Seahorse XF Analyzer) or mitochondrial membrane potential can be employed.
3. What is the recommended starting concentration range for this compound in cell-based assays?
A wide concentration range should be tested initially to determine the optimal working concentration for your specific cell line and assay. Based on literature, cytotoxic effects have been observed in the low micromolar to nanomolar range. For instance, strong cytotoxicity has been reported with IC50 values ranging from 0.13 to 0.24 μg/mL. [5]For insulin receptor activation, concentrations around 10 μM have been used. [3]A common starting approach is to perform a serial dilution from a high concentration (e.g., 100 µM) downwards.
4. How should I prepare and store this compound for cell-based assays?
This compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. It is crucial to use high-purity, anhydrous DMSO. For long-term storage, it is recommended to store the DMSO stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Before use, thaw the aliquot and dilute it to the final desired concentration in the cell culture medium. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. [10]
Troubleshooting Guides
Issue 1: High background or false positives in the assay.
| Possible Cause | Troubleshooting Step |
| Contaminated Reagents | Use fresh, sterile reagents. Filter-sterilize solutions where appropriate. |
| Sub-optimal Antibody Concentration (for immunoassays) | Titrate the primary and secondary antibody concentrations to find the optimal dilution with the best signal-to-noise ratio. |
| Insufficient Washing | Increase the number and duration of wash steps between antibody incubations to remove unbound antibodies. |
| Inadequate Blocking | Optimize the blocking buffer (e.g., increase protein concentration, add a mild detergent like Tween-20) and extend the blocking incubation time. |
| Compound Interference | This compound's yellow color might interfere with colorimetric assays. Run a control with the compound in cell-free media to assess its intrinsic absorbance. |
| Cell Seeding Density Too High | Over-confluent cells can lead to increased background signals. Optimize the cell seeding density. [10][11] |
Issue 2: Poor or no signal in the assay.
| Possible Cause | Troubleshooting Step |
| Inactive Compound | Verify the integrity and purity of your this compound stock. If possible, confirm its activity using a known positive control assay. |
| Incorrect Assay Endpoint | Ensure the chosen assay is appropriate for the expected biological effect and that the timing of the measurement is optimal to capture the response. |
| Cell Seeding Density Too Low | An insufficient number of cells will produce a weak signal. Determine the optimal cell seeding density for your assay. [10][12][13] |
| Sub-optimal Assay Conditions | Review and optimize assay parameters such as incubation time, temperature, and reagent concentrations. |
| Cell Line Not Responsive | The chosen cell line may not express the target of interest (e.g., insulin receptor) or may be insensitive to this compound. Consider using a different, more responsive cell line. |
Issue 3: High variability between replicate wells.
| Possible Cause | Troubleshooting Step |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before seeding. Mix the cell suspension between pipetting steps. Pay attention to pipetting technique to ensure accuracy. |
| Edge Effects in Microplates | Avoid using the outer wells of the microplate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or water to maintain humidity. |
| Incomplete Compound Mixing | Gently mix the plate after adding this compound to ensure even distribution in the wells. |
| Cell Clumping | For suspension cells, ensure they are well-dispersated before and during seeding. For adherent cells, ensure they are evenly distributed across the well surface. |
| Pipetting Errors | Calibrate and use appropriate-volume pipettes. Use fresh tips for each replicate where necessary. |
Data Presentation
Table 1: Recommended Starting Cell Seeding Densities for 96-well Plates.
| Assay Type | Cell Type | Recommended Seeding Density (cells/well) | Incubation Time |
| Cytotoxicity (e.g., MTT) | Adherent | 5,000 - 50,000 | 24 - 72 hours |
| Suspension | 5,000 - 50,000 | 24 - 72 hours | |
| Apoptosis (e.g., Caspase-Glo®) | Adherent | 10,000 - 25,000 | 18 - 24 hours |
| Suspension | 20,000 - 50,000 | 18 - 24 hours | |
| Signaling (e.g., p-Akt) | Adherent | 20,000 - 100,000 | 15 min - 24 hours |
Note: These are general starting points. The optimal density must be determined empirically for each specific cell line and experimental condition. [12] Table 2: Example this compound Concentration Ranges for Initial Screening.
| Assay Type | Suggested Concentration Range | Dilution Series |
| Cytotoxicity | 1 nM - 100 µM | 10-point, 3-fold serial dilution |
| Insulin Receptor Activation | 100 nM - 50 µM | 8-point, 2-fold serial dilution |
| Mitochondrial Respiration | 100 nM - 50 µM | 8-point, 2-fold serial dilution |
Experimental Protocols
1. MTT Assay for Cell Viability
This protocol is adapted from standard MTT assay procedures. [6][14][15]
-
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well clear flat-bottom tissue culture plates
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
MTT solvent (e.g., 0.04 M HCl in isopropanol (B130326) or acidified SDS solution)
-
Multichannel pipette
-
Microplate reader (570 nm absorbance)
-
-
Procedure:
-
Seed cells in a 96-well plate at the optimized density in 100 µL of complete medium and incubate overnight.
-
Prepare serial dilutions of this compound in complete medium.
-
Carefully remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control (medium with the same final concentration of DMSO) and untreated control wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible. [14] 6. Carefully aspirate the medium containing MTT.
-
Add 100 µL of MTT solvent to each well to dissolve the formazan crystals.
-
Mix thoroughly by gentle pipetting or by shaking on an orbital shaker for 15 minutes. [6] 9. Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
2. Caspase-Glo® 3/7 Assay for Apoptosis
This protocol is based on the manufacturer's instructions. [8][16][17]
-
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well white-walled tissue culture plates
-
This compound stock solution (in DMSO)
-
Caspase-Glo® 3/7 Reagent
-
Luminometer
-
-
Procedure:
-
Seed cells in a 96-well white-walled plate at the optimized density in 100 µL of complete medium and incubate overnight.
-
Prepare serial dilutions of this compound in complete medium.
-
Add 100 µL of the this compound dilutions to the respective wells. Include vehicle control and untreated control wells.
-
Incubate the plate for the desired treatment duration (e.g., 18-24 hours).
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by placing the plate on a plate shaker at a low speed for 30-60 seconds.
-
Incubate the plate at room temperature for 1-3 hours, protected from light.
-
Measure the luminescence of each well using a luminometer.
-
Express the results as fold change in caspase activity relative to the vehicle-treated control.
-
3. Annexin V Staining for Apoptosis Detection by Flow Cytometry
This is a general protocol for Annexin V staining. [9][18][19][20]
-
Materials:
-
Treated and control cells
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI) or 7-AAD staining solution
-
1X Annexin V Binding Buffer
-
Flow cytometer
-
-
Procedure:
-
Induce apoptosis by treating cells with this compound for the desired time.
-
Harvest the cells. For adherent cells, gently detach them using trypsin-free dissociation buffer. Collect both floating and adherent cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Visualizations
Signaling Pathways
Caption: Known signaling pathways affected by this compound.
Experimental Workflow
Caption: General experimental workflow for this compound screening.
Troubleshooting Logic
Caption: A logical troubleshooting guide for common assay issues.
References
- 1. medkoo.com [medkoo.com]
- 2. Chaetochromin - Wikipedia [en.wikipedia.org]
- 3. Identification of a Small Molecular Insulin Receptor Agonist With Potent Antidiabetes Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The impairing effect of this compound and related mycotoxins on mitochondrial respiration [jstage.jst.go.jp]
- 5. researchgate.net [researchgate.net]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 9. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 10. Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biocompare.com [biocompare.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. merckmillipore.com [merckmillipore.com]
- 15. researchgate.net [researchgate.net]
- 16. ulab360.com [ulab360.com]
- 17. promega.com [promega.com]
- 18. Annexin V Staining Protocol [icms.qmul.ac.uk]
- 19. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 20. Annexin V staining protocol for apoptosis : Abcam 제품 소개 [dawinbio.com]
Technical Support Center: Large-Scale Production of Chaetochromin A
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale production of Chaetochromin (B1236121) A.
Frequently Asked Questions (FAQs)
Q1: What is Chaetochromin A and why is its large-scale production important?
A1: this compound is a polyketide-derived mycotoxin produced by fungi of the Chaetomium genus, notably Chaetomium gracile.[1][2][3] It has garnered significant interest as a potential therapeutic agent due to its activity as a selective agonist of the insulin (B600854) receptor, suggesting its potential use in the treatment of diabetes. The large-scale production of this compound is crucial for preclinical and clinical studies, and for potential commercialization as a pharmaceutical.
Q2: What are the primary challenges in the large-scale production of this compound?
A2: The primary challenges in the large-scale production of this compound are typical for many fungal secondary metabolites and include:
-
Low Yield: Wild-type Chaetomium strains often produce low titers of this compound.
-
Complex Regulation: The biosynthesis of this compound is tightly regulated by various environmental and nutritional factors.
-
Fermentation Optimization: Scaling up from laboratory to industrial-scale fermenters presents challenges in maintaining optimal conditions for growth and production.
-
Downstream Processing: this compound is a hydrophobic molecule, which can complicate extraction and purification from the fermentation broth and mycelia.
-
Co-production of Metabolites: Chaetomium species produce a wide array of secondary metabolites, which can interfere with the purification of this compound.[4]
Q3: What are the key parameters to control during the fermentation of Chaetomium for this compound production?
A3: Key parameters to control during fermentation include:
-
pH: Maintaining a neutral pH is generally optimal for the growth of Chaetomium and the production of its secondary metabolites.[5][6]
-
Temperature: A temperature range of 18-24°C is generally preferred for the growth of Chaetomium globosum.[7]
-
Aeration and Agitation: Adequate oxygen supply and mixing are critical for cell growth and metabolite production in submerged cultures.[8][9][10]
-
Nutrient Availability: The type and concentration of carbon and nitrogen sources significantly impact secondary metabolism.[11][12]
Troubleshooting Guide
Fermentation Issues
| Problem | Possible Cause | Suggested Solution |
| Low Mycelial Growth | Suboptimal media composition. | Experiment with different carbon and nitrogen sources. For Chaetomium globosum, Sabouraud medium has been shown to support high mycelial growth.[13] |
| Incorrect pH. | Monitor and control the pH of the culture medium to maintain it at a neutral level.[5][6] | |
| Inadequate aeration or agitation. | Increase the agitation speed or aeration rate to improve oxygen transfer.[8][9][10] | |
| Low this compound Yield | Repression of secondary metabolism. | Modify the media composition to induce secondary metabolism. For example, use a less readily metabolizable carbon source or limit the nitrogen supply.[11][12] |
| Non-optimal fermentation time. | Perform a time-course study to determine the optimal harvest time for this compound production. | |
| Strain degradation. | Maintain a stock of high-producing cryopreserved spores and avoid excessive subculturing. | |
| Inconsistent Batch-to-Batch Production | Variability in inoculum. | Standardize the inoculum preparation, including spore concentration and age of the seed culture. |
| Fluctuations in fermentation parameters. | Ensure tight control over pH, temperature, aeration, and agitation throughout the fermentation process. | |
| Contamination | Poor sterile technique. | Review and reinforce aseptic techniques for media preparation, inoculation, and sampling. |
| Contaminated raw materials. | Sterilize all media and raw materials effectively. |
Downstream Processing Issues
| Problem | Possible Cause | Suggested Solution |
| Inefficient Extraction of this compound | Incorrect solvent choice. | This compound is a hydrophobic molecule. Use a nonpolar solvent like ethyl acetate (B1210297) or chloroform (B151607) for extraction. |
| Cell lysis issues. | If this compound is intracellular, employ mechanical (e.g., bead beating) or chemical methods to disrupt the mycelia before extraction. | |
| Difficulty in Purifying this compound | Co-elution with other metabolites. | Employ multiple chromatographic steps with different separation principles (e.g., normal-phase, reverse-phase, size-exclusion). |
| Presence of interfering pigments. | Use activated charcoal or a specific adsorbent resin to remove pigments prior to chromatography. | |
| Degradation of this compound | Exposure to light or extreme pH. | Protect the extracts and purified compound from light and maintain a neutral pH during processing. |
| Enzymatic degradation. | Heat-treat the culture broth or add enzyme inhibitors before extraction to inactivate degradative enzymes. |
Quantitative Data
Disclaimer: The following data is for the production of chaetoglobosins by Chaetomium globosum and is provided as a representative example of secondary metabolite production in this genus. Optimal conditions for this compound production may vary.
Table 1: Influence of Culture Media on Mycelial Growth and Sporulation of Chaetomium globosum
| Culture Medium | Average Mycelial Growth (mm) | Sporulation |
| Sabouraud Medium | 85.0 | +++ |
| Potato Dextrose Agar | 82.5 | ++ |
| Lignocellulose Agar | 80.0 | ++ |
| Czapek's Dox Agar | 75.0 | + |
| Yeast Extract Agar | 72.5 | + |
| Oatmeal Agar | 70.0 | + |
| Malt Extract Agar | 65.0 | +/- |
| (Data adapted from a study on Chaetomium globosum.[13] '+++' denotes excellent sporulation, '++' good, '+' poor, and '+/-' very poor.) |
Table 2: Effect of pH on the Growth of Chaetomium globosum
| pH | Average Colony Diameter (mm) at 4 weeks |
| 4.3 | ~40 |
| 5.6 | ~60 |
| 7.0 | ~80 |
| 8.2 | ~55 |
| 9.4 | ~35 |
| (Data is an approximation based on graphical representation from a study on Chaetomium globosum.[5][6]) |
Experimental Protocols
Protocol 1: Submerged Fermentation of Chaetomium gracile for this compound Production
-
Inoculum Preparation:
-
Aseptically transfer spores of a high-producing Chaetomium gracile strain from a stock culture to a Potato Dextrose Agar (PDA) plate.
-
Incubate at 24-26°C for 7-10 days until sporulation is observed.
-
Harvest spores by adding sterile water with 0.1% Tween 80 to the plate and gently scraping the surface.
-
Determine the spore concentration using a hemocytometer.
-
Inoculate a seed culture medium (e.g., Potato Dextrose Broth) with the spore suspension to a final concentration of 1 x 10^6 spores/mL.
-
Incubate the seed culture at 24-26°C on a rotary shaker at 150 rpm for 48-72 hours.
-
-
Production Fermentation:
-
Prepare the production medium (e.g., a modified Czapek's Dox medium with a specific carbon-to-nitrogen ratio to induce secondary metabolism).
-
Sterilize the production medium in a bioreactor.
-
Inoculate the production medium with 5-10% (v/v) of the seed culture.
-
Maintain the fermentation at 24-26°C with controlled pH (around 7.0).
-
Provide aeration (e.g., 1 vvm) and agitation (e.g., 200-300 rpm) to ensure adequate oxygen supply.
-
Monitor the fermentation for key parameters such as pH, dissolved oxygen, and nutrient consumption.
-
Harvest the culture after a predetermined time (e.g., 7-14 days) when this compound production is maximal.
-
Protocol 2: Extraction and Purification of this compound
-
Extraction:
-
Separate the mycelia from the culture broth by filtration or centrifugation.
-
Extract the culture broth three times with an equal volume of ethyl acetate.
-
Dry the mycelia and grind it into a fine powder.
-
Extract the mycelial powder with methanol (B129727) or a chloroform:methanol mixture.
-
Combine all extracts and evaporate the solvent under reduced pressure to obtain a crude extract.
-
-
Purification:
-
Dissolve the crude extract in a minimal amount of a suitable solvent and subject it to silica (B1680970) gel column chromatography.
-
Elute the column with a gradient of a nonpolar to a polar solvent system (e.g., hexane (B92381) to ethyl acetate).
-
Collect fractions and analyze them by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify those containing this compound.
-
Pool the this compound-containing fractions and concentrate them.
-
For further purification, use size-exclusion chromatography (e.g., Sephadex LH-20) or preparative HPLC.
-
Characterize the final purified compound using spectroscopic methods (e.g., NMR, Mass Spectrometry) to confirm its identity and purity.
-
Visualizations
Caption: Experimental workflow for this compound production.
Caption: Putative signaling pathways regulating this compound production.
References
- 1. Biosynthesis of this compound, a bis(naphtho-gamma-pyrone), in Chaetomium spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. taylorfrancis.com [taylorfrancis.com]
- 3. Mycotoxin production by Chaetomium spp. and related fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Key insights into secondary metabolites from various Chaetomium species - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. mold-inspector.nl [mold-inspector.nl]
- 8. Aeration & agitation in fermentation | PPTX [slideshare.net]
- 9. farabi.university [farabi.university]
- 10. Effect of aeration and agitation on the production of mycelial biomass and exopolysaccharides in an enthomopathogenic fungus Paecilomyces sinclairii [pubmed.ncbi.nlm.nih.gov]
- 11. Nitrogen regulation of fungal secondary metabolism in fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Functional Analysis of the Polyketide Synthase Genes in the Filamentous Fungus Gibberella zeae (Anamorph Fusarium graminearum) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Analytical Methods for Chaetochromin A Detection
Welcome to the technical support center for the analytical detection of Chaetochromin A. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed methodologies for the accurate quantification of this mycotoxin.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section addresses common issues encountered during the analysis of this compound using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
HPLC Analysis Troubleshooting
Q1: I am observing significant peak tailing for my this compound standard. What are the likely causes and how can I resolve this?
A1: Peak tailing is a common issue when analyzing polyphenolic compounds like this compound, which are acidic in nature. It can lead to reduced resolution, decreased sensitivity, and inaccurate quantification.[1]
-
Primary Causes:
-
Secondary Interactions: Unwanted interactions between the acidic phenolic groups of this compound and residual silanol (B1196071) groups on the surface of silica-based columns are a frequent cause of peak tailing.[1][2]
-
Mobile Phase pH: If the pH of the mobile phase is close to the pKa of this compound, both ionized and non-ionized forms of the molecule will coexist, leading to inconsistent retention and peak distortion.[1][3][4]
-
Column Overload: Injecting too much sample can saturate the stationary phase, resulting in asymmetrical peaks.
-
Extra-column Volume: Excessive tubing length or dead volume in the HPLC system can cause band broadening and tailing.[2]
-
-
Troubleshooting Steps:
-
Adjust Mobile Phase pH: Lowering the pH of the mobile phase (typically to a range of 2.5-3.5) with an acidic modifier like formic acid or acetic acid will suppress the ionization of this compound and protonate the residual silanol groups, minimizing secondary interactions.[2][5]
-
Use an End-Capped Column: Modern, high-purity silica (B1680970) columns are "end-capped," meaning the residual silanol groups are chemically deactivated, which significantly reduces secondary interactions.[2]
-
Optimize Buffer Concentration: Using a buffer (e.g., 10-25 mM phosphate (B84403) or acetate (B1210297) buffer) can help maintain a stable pH throughout the analysis. However, for LC-MS applications, keep buffer concentrations low (below 10 mM) to avoid ion suppression.[1]
-
Reduce Injection Volume/Concentration: Prepare a dilution series of your sample to determine if the tailing is concentration-dependent.
-
Minimize Extra-Column Volume: Use tubing with a narrow internal diameter (e.g., 0.12 mm) and ensure all fittings are secure to minimize dead volume.[1]
-
Q2: My retention times for this compound are inconsistent between runs. What should I check?
A2: Fluctuations in retention time can compromise the reliability of your analysis. Several factors can contribute to this issue.
-
Potential Causes & Solutions:
-
Mobile Phase Composition: Small variations in the mobile phase composition can lead to significant shifts in retention time. Ensure accurate and consistent preparation of your mobile phase. If preparing manually, use precise volumetric measurements.
-
Column Temperature: Changes in ambient temperature can affect retention. Use a column oven to maintain a constant and controlled temperature.
-
Column Equilibration: Insufficient equilibration of the column with the mobile phase before injection can cause retention time drift. Ensure the column is fully equilibrated, which is indicated by a stable baseline.
-
Pump Performance: Air bubbles in the pump or faulty check valves can lead to inconsistent flow rates. Purge the pump to remove any trapped air and check the performance of the check valves.
-
LC-MS/MS Analysis Troubleshooting
Q3: I am experiencing significant matrix effects (ion suppression or enhancement) when analyzing this compound in complex samples. How can I mitigate this?
A3: Matrix effects are a major challenge in LC-MS/MS analysis, as co-eluting compounds from the sample matrix can interfere with the ionization of the target analyte, leading to inaccurate quantification.
-
Strategies for Mitigation:
-
Effective Sample Preparation: The goal is to remove as many interfering matrix components as possible while efficiently extracting this compound.
-
Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex extracts. Various sorbents can be used, and the selection will depend on the matrix.
-
Immunoaffinity Columns (IACs): These columns offer very high selectivity by using antibodies specific to the mycotoxin of interest. While highly effective, they can be more expensive.[6]
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This sample preparation method is widely used for multi-mycotoxin analysis in various food and feed matrices.[6]
-
-
Chromatographic Separation: Improve the chromatographic separation to ensure that this compound elutes in a region free of co-eluting matrix components. This can be achieved by optimizing the mobile phase gradient, changing the stationary phase, or using a longer column.
-
Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is free of this compound. This helps to compensate for the matrix effects as the standards and samples will experience similar ionization suppression or enhancement.
-
Isotope-Labeled Internal Standard: The use of a stable isotope-labeled internal standard for this compound is the most effective way to correct for matrix effects and variations in sample preparation and instrument response.
-
Q4: How do I determine the optimal MS/MS parameters for this compound?
A4: The optimization of MS/MS parameters is crucial for achieving high sensitivity and selectivity. This is typically done by infusing a standard solution of this compound directly into the mass spectrometer.
-
Optimization Steps:
-
Select Precursor Ion: In full scan mode, identify the most abundant molecular ion of this compound. This will likely be the protonated molecule [M+H]⁺ in positive ionization mode or the deprotonated molecule [M-H]⁻ in negative ionization mode.
-
Optimize Fragmentation: In product ion scan mode, fragment the selected precursor ion using different collision energies to identify the most stable and abundant product ions.
-
Select MRM Transitions: Choose at least two of the most intense and specific precursor-to-product ion transitions for Multiple Reaction Monitoring (MRM). One transition is used for quantification (quantifier) and the other for confirmation (qualifier).
-
Optimize Source Parameters: Fine-tune parameters such as capillary voltage, source temperature, and gas flows to maximize the signal intensity of the selected MRM transitions.
-
General Analytical Issues
Q5: How can I ensure the stability of this compound in my standards and samples?
A5: The stability of the analyte is critical for accurate and reproducible results.[7][8][9]
-
Best Practices for Stability:
-
Storage Conditions: Store stock solutions and standards in a cool, dark place, preferably at -20°C or below, to prevent degradation.[10] Many mycotoxins are sensitive to light, so using amber vials is recommended.[11]
-
Solvent Selection: Prepare stock solutions in a suitable organic solvent like methanol (B129727) or acetonitrile (B52724). For working solutions, the composition should be similar to the initial mobile phase to ensure good peak shape. Aqueous solutions of some mycotoxins can be unstable.[11]
-
Freeze-Thaw Cycles: Minimize the number of freeze-thaw cycles for your samples and standards, as this can lead to degradation. Aliquot stock solutions into smaller volumes for single use.
-
Autosampler Stability: If samples are to remain in the autosampler for an extended period, conduct a stability study to ensure that the analyte does not degrade under the autosampler conditions (e.g., temperature).
-
Quantitative Data Summary
The following tables provide typical performance characteristics for mycotoxin analysis using HPLC and LC-MS/MS. Please note that these are general values, and the specific performance for this compound analysis will depend on the specific method, matrix, and instrumentation used.
Table 1: Typical HPLC-UV/FLD Method Performance for Mycotoxin Analysis
| Parameter | Typical Value | Reference |
| Limit of Detection (LOD) | 0.1 - 5 µg/kg | [12] |
| Limit of Quantification (LOQ) | 0.5 - 15 µg/kg | [10][12] |
| Linearity (R²) | > 0.99 | [10] |
| Recovery | 70 - 110% | [12] |
| Precision (RSD) | < 15% | [13] |
Table 2: Typical LC-MS/MS Method Performance for Mycotoxin Analysis
| Parameter | Typical Value | Reference |
| Limit of Detection (LOD) | 0.01 - 1.0 µg/kg | |
| Limit of Quantification (LOQ) | 0.05 - 5.0 µg/kg | [7] |
| Linearity (R²) | > 0.999 | |
| Recovery | 80 - 120% | [14] |
| Precision (RSD) | < 10% | [15] |
Experimental Protocols
Protocol 1: General HPLC-UV Method for this compound Screening
This protocol provides a starting point for the development of an HPLC-UV method for the quantification of this compound. Optimization will be required for your specific application.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
Gradient Program:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
UV Detection: Monitor at a wavelength determined by the UV spectrum of a this compound standard (likely in the range of 254 nm or 280 nm).
-
Protocol 2: General LC-MS/MS Method for this compound Quantification
This protocol outlines a general approach for developing a sensitive and selective LC-MS/MS method.
-
Liquid Chromatography:
-
Column: C18 UPLC/UHPLC column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase: Water with 0.1% formic acid (Solvent A) and methanol or acetonitrile with 0.1% formic acid (Solvent B).
-
Gradient Program: A fast gradient is typically used, for example, from 5% to 95% B in 5-10 minutes.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 2 - 5 µL.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), both positive and negative modes should be evaluated.
-
Precursor Ion (m/z): For this compound (C₃₀H₂₆O₁₀), the theoretical m/z for [M+H]⁺ is 547.1553 and for [M-H]⁻ is 545.1402. These should be confirmed by direct infusion.
-
Product Ions: To be determined by fragmentation of the precursor ion.
-
MRM Transitions: Select at least two specific transitions for quantification and confirmation.
-
Source Parameters: Optimize capillary voltage, source temperature, desolvation gas flow, and collision energy for maximum signal intensity.
-
Visualizations
Experimental Workflow for this compound Analysis
Caption: General workflow for the analysis of this compound in a sample matrix.
Logical Troubleshooting Flow for Peak Tailing in HPLC
Caption: A step-by-step guide to troubleshooting peak tailing in HPLC analysis.
Signaling Pathway of this compound as an Insulin (B600854) Receptor Agonist
This compound has been identified as a selective agonist of the insulin receptor.[16] Its derivative, 4548-G05, activates the insulin receptor, initiating downstream signaling pathways that lead to glucose uptake.[17]
Caption: Simplified signaling cascade initiated by this compound binding to the insulin receptor.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 5. agilent.com [agilent.com]
- 6. lcms.cz [lcms.cz]
- 7. Recommendation for the design of stability studies on clinical specimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Development and validation of a HPLC method for the quantitation of ochratoxins in plasma and raw milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Stability of aflatoxins in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. files.core.ac.uk [files.core.ac.uk]
- 13. Activation mechanism of the insulin receptor revealed by cryo-EM structure of the fully liganded receptor–ligand complex | eLife [elifesciences.org]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Chaetochromin - Wikipedia [en.wikipedia.org]
- 17. Identification of a Small Molecular Insulin Receptor Agonist With Potent Antidiabetes Activity - PMC [pmc.ncbi.nlm.nih.gov]
Preventing batch-to-batch variability in Chaetochromin A isolation
Welcome to the technical support center for Chaetochromin A isolation. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges and preventing batch-to-batch variability during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and which organisms produce it?
A1: this compound is a mycotoxin belonging to the bis(naphtho-γ-pyrone) class of aromatic polyketides.[1][2] It is a secondary metabolite primarily produced by the fungus Chaetomium gracile.[3][4] Other species within the Chaetomium genus are also known to produce a variety of bioactive secondary metabolites.[4][5][6]
Q2: What are the primary drivers of batch-to-batch variability in this compound production?
A2: Batch-to-batch variability in the production of fungal secondary metabolites like this compound is a common issue. The primary drivers can be categorized as follows:
-
Inoculum Quality: The age, viability, and genetic stability of the fungal culture used for inoculation can significantly impact metabolic output.
-
Culture Conditions: Minor fluctuations in environmental parameters such as pH, temperature, aeration, and light exposure can alter the expression of biosynthetic gene clusters.[7]
-
Media Composition: The availability of key nutrients, particularly carbon and nitrogen sources, and the presence of trace elements can dramatically influence the yield of secondary metabolites. Nutrient limitation can sometimes trigger an increase in production as a stress response.[8][9]
-
Extraction and Purification Inconsistencies: Variability in the efficiency of cell lysis, solvent polarity, evaporation rates, and chromatographic conditions can lead to differing yields from identical starting cultures.
Q3: How can I quantify the amount of this compound in my extracts?
A3: High-Performance Liquid Chromatography (HPLC) is a robust and widely used method for the quantification of this compound. A reversed-phase C18 column is typically employed with a UV detector. The characteristic UV-Vis absorption spectrum of bis-naphtho-γ-pyrones can be used for detection and quantification against a standard of known concentration.[10] For more complex matrices or lower concentrations, Liquid Chromatography-Mass Spectrometry (LC-MS) provides higher sensitivity and specificity.
Troubleshooting Guides
This section addresses specific issues that may arise during the isolation and purification of this compound.
Low or No Yield of this compound
| Potential Cause | Troubleshooting Steps |
| Suboptimal Culture Conditions | Verify and optimize key fermentation parameters. Based on studies of related Chaetomium species, a neutral pH and temperatures between 25-35°C are often favorable for growth and mycotoxin production.[10] Systematically vary one parameter at a time (e.g., pH, temperature, agitation speed) to determine the optimal conditions for your specific strain and setup. |
| Inappropriate Culture Medium | Ensure the medium provides adequate carbon and nitrogen sources. Potato Dextrose Agar (PDA) or similar nutrient-rich media are commonly used for Chaetomium cultivation.[3] Consider experimenting with nutrient-limiting conditions, as this can sometimes induce secondary metabolite production. |
| Inefficient Extraction | The choice of extraction solvent is critical. A common method involves a multi-step liquid-liquid extraction. Start with a moderately polar solvent like ethyl acetate (B1210297) to extract the compound from the culture filtrate. For the mycelium, disruption followed by extraction with a solvent mixture such as chloroform (B151607)/methanol (B129727) is often effective.[11] Ensure complete evaporation of the solvent before proceeding to purification, as residual solvent can interfere with chromatography. |
| Loss during Purification | This compound, being a polyketide, is relatively nonpolar and may adhere strongly to certain chromatography matrices. If using silica (B1680970) gel chromatography, ensure the solvent system has the appropriate polarity to elute the compound. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) is recommended. For preparative HPLC, ensure the mobile phase is optimized for good resolution and recovery. |
| Degradation of this compound | Polyketides can be sensitive to light and extreme pH. Protect your extracts and purified fractions from direct light and store them at low temperatures. Avoid prolonged exposure to strong acids or bases during the extraction and purification process. |
Inconsistent Yields Between Batches
| Potential Cause | Troubleshooting Steps |
| Variability in Inoculum | Standardize your inoculum preparation. Use a consistent amount of a fresh, actively growing culture for each fermentation. Consider preparing a spore suspension and quantifying the spore count to ensure a uniform starting cell density. |
| Fluctuations in Fermentation Parameters | Tightly control all fermentation parameters. Use a calibrated pH meter and temperature controller. Ensure consistent agitation and aeration rates between batches. Even minor variations can lead to different metabolic profiles. |
| Inconsistent Extraction/Purification Procedure | Create and strictly follow a standard operating procedure (SOP) for the entire isolation process. This includes using the same volumes of solvents, consistent extraction times, and identical chromatography conditions (column type, mobile phase gradient, flow rate). |
Data Presentation
The following table summarizes the impact of key culture parameters on the production of this compound. The data is illustrative and based on general principles of fungal secondary metabolite production. Optimal conditions should be determined empirically for your specific strain and experimental setup.
| Parameter | Condition | Relative this compound Yield (%) | Notes |
| pH of Culture Medium | 5.0 | 65 | Acidic conditions may favor growth but can be suboptimal for secondary metabolite production. |
| 7.0 | 100 | Neutral pH often provides a good balance for both fungal growth and mycotoxin production in Chaetomium species. | |
| 8.5 | 80 | Alkaline conditions may slightly reduce the yield. | |
| Temperature | 20°C | 70 | Lower temperatures may slow down both growth and metabolic activity. |
| 28°C | 100 | This temperature is often optimal for many mesophilic fungi like Chaetomium. | |
| 35°C | 85 | Higher temperatures can induce stress and may slightly decrease the yield of specific metabolites. | |
| Nitrogen Source | Ammonium Chloride | 90 | A readily available nitrogen source. |
| Sodium Nitrate | 100 | Often a good nitrogen source for secondary metabolite production. | |
| Peptone | 110 | Complex nitrogen sources can sometimes enhance the production of secondary metabolites. | |
| Carbon Source | Glucose | 100 | A standard carbon source for fungal cultivation. |
| Sucrose | 95 | Can be readily utilized by most fungi. | |
| Starch | 80 | Requires enzymatic breakdown before utilization, which may result in a slower onset of production. |
Experimental Protocols
Fermentation of Chaetomium gracile
-
Inoculum Preparation: Aseptically transfer a small piece of a mature Chaetomium gracile culture from a Potato Dextrose Agar (PDA) plate to a 250 mL flask containing 50 mL of Potato Dextrose Broth (PDB).
-
Incubation: Incubate the flask at 28°C on a rotary shaker at 150 rpm for 5-7 days to generate a seed culture.
-
Production Culture: Use the seed culture to inoculate a larger volume of PDB (e.g., 10 mL of seed culture per 1 L of PDB) in a suitable fermenter.
-
Fermentation: Maintain the fermentation at 28°C with agitation for 14-21 days. Monitor the pH and adjust to 7.0 as needed.
Extraction and Preliminary Purification of this compound
-
Separation of Mycelium and Filtrate: After fermentation, separate the fungal mycelium from the culture broth by filtration or centrifugation.
-
Filtrate Extraction: Extract the culture filtrate three times with an equal volume of ethyl acetate. Combine the organic layers and evaporate the solvent under reduced pressure to obtain a crude extract.
-
Mycelium Extraction: Dry the mycelium and grind it to a fine powder. Extract the powdered mycelium with a mixture of chloroform and methanol (2:1, v/v) three times. Combine the extracts and evaporate the solvent to yield a crude mycelial extract.
-
Combine Extracts: Dissolve both the filtrate and mycelial crude extracts in a minimal amount of a suitable solvent like methanol for further purification.
Chromatographic Purification of this compound
-
Silica Gel Column Chromatography:
-
Pack a glass column with silica gel 60 in a non-polar solvent (e.g., n-hexane).
-
Load the combined crude extract onto the column.
-
Elute the column with a stepwise gradient of increasing polarity, for example:
-
100% n-hexane
-
n-hexane:ethyl acetate (9:1, 8:2, 7:3, 1:1)
-
100% ethyl acetate
-
ethyl acetate:methanol (9:1)
-
-
Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify those containing this compound.
-
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): [12][13][14][15][16]
-
Combine and concentrate the this compound-rich fractions from the silica gel column.
-
Dissolve the concentrated sample in the mobile phase.
-
Purify the sample using a preparative HPLC system equipped with a C18 column.
-
Use an isocratic or gradient elution with a mobile phase such as methanol/water or acetonitrile/water.
-
Monitor the elution at a suitable wavelength (e.g., 254 nm) and collect the peak corresponding to this compound.
-
Evaporate the solvent from the collected fraction to obtain pure this compound.
-
Visualizations
Caption: Experimental workflow for this compound isolation.
Caption: Generalized signaling pathway for this compound production.
References
- 1. Bis-naphtho-γ-pyrones from Fungi and Their Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. taylorfrancis.com [taylorfrancis.com]
- 5. Highlights on Chaetomium morphology, secondary metabolites and biological activates | Auctores [auctoresonline.org]
- 6. researchgate.net [researchgate.net]
- 7. Activation of secondary metabolite gene clusters in Chaetomium olivaceum via the deletion of a histone deacetylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Roles of Nutrient Limitation on Western Lake Erie CyanoHAB Toxin Production [mdpi.com]
- 9. Effects of Nutrient Limitation on the Synthesis of N-Rich Phytoplankton Toxins: A Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Production and New Extraction Method of Polyketide Red Pigments Produced by Ascomycetous Fungi from Terrestrial and Marine Habitats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Isolation by Preparative HPLC | Springer Nature Experiments [experiments.springernature.com]
- 13. lcms.cz [lcms.cz]
- 14. Isolation by Preparative High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 15. PREPARATIVE ISOLATION AND PURIFICATION OF CHEMICAL CONSTITUENTS OF BELAMCANDA BY MPLC, HSCCC AND PREP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Validation & Comparative
Navigating the Specificity Challenge: A Comparative Guide to Chaetochromin A Cross-reactivity in Immunoassays
For researchers, scientists, and drug development professionals, the accurate detection of mycotoxins is paramount. Immunoassays offer a rapid and sensitive method for this purpose, but their specificity can be a significant concern. This guide delves into the cross-reactivity of a specific mycotoxin, Chaetochromin (B1236121) A, within immunoassays, providing a framework for understanding and evaluating potential interferences from other mycotoxins.
Chaetochromin A is a mycotoxin belonging to the bis(naphtho-γ-pyrone) class, produced by various species of the fungal genus Chaetomium.[1][2][3] Its complex chemical structure (C₃₀H₂₆O₁₀) presents a unique challenge for immunoassay development, as the potential for cross-reactivity with other structurally similar mycotoxins is a critical factor influencing assay accuracy.
Understanding Cross-reactivity in Mycotoxin Immunoassays
Immunoassays, such as the widely used Enzyme-Linked Immunosorbent Assay (ELISA), rely on the specific binding of an antibody to its target antigen (in this case, the mycotoxin). Cross-reactivity occurs when the antibody binds to non-target molecules that are structurally similar to the target antigen. This can lead to false-positive results or an overestimation of the target mycotoxin's concentration.
The degree of cross-reactivity is typically expressed as a percentage, calculated by comparing the concentration of the target mycotoxin required to cause a 50% reduction in signal (IC50) with the concentration of the interfering compound that produces the same effect.
Cross-reactivity Profile of this compound
A comprehensive literature search did not yield specific quantitative data on the cross-reactivity of this compound with other mycotoxins in commercially available or research-based immunoassays. This represents a significant data gap for researchers working with this particular mycotoxin.
However, based on its structural class as a bis-naphtho-γ-pyrone, it is plausible that antibodies developed for this compound could exhibit cross-reactivity with other mycotoxins sharing a similar core structure. Conversely, antibodies developed for other bis-naphtho-γ-pyrones, such as various ustilaginoidins, may show some degree of binding to this compound. For instance, a study on the development of monoclonal antibodies for ustilaginoidins detailed cross-reactivity within that specific group of mycotoxins, but did not extend the analysis to this compound.[4]
To facilitate future research and provide a framework for reporting, the following table has been structured to present potential cross-reactivity data for a hypothetical anti-Chaetochromin A antibody.
| Potential Cross-Reactant Mycotoxin | Mycotoxin Class | Chemical Structure Similarity to this compound | Hypothetical Cross-reactivity (%) |
| Ustilaginoidin A | bis-naphtho-γ-pyrone | High | Data not available |
| Aflatoxin B1 | Dihydrofuran-coumarin | Low | Data not available |
| Ochratoxin A | Dihydroisocoumarin | Low | Data not available |
| Zearalenone | Resorcylic acid lactone | Low | Data not available |
| Deoxynivalenol | Trichothecene | Low | Data not available |
| Fumonisin B1 | Diester of propane-1,2,3-tricarboxylic acid and a long-chain aminopolyol | Very Low | Data not available |
This table is a template. The cross-reactivity data is hypothetical and needs to be determined experimentally.
Experimental Protocol: Competitive ELISA for Mycotoxin Detection
The following is a detailed protocol for a competitive ELISA, a common format for quantifying small molecules like mycotoxins. This protocol can be adapted for the analysis of this compound, provided that a specific antibody is available.
Materials:
-
Microtiter plate (96-well)
-
This compound standard
-
Anti-Chaetochromin A antibody (primary antibody)
-
This compound-enzyme conjugate (e.g., this compound-HRP)
-
Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween 20)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Substrate Solution (e.g., TMB)
-
Stop Solution (e.g., 2M H₂SO₄)
-
Microplate reader
Procedure:
-
Coating:
-
Dilute the anti-Chaetochromin A antibody to the optimal concentration in Coating Buffer.
-
Add 100 µL of the diluted antibody to each well of the microtiter plate.
-
Incubate overnight at 4°C.
-
Wash the plate three times with Wash Buffer.
-
-
Blocking:
-
Add 200 µL of Blocking Buffer to each well.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate three times with Wash Buffer.
-
-
Competitive Reaction:
-
Prepare serial dilutions of the this compound standard and the test samples.
-
In a separate plate or tubes, mix 50 µL of each standard or sample with 50 µL of the this compound-enzyme conjugate.
-
Transfer 100 µL of these mixtures to the corresponding wells of the antibody-coated plate.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate five times with Wash Buffer.
-
-
Signal Development:
-
Add 100 µL of the Substrate Solution to each well.
-
Incubate in the dark for 15-30 minutes at room temperature.
-
-
Stopping the Reaction:
-
Add 50 µL of Stop Solution to each well.
-
-
Measurement:
-
Read the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Construct a standard curve by plotting the absorbance values against the logarithm of the this compound standard concentrations.
-
Determine the concentration of this compound in the samples by interpolating their absorbance values on the standard curve.
-
Visualizing the Workflow and Concepts
To further clarify the experimental process and the principle of cross-reactivity, the following diagrams are provided.
References
A Comparative Guide to Validating the Downstream Effects of Chaetochromin A on the Akt Pathway
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the downstream effects of Chaetochromin A on the Akt signaling pathway. This compound, a fungal metabolite, has been identified as a selective agonist of the insulin (B600854) receptor, thereby activating the crucial Akt signaling cascade.[1][2] Understanding its detailed impact on downstream effectors is vital for its potential development as a therapeutic agent, particularly in the context of diabetes.[1] This document objectively compares the proposed mechanism of this compound with established Akt pathway inhibitors and provides detailed experimental protocols and data presentation formats to guide researchers in their validation studies.
Introduction: this compound and the Akt Signaling Pathway
The Akt (Protein Kinase B) pathway is a central signaling node that regulates a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism.[3] Its dysregulation is a hallmark of numerous diseases, including cancer and diabetes.[3][4] Akt is activated downstream of phosphoinositide 3-kinase (PI3K) and, once phosphorylated, it mediates its effects by phosphorylating a wide range of downstream substrates.[3][5] Key downstream branches of the Akt pathway include:
-
mTOR (mammalian Target of Rapamycin): A key regulator of cell growth and protein synthesis.[5]
-
GSK3 (Glycogen Synthase Kinase 3): Involved in glycogen (B147801) metabolism, cell proliferation, and survival.[6][7] Akt-mediated phosphorylation inhibits GSK3.[7][8]
-
FOXO (Forkhead Box O) Transcription Factors: When phosphorylated by Akt, FOXO proteins are excluded from the nucleus, inhibiting the transcription of genes related to apoptosis and cell cycle arrest.[6]
This compound acts as a nonpeptidyl insulin mimetic that selectively activates the insulin receptor.[2] This activation initiates the downstream PI3K/Akt pathway, making this compound a valuable tool for studying insulin signaling and a potential therapeutic candidate.[2] This guide outlines the necessary steps to thoroughly characterize its effects on the key downstream mediators of Akt.
Diagram 1: The Akt Signaling Pathway Activated by this compound
Caption: The Akt signaling cascade initiated by this compound.
Performance Comparison: this compound vs. Alternative Akt Inhibitors
To validate the effects of this compound, it is essential to compare its activity with well-characterized modulators of the Akt pathway. Unlike this compound, which is an upstream activator, most pharmacological tools are direct inhibitors of Akt. This comparison provides a crucial context for interpreting experimental results.
Table 1: Comparison of Mechanisms of Action
| Compound | Target | Mechanism of Action | Expected Effect on Akt Activity |
| This compound | Insulin Receptor | Agonist; activates the receptor to initiate downstream signaling.[2] | Increase |
| Ipatasertib (GDC-0068) | Akt1/2/3 | ATP-competitive inhibitor; binds to the kinase domain.[4][9] | Decrease |
| Perifosine | Akt | Allosteric inhibitor; prevents membrane localization by binding to the PH domain.[4] | Decrease |
| MK-2206 | Akt1/2/3 | Allosteric inhibitor; locks Akt in an inactive conformation.[4] | Decrease |
Table 2: Hypothetical Comparative Data on Downstream Akt Targets
(This table illustrates the expected outcomes from a Western blot analysis after treating a relevant cell line, e.g., C2C12 myotubes, for 24 hours.)
| Treatment (10 µM) | p-Akt (Ser473) / Total Akt (Fold Change) | p-GSK3β (Ser9) / Total GSK3β (Fold Change) | p-FOXO1 (Thr24) / Total FOXO1 (Fold Change) |
| Vehicle Control | 1.0 | 1.0 | 1.0 |
| This compound | 5.2 | 4.8 | 6.1 |
| Ipatasertib | 0.2 | 0.3 | 0.2 |
| Perifosine | 0.3 | 0.4 | 0.3 |
Table 3: Hypothetical Comparative Data on Cellular Outcomes
(This table illustrates expected outcomes from cell-based assays. IC50 denotes the concentration causing 50% inhibition of cell viability, typically measured in cancer cell lines where Akt is hyperactive.)
| Compound | Cell Viability IC50 (MCF-7 cells) | Apoptosis Induction (% Annexin V Positive) |
| This compound | > 100 µM (promotes survival) | < 5% |
| Ipatasertib | 0.5 µM | 45% |
| Perifosine | 5.2 µM | 38% |
Experimental Protocols
Detailed and consistent methodologies are critical for generating reproducible data. The following protocols provide a standardized approach to validating the effects of this compound on the Akt pathway.
Diagram 2: Experimental Workflow for Validation
Caption: Workflow for validating the effects of this compound.
Protocol 1: Western Blot Analysis of Akt Pathway Phosphorylation
This protocol is used to detect changes in the phosphorylation status of Akt and its downstream targets.[3][10][11]
-
Cell Culture and Treatment: Plate cells (e.g., 70-80% confluency) and allow them to attach overnight.[10] Treat cells with various concentrations of this compound or inhibitors alongside a vehicle control for the desired time (e.g., 2, 6, 24 hours).[10]
-
Cell Lysis: Aspirate media and wash cells with ice-cold 1X PBS.[11] Lyse cells by adding 1X SDS sample buffer or RIPA buffer containing protease and phosphatase inhibitors.[3][11] Scrape the cells and transfer the lysate to a microcentrifuge tube.[3]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay to ensure equal loading.[10]
-
SDS-PAGE and Transfer: Boil samples in Laemmli buffer at 95-100°C for 5 minutes.[11] Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel.[11] Separate proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.[10][12]
-
Immunoblotting:
-
Block the membrane with 5% nonfat dry milk or BSA in TBST for 1 hour at room temperature.[11]
-
Incubate the membrane with a primary antibody against the phosphorylated protein of interest (e.g., p-Akt Ser473, p-GSK3β Ser9) overnight at 4°C.[10]
-
Wash the membrane three times with TBST.[10]
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[10]
-
Wash the membrane again three times with TBST.[10]
-
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using an imager or X-ray film.[10]
-
Stripping and Re-probing: To normalize data, the membrane can be stripped and re-probed with antibodies for the total protein (e.g., Total Akt, Total GSK3β) and a loading control (e.g., β-actin).[3]
Protocol 2: In Vitro Akt Kinase Assay
This assay directly measures the catalytic activity of Akt immunoprecipitated from treated cells.[13]
-
Cell Lysis and Immunoprecipitation:
-
Lyse treated cells using a non-denaturing kinase extraction buffer.
-
Add an Akt-specific antibody to the cell lysate (approx. 200-500 µg of total protein) and incubate for 1-2 hours at 4°C to form an immune complex.[14]
-
Add Protein A/G Sepharose beads and incubate for another hour to capture the immune complex.
-
Centrifuge to pellet the beads and wash them three times with lysis buffer and twice with kinase assay buffer.[14]
-
-
Kinase Reaction:
-
Resuspend the beads in kinase assay buffer containing a recombinant substrate (e.g., GSK-3α protein) and ATP.
-
Incubate the reaction at 30°C for 15-30 minutes with shaking.[14]
-
-
Analysis:
-
Stop the reaction by adding SDS sample buffer and boiling for 5 minutes.[14]
-
Separate the reaction products by SDS-PAGE.
-
Analyze the phosphorylation of the substrate (e.g., p-GSK-3α) via Western blot using a phospho-specific antibody.
-
Protocol 3: MTT Cell Viability Assay
This colorimetric assay measures cellular metabolic activity as an indicator of cell viability and proliferation.[15]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 10⁴–10⁵ cells/well and incubate overnight.[16]
-
Compound Treatment: Treat the cells with a range of concentrations of this compound or alternative compounds for a specified period (e.g., 24, 48, or 72 hours). Include wells with media only for background control.[17]
-
MTT Incubation: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate at 37°C for 3-4 hours.[15] During this time, metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the media and add a solubilization solution (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals.[15][16]
-
Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[15][18]
-
Data Analysis: Subtract the background absorbance from the sample readings. Cell viability is expressed as a percentage relative to the vehicle-treated control cells.
Comparative Analysis and Interpretation
Diagram 3: Logical Framework for Comparative Analysis
Caption: Logical flow for the comparative validation of this compound.
By following this structured approach, researchers can effectively validate and characterize the downstream effects of this compound on the Akt pathway. The resulting data will be crucial for understanding its mechanism of action and evaluating its potential as a novel therapeutic agent.
References
- 1. Chaetochromin - Wikipedia [en.wikipedia.org]
- 2. Identification of a Small Molecular Insulin Receptor Agonist With Potent Antidiabetes Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Akt Pathway Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. AKT/PKB Signaling: Navigating Downstream - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regulation of myeloma cell growth through Akt/Gsk3/forkhead signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Glycogen synthesis and beyond, a comprehensive review of GSK3 as a key regulator of metabolic pathways and a therapeutic target for treating metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Role that phosphorylation of GSK3 plays in insulin and Wnt signalling defined by knockin analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 12. ccrod.cancer.gov [ccrod.cancer.gov]
- 13. Assaying AKT/Protein Kinase B Activity | Springer Nature Experiments [experiments.springernature.com]
- 14. Akt/PKB kinase assay [whitelabs.org]
- 15. merckmillipore.com [merckmillipore.com]
- 16. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 17. broadpharm.com [broadpharm.com]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Comparative Analysis of Chaetochromin A and Ustilaginoidin A Cytotoxicity
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cytotoxic properties of two mycotoxins, Chaetochromin A and Ustilaginoidin A. Both are bis-naphtho-γ-pyrone compounds, with Ustilaginoidin A being one of the major mycotoxins produced by Ustilaginoidea virens, the pathogenic fungus causing rice false smut disease.[1] This analysis is based on available experimental data to assist researchers in understanding their relative toxicities and mechanisms of action.
Quantitative Cytotoxicity Data
The cytotoxic effects of this compound and Ustilaginoidin A have been evaluated in various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the potency of a compound in inhibiting a specific biological or biochemical function.
Table 1: Comparative IC50 Values of this compound and Ustilaginoidin A in Human Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound (analogue Chaetocin) | U87MG (Glioblastoma) | Not explicitly provided, but effective concentrations are discussed | [2] |
| T98G (Glioblastoma) | Not explicitly provided, but effective concentrations are discussed | [2] | |
| A549 (Lung Cancer) | Not explicitly provided, but effective concentrations are discussed | [3] | |
| Ustilaginoidin A (and its analogues) | HCT116 (Colon Cancer) | 4.06 - 44.1 | [4] |
| NCI-H1650 (Lung Cancer) | 4.06 - 44.1 | [4] | |
| BGC823 (Gastric Cancer) | 4.06 - 44.1 | [4] | |
| Daoy (Medulloblastoma) | 4.06 - 44.1 | [4] | |
| HepG2 (Liver Cancer) | 4.06 - 44.1 | [4] |
Mechanisms of Cytotoxicity and Associated Signaling Pathways
Both this compound and Ustilaginoidin A appear to induce cytotoxicity primarily through the induction of apoptosis, or programmed cell death. However, the specific signaling pathways implicated may have distinct features.
This compound (and its analogue Chaetocin):
The cytotoxic effects of chaetocin (B1668567), an analogue of this compound, are strongly linked to the generation of Reactive Oxygen Species (ROS).[2][3] This oxidative stress triggers a cascade of events leading to apoptosis through both intrinsic and extrinsic pathways.
-
Intrinsic (Mitochondrial) Pathway: Chaetocin induces depolarization of the mitochondrial membrane, leading to the release of pro-apoptotic factors.[5] This process involves the regulation of the Bax/Bcl-2 protein ratio, favoring the pro-apoptotic Bax.[6] Activated ATM (Ataxia-Telangiectasia Mutated) protein also plays a role in this pathway, leading to the activation of caspase-9.[6]
-
Extrinsic Pathway: Chaetocin can enhance the sensitivity of cancer cells to Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL)-mediated apoptosis by stabilizing the Death Receptor 5 (DR5).[2] This leads to the activation of caspase-8.[2]
-
JNK/c-Jun Pathway: The generation of ROS also activates the JNK/c-Jun signaling pathway, which contributes to the apoptotic process.[2][6]
Ustilaginoidin A:
While detailed mechanistic studies on Ustilaginoidin A are less abundant, the available information suggests it also induces apoptosis in cancer cells.[4] The cytotoxicity of ustilaginoidins has been demonstrated to be non-specific, inhibiting the synthesis of macromolecules in normal cells.[7] In vivo studies with Ustilaginoidin D, a related compound, have shown it to be acutely toxic and cause significant liver damage in mice, with an LD50 of 213 mg/kg·bw.[8] This hepatotoxicity was characterized by inflammatory cell infiltration and alterations in liver enzyme activities.[8] Transcriptome analysis of liver tissue from mice treated with Ustilaginoidin D revealed significant enrichment in genes associated with cancer-related pathways.[8]
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to assess the cytotoxicity of compounds like this compound and Ustilaginoidin A.
1. MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[9][10][11]
-
Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[11] The amount of formazan produced is proportional to the number of viable cells.
-
Protocol:
-
Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound (this compound or Ustilaginoidin A) and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, remove the treatment medium and add a fresh medium containing MTT solution (typically 0.5 mg/mL).
-
Incubate for 2-4 hours at 37°C to allow formazan crystal formation.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO, isopropanol).
-
Measure the absorbance of the solution using a microplate reader at a wavelength of 570 nm.
-
Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.
-
2. Annexin V/Propidium Iodide (PI) Assay for Apoptosis
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[12]
-
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (e.g., FITC) and used to label early apoptotic cells.[13][14] Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.
-
Protocol:
-
Seed and treat cells with the test compound as described for the MTT assay.
-
Harvest the cells, including both adherent and floating populations.
-
Wash the cells with cold phosphate-buffered saline (PBS).
-
Resuspend the cells in 1X Annexin-binding buffer.[13]
-
Add fluorochrome-conjugated Annexin V and PI to the cell suspension.[12][13]
-
Incubate the cells at room temperature for 15 minutes in the dark.[13]
-
Analyze the stained cells by flow cytometry as soon as possible.[13]
-
The results are typically displayed as a quadrant plot:
-
Annexin V- / PI- : Viable cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
-
Visualizations: Signaling Pathways and Experimental Workflows
Signaling Pathway Diagrams (Graphviz DOT Language)
Caption: Apoptosis signaling pathway induced by this compound (via chaetocin).
Caption: Proposed cytotoxic mechanisms of Ustilaginoidin A.
Experimental Workflow Diagram (Graphviz DOT Language)
Caption: Workflow for the MTT cell viability assay.
Caption: Workflow for the Annexin V/PI apoptosis assay.
References
- 1. Towards understanding the biosynthetic pathway for ustilaginoidin mycotoxins in Ustilaginoidea virens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chaetocin enhances tumor necrosis factor-related apoptosis-inducing ligand-mediated apoptosis by enhancing DR5 stabilization and reactive oxygen species generation in human glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Natural compound chaetocin induced DNA damage and apoptosis through reactive oxygen species‐dependent pathways in A549 lung cancer cells and in vitro evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New Ustilaginoidins from Rice False Smut Balls Caused by Villosiclava virens and Their Phytotoxic and Cytotoxic Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Chaetocin-induced ROS-mediated apoptosis involves ATM–YAP1 axis and JNK-dependent inhibition of glucose metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Ustilaginoidin D Induces Acute Toxicity and Hepatotoxicity in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytotoxicity Evaluation of Mycotoxins by an MTT-Bioassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cytotoxicity of Mycotoxins and Their Combinations on Different Cell Lines: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Study of the in vitro cytotoxicity testing of medical devices - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. kumc.edu [kumc.edu]
- 14. ucl.ac.uk [ucl.ac.uk]
A Comparative Analysis of Chaetochromin A: In Vitro Potency vs. In Vivo Antidiabetic Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of Chaetochromin A, a small-molecule agonist of the insulin (B600854) receptor. The data presented herein is primarily derived from studies on a key derivative, 4548-G05, which has demonstrated significant potential as an orally active therapeutic agent for diabetes.[1][2][3] This document summarizes quantitative data, details relevant experimental protocols, and visualizes key biological pathways and workflows to offer an objective evaluation of this compound's performance.
Quantitative Efficacy Data
The following tables summarize the key quantitative findings from in vitro and in vivo studies on this compound and its derivative, 4548-G05.
In Vitro Efficacy of Chaetochromin Derivative 4548-G05
| Assay | Cell Line | Key Parameter | Result | Reference |
| Insulin Receptor (IR) Activation | CHO-IR cells | IR Phosphorylation | Activated at ≥ 5 µmol/L | [3] |
| Downstream Signaling | CHO-IR cells | Akt Phosphorylation | Dose-dependent activation correlated with IR phosphorylation | [3] |
| Glucose Uptake | C2C12 myotubes | [³H]-2-deoxyglucose uptake | Significant stimulation | [3] |
| Synergistic Activity | C2C12 myotubes | Glucose uptake with insulin | Synergized with insulin to promote glucose uptake | [3] |
In Vitro Cytotoxicity of this compound
| Cell Line | Parameter | Result (IC50) |
| Mouse embryo limb bud cells | Inhibition of differentiated foci | 0.13-0.24 µg/ml |
| Mouse embryo midbrain cells | Inhibition of differentiated foci | 0.13-0.24 µg/ml |
In Vivo Efficacy of Chaetochromin Derivative 4548-G05 in Mice
| Animal Model | Administration Route | Dose | Key Finding | Reference |
| C57BL/6J mice (normal) | Intravenous injection | 2.5 or 5 mg/kg | Rapid activation of IR and downstream signaling in liver, muscle, and fat | [3] |
| C57BL/6J mice (normal) | Oral administration | 5 mg/kg | Potent blood glucose-lowering effect | [3] |
| db/db mice (Type 2 diabetes model) | Oral administration | 5 mg/kg | Reduced blood glucose levels in fed state | [3] |
| Streptozotocin-induced (Type 1 diabetes model) | Oral administration | Not specified | Hypoglycemic activity observed | [3] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In Vitro Insulin Receptor (IR) Activation Assay
This protocol is based on the methods used to assess the ability of Chaetochromin derivative 4548-G05 to induce IR phosphorylation.
-
Cell Culture: Chinese hamster ovary cells overexpressing the human insulin receptor (CHO-IR) are cultured in appropriate media.
-
Compound Treatment: Cells are stimulated with varying concentrations of 4548-G05 (e.g., 1, 5, and 10 µmol/L) or insulin (as a positive control) for a specified duration (e.g., 30 minutes).[3]
-
Cell Lysis: Following treatment, cells are lysed to extract proteins.
-
Immunoprecipitation: The insulin receptor is immunopurified from the cell lysates using a specific monoclonal antibody.
-
Immunoblotting: The purified IR is then analyzed by immunoblotting using an antibody specific for phosphorylated tyrosine to detect receptor activation. Downstream signaling molecules like IRS-1, Akt, and ERK can also be assessed in the cell lysates using phosphospecific antibodies.[3]
In Vitro Glucose Uptake Assay
This protocol outlines the procedure to measure the effect of Chaetochromin derivative 4548-G05 on glucose uptake in muscle cells.
-
Cell Culture and Differentiation: C2C12 myoblasts are cultured and differentiated into myotubes.
-
Compound Treatment: Differentiated myotubes are stimulated with 4548-G05, insulin, or a combination of both for 30 minutes.[3]
-
Glucose Uptake Measurement: [³H]-2-deoxyglucose is added to the cells, and they are incubated for a short period (e.g., 10 minutes).[3]
-
Cell Lysis and Scintillation Counting: The cells are lysed, and the amount of incorporated [³H]-2-deoxyglucose is measured by scintillation counting to quantify glucose uptake.[3]
In Vivo Oral Glucose Tolerance Test (OGTT) in Mice
This is a general protocol for an OGTT, a common method to evaluate glucose homeostasis in rodent models.
-
Animal Fasting: Mice are fasted overnight (typically 12-16 hours) with free access to water.[1]
-
Baseline Blood Glucose Measurement: A baseline blood sample is taken from the tail vein to measure fasting blood glucose levels.
-
Glucose Administration: A glucose solution (e.g., 2 g/kg body weight) is administered orally via gavage.[1]
-
Serial Blood Sampling: Blood samples are collected at specific time points after glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).[1]
-
Blood Glucose Measurement: Blood glucose levels in the collected samples are measured using a glucometer.
-
Data Analysis: The area under the curve (AUC) for blood glucose levels is calculated to assess glucose tolerance.
Cytotoxicity Assay
This is a general protocol for assessing the cytotoxic effects of a compound on cultured cells.
-
Cell Seeding: Cells of interest are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with a range of concentrations of this compound. Control wells with untreated cells and cells treated with a known cytotoxic agent are included.
-
Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours).
-
Viability Assessment: Cell viability is assessed using a suitable method, such as the MTT assay (which measures mitochondrial activity) or by quantifying the release of lactate (B86563) dehydrogenase (LDH) from damaged cells.
-
Data Analysis: The results are used to calculate the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathway affected by this compound and a typical experimental workflow for its evaluation.
References
Structure-Activity Relationship of Chaetochromin A Analogues: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationship (SAR) of Chaetochromin A analogues, focusing on their activity as insulin (B600854) receptor agonists. This compound, a natural product isolated from fungi, and its derivatives have emerged as promising small-molecule, non-peptidyl insulin mimetics with potential therapeutic applications in diabetes.[1][2] This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the underlying molecular pathways to support further research and development in this area.
Comparative Biological Activity of this compound Analogues
The biological activity of this compound and its analogues is primarily assessed through their ability to induce insulin receptor (IR) phosphorylation, a critical step in the insulin signaling cascade. The data presented below is derived from studies on a key Chaetochromin derivative, designated 4548-G05, and its synthetic analogues.[1] Additionally, cytotoxicity data for this compound and D is included to provide a broader context of their biological effects.
Table 1: Insulin Receptor (IR) Activation by this compound Analogue 4548-G05 and Its Derivatives [1]
| Compound | Structure | Relative IR Phosphorylation (%)* |
| 4548-G05 | (Structure of 4548-G05) | 100 |
| Analogue 1 | (Structure of Analogue 1) | ~75 |
| Analogue 2 | (Structure of Analogue 2) | ~50 |
| Analogue 3 | (Structure of Analogue 3) | ~20 |
| Insulin (100 nM) | N/A | ~120 |
| DMSO (Control) | N/A | 0 |
*Data is expressed as a percentage of the activity of 4548-G05 (10 µmol/L). The values are estimated from the graphical data presented in the source publication.
Table 2: Cytotoxicity of this compound and D [3]
| Compound | Cell Line | IC50 (µg/mL) |
| This compound | Mouse Embryo Limb Bud (LB) | 0.13 |
| Mouse Embryo Midbrain (MB) | 0.24 | |
| Chaetochromin D | Mouse Embryo Limb Bud (LB) | 0.13 |
| Mouse Embryo Midbrain (MB) | 0.24 |
Key Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound analogues.
Insulin Receptor Phosphorylation ELISA
This assay quantifies the extent of insulin receptor tyrosine phosphorylation induced by the test compounds in a cell-based format.
-
Cell Culture and Treatment:
-
CHO cells stably overexpressing the human insulin receptor (CHO-IR) are seeded in 96-well plates at a density of 1.5 x 10^4 cells per well in medium containing 0.1% FBS and incubated overnight.
-
The cells are then treated with the test compounds (e.g., 10 µM of this compound analogues) or controls (e.g., 100 nM insulin, DMSO vehicle) for 15 minutes at 37°C.[4]
-
-
Cell Lysis and Receptor Capture:
-
Following treatment, the cells are lysed.
-
The cell lysates are transferred to an ELISA plate pre-coated with an anti-phosphotyrosine antibody (e.g., PY20) to capture the phosphorylated insulin receptors.[4]
-
-
Detection and Quantification:
-
The captured phosphorylated receptors are detected using an anti-IR β-subunit antibody.
-
A horseradish peroxidase (HRP)-conjugated secondary antibody is then added, followed by a colorimetric HRP substrate (e.g., TMB).
-
The absorbance is measured using a microplate reader, and the results are expressed as a percentage of the control response.[4]
-
Western Blot Analysis of Akt and ERK Phosphorylation
This method is used to qualitatively and semi-quantitatively assess the activation of downstream signaling proteins, Akt and ERK, following insulin receptor activation.
-
Cell Culture and Treatment:
-
Cells (e.g., CHO-IR or C2C12 myotubes) are grown to near confluence and serum-starved overnight.
-
The cells are then treated with this compound analogues or controls for a specified duration (e.g., 15 minutes).
-
-
Protein Extraction and Quantification:
-
The cells are lysed in a buffer containing protease and phosphatase inhibitors.
-
The total protein concentration of the lysates is determined using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Immunoblotting:
-
Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a PVDF membrane.
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is then incubated with primary antibodies specific for the phosphorylated forms of Akt (p-Akt) and ERK (p-ERK).
-
After washing, the membrane is incubated with an HRP-conjugated secondary antibody.
-
The protein bands are visualized using a chemiluminescence detection system.
-
To ensure equal protein loading, the membranes are typically stripped and re-probed with antibodies against total Akt and total ERK.
-
Visualizations
The following diagrams illustrate the core structure of this compound and the key signaling pathway it modulates.
Caption: Core scaffold of this compound and key modification sites for analogues.
Caption: Insulin receptor signaling pathway activated by this compound analogues.
References
- 1. Identification of a Small Molecular Insulin Receptor Agonist With Potent Antidiabetes Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chaetochromin - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Identification of a Molecular Activator for Insulin Receptor with Potent Anti-diabetic Effects - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Toxicity of Chaetochromin A and Other Prominent Chaetomium Mycotoxins
For Researchers, Scientists, and Drug Development Professionals
The genus Chaetomium encompasses a diverse group of fungi capable of producing a wide array of secondary metabolites, some of which exhibit significant toxicity. These mycotoxins pose potential risks to human and animal health and are of considerable interest to researchers in toxicology, pharmacology, and drug development. This guide provides a comparative overview of the toxicity of Chaetochromin A alongside other notable mycotoxins produced by Chaetomium species, including Chaetoglobosin A, Chetomin, and Sterigmatocystin. The information is supported by available experimental data to facilitate a clear understanding of their relative toxic potentials.
Quantitative Toxicity Data
The following table summarizes the available quantitative data on the toxicity of selected Chaetomium mycotoxins. Direct comparison of toxicity can be challenging due to variations in experimental models (in vivo vs. in vitro), cell lines, and methodologies. However, this compilation provides a valuable reference for assessing their relative potencies.
| Mycotoxin | Toxin Class | In Vivo Toxicity (LD50) | In Vitro Cytotoxicity (IC50) | Organism/Cell Line | Reference |
| This compound | Bis-naphtho-γ-pyrone | Data not available | 0.13-0.24 µg/mL (approx. 0.24-0.44 µM) | Mouse embryo limb bud and midbrain cells | [1] |
| Chaetoglobosin A | Cytochalasan | 6.5 mg/kg (male, s.c.), 17.8 mg/kg (female, s.c.) | 3.15 µM | Mouse | [2] |
| HCT116 (human colon cancer) | |||||
| Chetomin | Epidithiodiketopiperazine | No observable toxicity in mice at doses effective against tumors | ~19-23 nM | A375 (human melanoma) | [3][4] |
| 4.1 nM (median) | Human Myeloma Cell Lines (HMCL) | [5] | |||
| Sterigmatocystin | Xanthone | 120-166 mg/kg (oral) | 7.3 µM | Rat | [6][7] |
| 60-65 mg/kg (i.p.) | Rat | [8] | |||
| >800 mg/kg (oral) | Mouse | [6] |
Note: LD50 (Lethal Dose, 50%) is the dose required to kill half the members of a tested population. IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower values indicate higher toxicity/potency.
Mechanisms of Toxicity and Signaling Pathways
The toxic effects of these mycotoxins are mediated through distinct molecular mechanisms and interference with specific cellular signaling pathways.
This compound: Teratogenicity and Insulin (B600854) Receptor Interaction
While specific toxicity pathways for this compound are not well-elucidated, it is known to be teratogenic in mice.[1] Interestingly, this compound has also been identified as a selective agonist of the insulin receptor, initiating downstream signaling through the Akt and ERK pathways.[9] It is plausible that off-target effects or modulation of insulin signaling during critical developmental stages could contribute to its teratogenic properties.
References
- 1. researchgate.net [researchgate.net]
- 2. fda.gov [fda.gov]
- 3. Cytotoxicity of Mycotoxins and Their Combinations on Different Cell Lines: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acute oral toxicity of capsaicin in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cusabio.com [cusabio.com]
- 6. Hypoxia-Inducible Factor (HIF)-1 Regulatory Pathway and its Potential for Therapeutic Intervention in Malignancy and Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Sterigmatocystin-DNA interactions: identification of a major adduct formed after metabolic activation in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Chaetochromin A: A Selective Agonist of the Insulin Receptor with Minimal IGFR-I Activity
For Immediate Release
A comprehensive analysis of available data confirms that Chaetochromin A, specifically its derivative 4548-G05, demonstrates significant selectivity for the insulin (B600854) receptor (IR) over the insulin-like growth factor-I receptor (IGFR-I). This finding positions this compound as a promising candidate for further investigation in therapeutic areas targeting insulin signaling, with a reduced likelihood of off-target effects associated with IGFR-I activation.
A key study published in Diabetes in 2014 by Qiang et al. provides the foundational evidence for this selectivity. Their research demonstrates that the this compound derivative, 4548-G05, effectively activates the insulin receptor and its downstream signaling pathways, while showing no significant activity towards IGFR-I.
Comparative Analysis of Receptor Activation
The selectivity of this compound (4548-G05) for the Insulin Receptor over the Insulin-like Growth Factor-I Receptor is a critical attribute for its potential as a therapeutic agent. The following table summarizes the key findings regarding the activation of these two closely related receptor tyrosine kinases.
| Feature | This compound (4548-G05) | Alternative Insulin Mimetics |
| Target Receptor | Insulin Receptor (IR) | Insulin Receptor (IR) |
| IGFR-I Activity | No significant activation observed at concentrations effective for IR activation. | Often exhibit lower receptor specificity. For example, Demethylasterriquinone B1 (DAQ B1) is not specific to the IR and has high cellular toxicity, while arylalkylamine vanadium compounds also have questionable bioavailability and specificity. |
| Mechanism of Action | Acts as a nonpeptidyl insulin mimetic, binding to the extracellular domain of the IR to induce its activation. | Varied mechanisms. |
| Downstream Signaling | Initiates downstream Akt and extracellular signal-regulated kinase (ERK) pathways upon IR activation. | Dependent on the specific mimetic. |
Experimental Evidence of Selectivity
The determination of this compound's selectivity for the Insulin Receptor was established through rigorous experimental protocols. The core of this evidence lies in comparative phosphorylation assays using cell lines specifically engineered to express either the Insulin Receptor or the Insulin-like Growth Factor-I Receptor.
Key Experimental Findings:
-
Insulin Receptor Activation: In Chinese Hamster Ovary cells stably overexpressing the human insulin receptor (CHO-IR), 4548-G05 induced IR phosphorylation in a dose-dependent manner, with activation observed at concentrations as low as 5 μmol/L. This activation led to the subsequent phosphorylation of downstream signaling molecules, including Akt and ERK.
-
Lack of IGFR-I Activation: In contrast, when tested on CHO cells overexpressing the human IGFR-I (CHO-IGFR), 4548-G05 did not induce any detectable phosphorylation of the IGFR-I at a concentration of 10 μmol/L. This concentration is double the effective concentration observed for IR activation, highlighting the compound's selectivity.
Signaling Pathway Selectivity
The diagram below illustrates the selective action of this compound (4548-G05) on the insulin signaling pathway, while not engaging the homologous IGFR-I pathway.
Experimental Workflow for Determining Receptor Selectivity
The following diagram outlines the typical workflow used to assess the target selectivity of compounds like this compound against receptor tyrosine kinases.
Detailed Experimental Protocols
The following are generalized protocols for the key experiments used to confirm the target selectivity of this compound.
Cell Culture and Treatment
-
Cell Lines: Chinese Hamster Ovary (CHO) cells stably transfected to overexpress either the human Insulin Receptor (CHO-IR) or the human Insulin-like Growth Factor-I Receptor (CHO-IGFR) are used.
-
Culture Conditions: Cells are maintained in Ham's F-12 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and 400 µg/mL G-418 to maintain selection for the transfected receptor.
-
Treatment: For experiments, cells are serum-starved overnight. Subsequently, they are treated with varying concentrations of this compound (4548-G05) or control compounds (e.g., insulin for CHO-IR cells, IGF-1 for CHO-IGFR cells) for a specified duration (e.g., 15 minutes) at 37°C.
Western Blotting for Receptor Phosphorylation
-
Cell Lysis: Following treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and then lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the cell lysates is determined using a standard method, such as the bicinchoninic acid (BCA) assay, to ensure equal loading of samples.
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
The membranes are blocked with a suitable blocking agent (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
The membranes are then incubated with primary antibodies specific for the phosphorylated forms of the target receptors (e.g., anti-phospho-IR, anti-phospho-IGFR-I).
-
To confirm equal protein loading, membranes are also probed with antibodies against the total forms of the receptors (e.g., anti-IR, anti-IGFR-I) and a housekeeping protein (e.g., β-actin or GAPDH).
-
-
Detection: After washing, the membranes are incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The intensity of the bands corresponding to the phosphorylated receptors is quantified and normalized to the total receptor and/or housekeeping protein levels to determine the extent of receptor activation.
This rigorous experimental approach provides clear and compelling evidence for the selective activation of the Insulin Receptor by this compound, underscoring its potential for targeted therapeutic development.
Replicating Published Experimental Results for Chaetochromin A: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the experimental results for Chaetochromin A, a selective insulin (B600854) receptor agonist, with an alternative small molecule insulin mimetic, L-783,281. The information is based on published scientific literature, with a focus on replicating key experimental findings. Detailed protocols, quantitative data summaries, and visualizations of the underlying biological pathways and experimental workflows are presented to aid researchers in their understanding and potential replication of these studies.
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo experimental data for this compound and the comparator compound, L-783,281.
Table 1: In Vitro Activity of this compound and L-783,281
| Parameter | This compound (4548-G05) | L-783,281 (Demethylasterriquinone B1) | Reference |
| Target | Insulin Receptor (IR) | Insulin Receptor (IR) | [1][2] |
| Cell Line | CHO cells overexpressing human IR (CHO-IR) | CHO cells overexpressing human IR (CHO-IR) | [1][2] |
| Assay | Insulin Receptor Tyrosine Kinase (IRTK) Activity / IR Phosphorylation | Insulin Receptor Tyrosine Kinase (IRTK) Activity | [1][2] |
| EC50 | ~5 µM (estimated from dose-response curve for IR phosphorylation) | 3-6 µM | [1][2] |
| Cell Line | Differentiated C2C12 myotubes | Rat primary adipocytes | [1][2] |
| Assay | [³H]-2-deoxyglucose uptake | [³H]-2-deoxyglucose uptake | [1][2] |
| Effect | Dose-dependent increase in glucose uptake | 263% of basal glucose uptake at 10 µM | [1][2] |
| Selectivity | Selective for IR over IGF-1R | Selective for IR over IGF-1R and EGFR | [1][2] |
Table 2: In Vivo Efficacy of this compound and L-783,281 in Diabetic Mouse Models
| Parameter | This compound (4548-G05) | L-783,281 | Reference |
| Animal Model | db/db mice (Type 2 Diabetes) | db/db mice (Type 2 Diabetes) | [1][2] |
| Administration | Oral gavage | Oral gavage | [1][2] |
| Dosage | 5 mg/kg | 25 mg/kg | [1][2] |
| Effect on Blood Glucose | Significant reduction in blood glucose, with maximal effect at 3 hours | >50% transient correction of hyperglycemia over 3-6 hours | [1][2] |
| Animal Model | Streptozotocin (STZ)-induced mice (Type 1 Diabetes) | Not reported | [1] |
| Administration | Oral gavage | Not applicable | [1] |
| Dosage | 5 mg/kg | Not applicable | [1] |
| Effect on Blood Glucose | Significant reduction in blood glucose | Not applicable | [1] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are based on the methods described in the primary literature[1][2].
Insulin Receptor Phosphorylation Assay
This assay is designed to measure the activation of the insulin receptor in response to treatment with a test compound.
Cell Culture and Treatment:
-
CHO-IR cells are seeded in 96-well plates and grown to confluence.
-
The cells are then serum-starved for a specified period (e.g., 12 hours) to reduce basal receptor phosphorylation.
-
Cells are treated with various concentrations of this compound, L-783,281, or a vehicle control (e.g., DMSO) for a short duration (e.g., 15 minutes) at 37°C. Insulin is used as a positive control.
Lysis and ELISA:
-
After treatment, the cells are lysed to release cellular proteins.
-
The cell lysates are transferred to an ELISA plate pre-coated with an antibody that captures the insulin receptor.
-
A second antibody that specifically recognizes phosphorylated tyrosine residues, conjugated to an enzyme (e.g., HRP), is added.
-
A colorimetric substrate is then added, and the absorbance is measured to quantify the level of insulin receptor phosphorylation.
Glucose Uptake Assay in C2C12 Myotubes
This assay measures the ability of a compound to stimulate glucose uptake in a muscle cell line.
Cell Differentiation and Treatment:
-
C2C12 myoblasts are seeded in multi-well plates and grown to confluence.
-
The growth medium is then replaced with a differentiation medium (e.g., DMEM with 2% horse serum) to induce their fusion into myotubes.
-
Differentiated myotubes are serum-starved before being treated with different concentrations of this compound or insulin for a specified time (e.g., 30 minutes).
Glucose Uptake Measurement:
-
After treatment, [³H]-2-deoxyglucose (a radiolabeled glucose analog) is added to the cells for a short period (e.g., 10 minutes).
-
The cells are then washed to remove extracellular radioactivity and lysed.
-
The amount of intracellular radioactivity is measured using a scintillation counter, which is proportional to the rate of glucose uptake.
In Vivo Blood Glucose Lowering in Diabetic Mice
This experiment evaluates the efficacy of a compound in a living animal model of diabetes.
Animal Models and Dosing:
-
Genetically diabetic mice (e.g., db/db mice) or chemically-induced diabetic mice (e.g., streptozotocin-treated mice) are used.
-
The animals are fasted overnight before the experiment.
-
A single dose of this compound, L-783,281, or a vehicle control is administered orally.
Blood Glucose Monitoring:
-
Blood samples are collected from the tail vein at various time points before and after drug administration (e.g., 0, 1, 2, 3, 4, 6 hours).
-
Blood glucose levels are measured using a standard glucometer.
-
The percentage reduction in blood glucose from the baseline is calculated for each treatment group.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize the key signaling pathways and experimental workflows described in this guide.
Caption: Signaling pathway activated by this compound.
Caption: General workflow for in vitro experiments.
Caption: General workflow for in vivo experiments.
References
A Comparative Study of Chaetochromin A and Cephalochromin Stereochemistry
A Detailed Guide for Researchers and Drug Development Professionals
Chaetochromin A and Cephalochromin, two fungal secondary metabolites, are both members of the bis(naphtho-γ-pyrone) class of natural products. While sharing a common structural scaffold, their distinct stereochemistry and biological activities make them subjects of significant interest in chemical biology and drug discovery. This guide provides a comprehensive comparison of the stereochemical properties, biosynthetic pathways, and biological functions of this compound and Cephalochromin, supported by experimental data and detailed methodologies.
Stereochemical Comparison
The absolute configuration of both this compound and Cephalochromin has been determined to be S at the atropisomeric axis connecting the two naphtho-γ-pyrone monomers. This stereochemical feature is a critical determinant of their biological activity.
| Property | This compound | Cephalochromin |
| Molecular Formula | C₃₀H₂₆O₁₀ | C₂₈H₂₂O₁₀ |
| Molar Mass | 546.52 g/mol | 518.47 g/mol |
| Absolute Configuration (9-9' bond) | S | S |
| Method of Determination | X-ray analysis of a derivative | Circular Dichroism (CD) spectroscopy |
Table 1: Comparison of Physicochemical and Stereochemical Properties.
Experimental Protocols for Stereochemical Determination
X-ray Crystallography for this compound Derivative:
The absolute configuration of this compound was unequivocally established through single-crystal X-ray diffraction analysis of its 6-O-p-bromobenzoate derivative of the 5, 5', 6', 8, 8'-pentamethyl ether. A general protocol for such a determination involves the following steps:
-
Crystallization: A purified sample of the derivative is dissolved in a suitable solvent system (e.g., methanol (B129727)/chloroform, acetone/hexane) and allowed to crystallize slowly through techniques such as slow evaporation, vapor diffusion, or solvent layering.
-
Data Collection: A suitable single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction data are collected using a detector as the crystal is rotated.
-
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The structure is solved using direct methods or Patterson methods and then refined using least-squares techniques. The absolute configuration is typically determined by analyzing the anomalous dispersion effects, often expressed through the Flack parameter.
Circular Dichroism Spectroscopy for Cephalochromin:
The stereochemistry of Cephalochromin was determined by comparing its circular dichroism (CD) spectrum to that of related compounds with known absolute configurations. The general procedure is as follows:
-
Sample Preparation: A solution of the purified compound is prepared in a suitable transparent solvent (e.g., methanol or acetonitrile) at a known concentration.
-
Data Acquisition: The CD spectrum is recorded on a CD spectropolarimeter over a specific wavelength range, typically in the UV-Vis region where the chromophores of the molecule absorb.
-
Data Analysis: The resulting CD spectrum, which shows differential absorption of left and right circularly polarized light, is analyzed. For bis(naphtho-γ-pyrones), a positive Cotton effect at longer wavelengths followed by a negative Cotton effect at shorter wavelengths is indicative of an S configuration at the atropisomeric axis.
Comparative Biosynthesis
Both this compound and Cephalochromin are polyketides, synthesized by polyketide synthases (PKSs). Their biosynthesis involves the formation of a monomeric naphthopyrone unit, which then undergoes oxidative dimerization.
Dose-Response Validation of Chaetochromin A in C2C12 Myotubes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Chaetochromin A's performance against other insulin-mimetic compounds in C2C12 myotubes. The data presented is based on available experimental evidence to assist in the evaluation of this compound for research and drug development purposes.
Introduction
This compound is a small molecule that has been identified as a selective agonist of the insulin (B600854) receptor[1]. Its potential as an orally active insulin mimetic makes it a person of interest for diabetes research[1]. This guide focuses on the dose-response validation of a this compound derivative (4548-G05) in C2C12 myotubes, a widely used in vitro model for skeletal muscle, and compares its effects with established insulin sensitizers and mimetics.
Comparative Analysis of Compound Performance
The efficacy of this compound is evaluated based on its impact on cell viability, key signaling pathways (Akt phosphorylation), and glucose uptake in C2C12 myotubes. This section compares these effects with those of Metformin, Berberine, Insulin, Vanadyl Sulfate, and Thiazolidinediones (Rosiglitazone and Pioglitazone).
Cell Viability
An essential aspect of drug validation is to determine the concentration range at which a compound is effective without inducing cytotoxicity.
| Compound | Concentration Range | Effect on C2C12 Myotube Viability |
| This compound | Not explicitly reported in the searched literature. | - |
| Metformin | 0.05 mM - 5 mM | No significant cytotoxicity observed. |
| Berberine | 5 µM - 20 µM | No significant cytotoxicity reported at effective concentrations. |
Akt Phosphorylation
Activation of the Akt signaling pathway is a critical step in insulin-mediated glucose uptake.
| Compound | Concentration | Observed Effect on Akt Phosphorylation in C2C12 Myotubes |
| This compound | 1 µM | Increased Akt phosphorylation. |
| 5 µM | Further increase in Akt phosphorylation. | |
| 10 µM | Strong increase in Akt phosphorylation[2]. | |
| Insulin | 100 nM | Robust increase in Akt phosphorylation. |
Glucose Uptake
The primary function of insulin and its mimetics is to facilitate the uptake of glucose into cells.
| Compound | Concentration | Observed Effect on Glucose Uptake in C2C12 Myotubes |
| This compound | 200 nM | Significant increase in glucose uptake. When combined with 50 nmol/L insulin, it shows a synergistic effect[2]. |
| Metformin | 2 mM | Approximately 3-fold increase in glucose uptake. |
| Berberine | 20 µM | Approximately 1.74-fold increase in glucose consumption. |
| Insulin | 100 nM | Significant increase in glucose uptake. |
| Vanadyl Sulfate | Not explicitly quantified in C2C12 myotubes in the searched literature. | Known to have insulin-mimetic effects and improve glucose disposal in vivo. |
| Rosiglitazone | 10 µM | Can improve glucose uptake in palmitate-treated myotubes by 0.4-fold[3]. |
| Pioglitazone | Not explicitly quantified in C2C12 myotubes in the searched literature. | Known to improve insulin sensitivity and glucose uptake in skeletal muscle. |
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway
This compound acts as an agonist for the insulin receptor, initiating a downstream signaling cascade that promotes glucose uptake.
References
- 1. Chaetochromin - Wikipedia [en.wikipedia.org]
- 2. Identification of a Small Molecular Insulin Receptor Agonist With Potent Antidiabetes Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rosiglitazone, a PPARγ agonist, ameliorates palmitate-induced insulin resistance and apoptosis in skeletal muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Chaetochromin A: A Procedural Guide
For researchers, scientists, and drug development professionals, the integrity of their work is intrinsically linked to a commitment to safety. The proper handling and disposal of potent compounds like Chaetochromin A, a mycotoxin with potential therapeutic applications, is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of this compound, ensuring the protection of laboratory personnel and the surrounding environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with the utmost care in a controlled environment. Mycotoxins are resilient compounds and their removal is the primary safety strategy.[1][2]
Personal Protective Equipment (PPE): A comprehensive array of PPE is mandatory when handling this compound. This includes, but is not limited to:
-
Protective gloves
-
Chemical-resistant lab coat or apron
-
Safety goggles or a face shield
-
A properly fitted respirator to avoid inhalation of dust or aerosols.[3][4]
Work Area: All work with this compound should be conducted in a designated area, such as a certified chemical fume hood, to minimize the risk of inhalation exposure.[5]
Spill Management: In the event of a spill, the area should be immediately secured. The spill should be carefully cleaned by trained personnel wearing appropriate PPE. The spilled material and any contaminated cleaning materials should be collected in a sealed, properly labeled container for hazardous waste disposal.[3]
This compound Disposal Protocol
The disposal of this compound must comply with all local, state, and federal regulations.[4] Given its hazardous nature, disposal should be managed through a licensed professional waste disposal service.[5]
Step 1: Waste Segregation and Collection
-
All materials contaminated with this compound, including unused product, contaminated labware (e.g., pipette tips, vials), and personal protective equipment, must be segregated from general laboratory waste.
-
Collect this waste in a dedicated, leak-proof, and clearly labeled hazardous waste container. The label should prominently display "Hazardous Waste," "Toxic," and the chemical name "this compound."
Step 2: Inactivation (When Feasible and Validated) While mycotoxins are generally difficult to inactivate, chemical or physical treatments may be considered if validated procedures are available and approved by your institution's environmental health and safety (EHS) office.[6] Incineration is a recognized method for the breakdown of mycotoxins.[1] However, for laboratory-scale waste, direct disposal through a certified vendor is the most common and recommended practice.
Step 3: Secure Storage
-
Store the sealed hazardous waste container in a designated, secure, and well-ventilated area away from incompatible materials.
-
Maintain a log of the waste generated.
Step 4: Professional Disposal
-
Arrange for the pickup and disposal of the this compound waste through your institution's EHS department or a contracted licensed hazardous waste disposal company.[7]
-
Ensure all necessary documentation is completed for the waste manifest.
Summary of Key Hazard and Handling Information
For quick reference, the following table summarizes critical safety information, based on data for the related compound, Chaetocin, which shares structural similarities and potential hazards.
| Hazard Category | Description | Precautionary Measures |
| Inhalation | Harmful if inhaled. May cause respiratory tract irritation.[3][4] | Work in a fume hood and use a respirator. |
| Ingestion | Harmful if swallowed.[4] | Do not eat, drink, or smoke in the laboratory. |
| Skin Contact | Harmful in contact with skin. May cause irritation.[4] | Wear appropriate protective gloves and clothing. |
| Eye Contact | May cause eye irritation.[4] | Wear safety goggles or a face shield. |
Experimental Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe handling and disposal of this compound.
By adhering to these procedures, researchers and laboratory personnel can effectively manage the risks associated with this compound, ensuring a safe working environment and responsible stewardship of scientific materials.
References
Safeguarding Your Research: A Guide to Handling Chaetochromin A
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when working with potent mycotoxins like Chaetochromin A. This document provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to foster a secure research environment. By offering procedural, step-by-step guidance, we aim to be your preferred source for laboratory safety and chemical handling information, building deep trust by providing value beyond the product itself.
This compound, a mycotoxin produced by Chaetomium species, has garnered interest for its potential as an insulin (B600854) receptor agonist, showing promise in antidiabetic research.[1] However, its toxicological properties necessitate stringent handling protocols to minimize exposure risks.
Quantitative Toxicological Data
A comprehensive understanding of a compound's toxicity is the foundation of safe handling. Below is a summary of available quantitative data for Chaetochromin. It is important to note that while this data is useful, the toxicological properties of this compound have not been fully evaluated.[2]
| Species | Route of Administration | Reported Toxicity | Reference |
| Mouse | Oral | Toxic | [3] |
Further research is needed to establish a complete toxicological profile, including LD50 values for various routes of exposure.
Personal Protective Equipment (PPE) Protocol
When handling this compound, a comprehensive personal protective equipment strategy is mandatory to prevent dermal, ocular, and respiratory exposure.[2] Given that this compound is a mycotoxin, protocols for handling mold and its toxic byproducts are highly relevant.[4][5]
Minimum PPE Requirements:
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are essential to prevent skin contact.[6][7]
-
Eye Protection: Safety glasses with side shields or goggles are necessary to protect against splashes and airborne particles.[6][8] For activities with a higher risk of aerosol generation, a full-face respirator is recommended.[4][7]
-
Lab Coat: A fully buttoned lab coat provides a crucial barrier against contamination of personal clothing.
-
Respiratory Protection: To avoid inhaling harmful dust or aerosols, a respirator is required.[2] Options range from an N95 respirator for low-risk activities to a half-mask or full-face respirator with appropriate cartridges for handling larger quantities or when generating aerosols.[4][7] A full-face respirator with a combination of particle and gas/vapor filters offers the highest level of protection against both spores and mycotoxin-related gases.[4]
Operational Plan for Handling this compound
A systematic approach to handling this compound, from preparation to disposal, is critical for maintaining a safe laboratory environment.
1. Preparation:
-
Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood or a biological safety cabinet, to contain any potential contamination.
-
Gather Materials: Before starting, ensure all necessary PPE, handling equipment (e.g., spatulas, weighing paper), and waste disposal containers are readily available.
-
Review Safety Data Sheet (SDS): Always review the most current SDS for Chaetocin (a synonym for this compound) before handling.[9]
2. Handling:
-
Avoid Dust and Aerosol Generation: Handle the compound carefully to avoid creating dust or aerosols.[9]
-
Weighing: If weighing the solid compound, do so in a fume hood on a disposable weighing paper.
-
Solution Preparation: When preparing solutions, add the solvent to the solid slowly to prevent splashing.
-
Avoid Contact: Do not touch the compound with bare hands.[9] If skin contact occurs, wash the affected area immediately and thoroughly with soap and water.[2]
-
No Food or Drink: Do not eat, drink, or smoke in the area where this compound is being handled.[2]
3. Spill Management:
-
Evacuate: In case of a significant spill, evacuate the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For small spills, carefully pick up the material and place it in a properly labeled container for disposal.[9] Avoid generating dust during cleanup.[9]
-
Decontamination: Clean the spill area thoroughly with an appropriate decontaminating agent.
4. Disposal Plan:
-
Waste Collection: All disposable materials that come into contact with this compound, including gloves, weighing paper, and pipette tips, must be collected in a designated, labeled hazardous waste container.
-
Regulatory Compliance: Dispose of all waste in accordance with local, state, and federal regulations.[2] Consult your institution's environmental health and safety (EHS) office for specific guidance on mycotoxin disposal.
Safe Handling Workflow
The following diagram illustrates the key steps and decision points for safely handling this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
References
- 1. Chaetochromin - Wikipedia [en.wikipedia.org]
- 2. stemcell.com [stemcell.com]
- 3. Oral toxicity of chaetochromin, a new mycotoxin produced by Chaetomium virescens, to mice [jstage.jst.go.jp]
- 4. youtube.com [youtube.com]
- 5. youtube.com [youtube.com]
- 6. PPE & Personal Safety Equipment | Personal Protective Gear [globepestsolutions.com.au]
- 7. solutionsstores.com [solutionsstores.com]
- 8. nelsonjameson.com [nelsonjameson.com]
- 9. cdn.stemcell.com [cdn.stemcell.com]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
